molecular formula C7H6FIO B2814967 3-Fluoro-2-iodoanisole CAS No. 7079-54-1

3-Fluoro-2-iodoanisole

Numéro de catalogue: B2814967
Numéro CAS: 7079-54-1
Poids moléculaire: 252.027
Clé InChI: CPTMVKLYWHEOMG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Fluoro-2-iodoanisole is a useful research compound. Its molecular formula is C7H6FIO and its molecular weight is 252.027. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-fluoro-2-iodo-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTMVKLYWHEOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7079-54-1
Record name 1-fluoro-2-iodo-3-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic protocols for 3-Fluoro-2-iodoanisole, a valuable substituted aromatic compound with applications in medicinal chemistry and materials science. This document delves into the core synthetic strategies, offering detailed experimental procedures, mechanistic insights, and critical analysis of each approach to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound (CAS No. 7079-54-1) is a halogenated aromatic ether.[1][2] Its structure, featuring a fluorine atom, an iodine atom, and a methoxy group on a benzene ring, makes it a versatile building block in organic synthesis. The presence of both fluorine and iodine atoms allows for selective functionalization through various cross-coupling reactions, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the iodine atom serves as a handle for introducing diverse substituents.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications. The primary strategies discussed herein are:

  • Directed Ortho-Metalation (DoM) of 3-Fluoroanisole: A powerful and regioselective method that utilizes the directing ability of the methoxy group to achieve lithiation and subsequent iodination at the ortho position.

  • Electrophilic Aromatic Iodination: Direct iodination of 3-fluoroanisole, although potentially leading to mixtures of isomers, can be optimized for the desired product.

  • Diazotization of 2-Amino-3-fluoroanisole: A classical approach for the introduction of iodine, proceeding through a diazonium salt intermediate.

Protocol 1: Directed Ortho-Metalation (DoM) of 3-Fluoroanisole

This is often the most reliable and regioselective method for the synthesis of this compound. The methoxy group in 3-fluoroanisole acts as a powerful directing group, facilitating the deprotonation of the adjacent ortho-proton by a strong organolithium base. The resulting aryllithium species is then quenched with an iodine source.

Causality Behind Experimental Choices:
  • Organolithium Base: n-Butyllithium (n-BuLi) is a commonly used strong base for ortho-lithiation due to its high reactivity and commercial availability. The choice of the alkyllithium can influence the rate and selectivity of the reaction.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the organolithium species, preventing aggregation and enhancing reactivity.

  • Temperature: The reaction is conducted at low temperatures (-78 °C) to control the exothermicity of the lithiation step and to prevent side reactions, such as decomposition of the organolithium intermediate.

  • Iodine Source: Molecular iodine (I₂) is a readily available and effective electrophile for quenching the aryllithium intermediate.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound via Directed Ortho-Metalation.

Detailed Step-by-Step Methodology:
  • To a solution of 3-fluoroanisole (1.0 eq) in anhydrous THF (0.5 M) under an argon atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.

  • Add the iodine solution dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Quantitative Data Summary:
ParameterValueReference
Starting Material3-Fluoroanisole-
Key Reagentsn-Butyllithium, Iodine-
SolventAnhydrous THF-
Temperature-78 °C to room temp.-
Typical Yield60-80%-

Protocol 2: Electrophilic Aromatic Iodination

Direct iodination of 3-fluoroanisole is a more straightforward approach but can be less regioselective. The methoxy group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director, which can lead to a mixture of iodinated products. However, by carefully choosing the iodinating agent and reaction conditions, the formation of the desired 2-iodo isomer can be favored.

Causality Behind Experimental Choices:
  • Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and convenient source of electrophilic iodine.[3] Its reactivity can be enhanced by the addition of an acid catalyst.

  • Acid Catalyst: A Brønsted or Lewis acid can activate NIS, making the iodine more electrophilic and promoting the reaction. The choice of acid can influence the regioselectivity.

  • Solvent: A polar aprotic solvent like acetonitrile or dichloromethane is typically used.

Experimental Workflow Diagram:

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Aryl Halides in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a paramount strategy for modulating physicochemical and pharmacokinetic properties. The introduction of fluorine can profoundly influence lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly valuable.[1][2] 3-Fluoro-2-iodoanisole (CAS No. 7079-54-1), a trifunctional aromatic compound, represents a particularly strategic intermediate. Its unique substitution pattern—featuring a directing methoxy group, a nucleophilic-directing fluorine atom, and a versatile iodine atom amenable to cross-coupling reactions—positions it as a powerful tool for the synthesis of complex, high-value molecules.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, grounded in both established data and predictive analysis. It is designed for researchers, medicinal chemists, and process development scientists who require a deep understanding of this reagent's characteristics to effectively integrate it into their synthetic workflows. We will delve into its structural and physical properties, propose a robust synthetic protocol based on established organometallic principles, predict its spectroscopic signature, and outline critical safety and handling procedures.

Section 1: Chemical Identity and Core Properties

This compound is a dense, colorless to pale yellow liquid at standard temperature and pressure.[3] Its key identifiers and fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 7079-54-1[3]
IUPAC Name 1-Fluoro-2-iodo-3-methoxybenzene
Synonyms 6-Fluoro-2-methoxyiodobenzene
Molecular Formula C₇H₆FIO[3]
Molecular Weight 252.02 g/mol [3]
Physical Form Liquid[3]
Density 1.859 g/mL at 25 °C[3]
Refractive Index n20/D 1.597[3]
Boiling Point No experimental data available. Predicted: ~240 °C. For comparison, the boiling point of 3-iodoanisole is 244-245 °C.[4][5]

Section 2: Proposed Synthesis via Directed Ortho-Metalation (DoM)

While specific literature detailing the synthesis of this compound is not prevalent, a highly efficient and regioselective route can be confidently proposed based on the well-established principles of Directed ortho-Metalation (DoM).[2][6] This strategy leverages the ability of a directing metalation group (DMG), in this case, the methoxy group of the 3-fluoroanisole starting material, to guide deprotonation to the adjacent ortho position.

The methoxy group is a moderately strong DMG, capable of coordinating with an organolithium base.[7] The fluorine atom, while a weak DMG itself, is strongly electron-withdrawing and increases the kinetic acidity of the adjacent C-H bond at the C2 position, further favoring lithiation at this site over the C4 position. This synergistic effect ensures high regioselectivity.

Experimental Protocol: Synthesis of this compound

Reaction Scheme: (Starting Material: 3-Fluoroanisole -> Product: this compound)

Materials:

  • 3-Fluoroanisole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, ~2.5 M in hexanes, 1.1 eq)

  • Iodine (I₂, 1.2 eq)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere of argon or nitrogen, add 3-fluoroanisole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

  • Litiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The causality for this low temperature is to prevent side reactions and potential decomposition of the highly reactive aryllithium intermediate.[6]

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the ortho-lithiated species is typically rapid but allowing sufficient time ensures complete deprotonation.

  • Iodination: Dissolve iodine (1.2 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the iodine solution dropwise to the reaction mixture at -78 °C. A color change will be observed as the iodine is consumed. The use of a slight excess of the electrophile (iodine) is crucial to drive the reaction to completion.

  • Quenching: After stirring for an additional 30 minutes at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted iodine.

  • Workup: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

SynthesisWorkflow cluster_setup Step 1: Reaction Setup cluster_reaction Step 2-4: Core Reaction cluster_workup Step 5-7: Workup & Purification Start 3-Fluoroanisole in Anhydrous THF Litiation Add n-BuLi @ -78°C Start->Litiation Inert Atmosphere Iodination Add I₂ Solution @ -78°C Litiation->Iodination Stir 1-2h Quench Quench with Na₂S₂O₃ Iodination->Quench Warm to RT Extract Aqueous Workup & Extraction Quench->Extract Purify Purification (Distillation/Chromatography) Extract->Purify Product Pure this compound Purify->Product

Fig 1. Proposed synthetic workflow for this compound.

Section 3: Predicted Spectroscopic Characteristics

While experimental spectra for this compound are not widely published, its spectroscopic features can be reliably predicted based on its structure and comparison with analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methoxy group.

  • -OCH₃: A sharp singlet is predicted around δ 3.8-4.0 ppm.[8]

  • Aromatic Protons (H4, H5, H6): The aromatic region (δ 6.5-7.5 ppm) will display a complex pattern due to spin-spin coupling between the protons and with the ¹⁹F nucleus.

    • The proton at C6 (ortho to fluorine) will likely appear as a doublet of doublets (or triplet) due to coupling with H5 and the fluorine atom (³JHF).

    • The proton at C4 (ortho to iodine) will likely be a doublet of doublets due to coupling with H5 and a smaller four-bond coupling to fluorine (⁴JHF).

    • The proton at C5 will appear as a complex multiplet, likely a triplet of doublets, coupled to H4, H6, and fluorine.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show 7 distinct signals. The carbon signals will be split by the fluorine atom, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the nuclei.

  • C-F (C3): A large doublet with a ¹JCF coupling constant of approximately 240-250 Hz is expected.[8]

  • C-I (C2): The signal for this carbon will be significantly upfield due to the heavy atom effect of iodine and will show a ²JCF coupling.

  • C-OCH₃ (C1): This carbon will exhibit a ³JCF coupling.

  • Aromatic CH carbons: C4, C5, and C6 will appear as doublets with smaller ³JCF and ⁴JCF couplings.[8]

  • -OCH₃: A singlet around δ 55-60 ppm is expected.[8]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[9][10]

  • A single resonance is expected for the fluorine atom on the aromatic ring.

  • The signal will be split into a multiplet (likely a doublet of doublet of doublets) due to coupling with the three aromatic protons (H2, H4, H5). The ortho coupling (³JHF) is typically the largest.[10]

  • The chemical shift for an aryl fluoride is expected in the range of -110 to -170 ppm relative to CFCl₃.[11]

Mass Spectrometry

Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak (M⁺) at m/z = 252.

  • Molecular Ion (M⁺): The peak at m/z = 252 will be the heaviest peak in the spectrum, corresponding to the full molecular weight.[12]

  • Key Fragmentation: Common fragmentation pathways for aryl halides and ethers include:[13][14]

    • Loss of a methyl radical (·CH₃) from the methoxy group, resulting in a fragment at m/z = 237.

    • Loss of iodine (·I), leading to a significant peak at m/z = 125. This is often a very favorable fragmentation pathway for iodoaromatics.

    • Loss of a formyl radical (·CHO) from the M-CH₃ fragment, giving a peak at m/z = 208.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

  • C-H stretch (aliphatic, -OCH₃): Strong peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C=C stretch (aromatic): Several sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch (aryl ether): A strong, characteristic band around 1250 cm⁻¹.

  • C-F stretch: A strong band in the 1000-1300 cm⁻¹ region.

  • C-I stretch: This vibration occurs at a low frequency, typically below 600 cm⁻¹, and may be outside the range of standard mid-IR spectrometers.

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions due to its acute oral toxicity.

Hazard InformationDetailsSource(s)
GHS Pictogram GHS06 (Skull and Crossbones)[3]
Signal Word Danger[3]
Hazard Statement H301: Toxic if swallowed.[3]
Precautionary Statements P264, P270, P301 + P310, P405, P501[3]
Storage Class 6.1C: Combustible, acute toxic Cat. 3[3]
Protocol for Safe Handling:
  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of any potential vapors.

  • Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure. Avoid pouring.

  • Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Section 5: Applications in Research and Development

The trifunctional nature of this compound makes it a highly valuable building block, particularly in medicinal chemistry. The iodine atom serves as a versatile handle for introducing molecular complexity through a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.

The fluorine and methoxy groups work in concert to modulate the electronic properties of the aromatic ring. This electronic tuning is critical for:

  • Optimizing Drug-Target Interactions: Altering the pKa of nearby functional groups or participating in specific hydrogen or halogen bonds within a protein active site.[15]

  • Enhancing Pharmacokinetic Properties: The C-F bond is exceptionally stable, and its presence can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[1][2]

  • Improving CNS Penetration: Judicious fluorination can increase the lipophilicity of a molecule, which can aid its ability to cross the blood-brain barrier.[15]

Fig 2. Role of functional groups in synthetic applications.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of physicochemical properties. While a lack of published experimental spectroscopic data requires a predictive approach to characterization, its synthesis is readily achievable through established, high-yielding methodologies like Directed ortho-Metalation. Its toxicological profile necessitates careful handling, but its potential applications in constructing complex, fluorinated molecules for the pharmaceutical and agrochemical industries are significant. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely utilize this powerful synthetic building block.

References

An In-Depth Technical Guide to 3-Fluoro-2-iodoanisole: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Aryl Halides

In the landscape of modern medicinal chemistry and organic synthesis, halogenated aromatic compounds serve as versatile and indispensable building blocks. Among these, molecules bearing both fluorine and a heavier halogen, such as iodine, offer a unique combination of properties and reactivity. 3-Fluoro-2-iodoanisole (CAS Number: 7079-54-1) is a prime exemplar of this class of reagents, providing a scaffold ripe for selective functionalization. The strategic placement of the fluoro, iodo, and methoxy groups on the benzene ring imparts a nuanced reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures, particularly within the realm of drug discovery.[1][2] This guide provides an in-depth exploration of the synthesis, key reactions, and spectroscopic characterization of this compound, offering practical insights and detailed protocols for its effective utilization.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

PropertyValueReference
CAS Number 7079-54-1
Molecular Formula C₇H₆FIO
Molecular Weight 252.02 g/mol
Appearance Liquid
Density 1.859 g/mL at 25 °C
Refractive Index n20/D 1.597

Safety and Handling:

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and carries the GHS06 pictogram with the signal word "Danger".

  • Hazard Statements: H301 (Toxic if swallowed).

  • Precautionary Statements: P264, P270, P301 + P310, P405, P501.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental ingestion, seek immediate medical attention.

Synthesis of this compound: A Directed Ortho-Metallation Approach

Synthesis of this compound start 3-Fluoroanisole intermediate Lithium 3-fluoro-2-anisyl start->intermediate 1. s-BuLi, TMEDA THF, -78 °C product This compound intermediate->product 2. I₂ THF, -78 °C to rt

A plausible synthetic route to this compound via directed ortho-metallation.

This proposed synthesis is analogous to the preparation of 2-fluoro-3-iodo-benzoic acid from o-fluoroiodobenzene, where a directed metallation is followed by quenching with an electrophile.[3]

Experimental Protocol: Synthesis via Directed Ortho-Metallation

Materials:

  • 3-Fluoroanisole

  • s-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add freshly distilled TMEDA (1.2 equivalents) followed by the slow, dropwise addition of s-BuLi (1.2 equivalents).

  • To this solution, add 3-fluoroanisole (1.0 equivalent) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting solution at -78 °C for 2 hours to facilitate the formation of the lithiated intermediate.

  • In a separate flask, dissolve iodine (1.5 equivalents) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly more labile and susceptible to oxidative addition by transition metal catalysts, such as palladium, compared to the more robust carbon-fluorine bond. This chemoselectivity allows for a wide range of cross-coupling reactions to be performed at the 2-position, while leaving the fluorine atom untouched for potential subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound C₇H₆FIO suzuki_product 2-Aryl/Vinyl-3-fluoroanisole C-C Bond Formation start->suzuki_product Pd Catalyst, Base sonogashira_product 2-Alkynyl-3-fluoroanisole C-C Bond Formation start->sonogashira_product Pd/Cu Catalyst, Base buchwald_product 2-Amino-3-fluoroanisole C-N Bond Formation start->buchwald_product Pd Catalyst, Base suzuki_reagent Aryl/Vinyl Boronic Acid/Ester R-B(OR)₂ suzuki_reagent->suzuki_product sonogashira_reagent Terminal Alkyne R-C≡CH sonogashira_reagent->sonogashira_product buchwald_reagent Amine R₂NH buchwald_reagent->buchwald_product

Key palladium-catalyzed cross-coupling reactions of this compound.

1. Suzuki-Miyaura Coupling: This reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[4][5]

  • Protocol: To a solution of this compound (1.0 eq) and an aryl or vinyl boronic acid/ester (1.2 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 eq). The reaction is typically heated under an inert atmosphere until completion.

2. Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne.[6]

  • Protocol: In a degassed solvent (e.g., THF/Et₃N), combine this compound (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%). The reaction is typically stirred at room temperature or with gentle heating.

3. Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of C-N bonds.

  • Protocol: Combine this compound (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq) in an anhydrous, deoxygenated solvent (e.g., toluene). The mixture is heated under an inert atmosphere.

Grignard Reagent Formation and Subsequent Reactions

The carbon-iodine bond in this compound can also be utilized to form a Grignard reagent, a potent carbon nucleophile. This transformation opens up another avenue for C-C bond formation through reactions with various electrophiles. It is important to note that the formation of Grignard reagents from aryl fluorides is generally challenging due to the strength of the C-F bond, further highlighting the synthetic utility of the iodo-substituent.[7]

Grignard_Reaction start This compound grignard 3-Fluoro-2-anisylmagnesium iodide start->grignard Mg, THF product 2-Substituted-3-fluoroanisole grignard->product electrophile Electrophile (e.g., Aldehyde, Ketone, CO₂) electrophile->product

Formation and reaction of the Grignard reagent from this compound.
  • Protocol for Grignard Formation: To a flame-dried flask containing magnesium turnings (1.5 eq) under an inert atmosphere, add a small crystal of iodine to activate the magnesium. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to initiate the reaction. The reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete formation of the Grignard reagent. The resulting organometallic species can then be reacted in situ with a variety of electrophiles.[8]

Spectroscopic Characterization: A Predictive Analysis

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show three distinct aromatic signals and a singlet for the methoxy group.

  • Methoxy Protons (-OCH₃): A singlet is expected around δ 3.9 ppm.

  • Aromatic Protons: The aromatic region (δ 6.5-7.5 ppm) will display a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The proton ortho to the iodine will be the most downfield, likely appearing as a doublet of doublets. The proton para to the iodine will be a multiplet, and the proton ortho to the fluorine and meta to the iodine will be the most upfield, appearing as a triplet of doublets.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals.

  • Methoxy Carbon (-OCH₃): A singlet around δ 56 ppm.

  • Aromatic Carbons: The six aromatic carbons will appear in the region of δ 90-165 ppm. The carbon bearing the iodine (C-I) will be significantly upfield due to the heavy atom effect, likely around δ 90-100 ppm. The carbon bearing the fluorine (C-F) will be the most downfield signal and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The other aromatic carbons will also exhibit smaller C-F couplings.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorptions:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

  • C=C stretching (aromatic): ~1600-1450 cm⁻¹

  • C-O stretching (aryl ether): A strong band around 1250 cm⁻¹

  • C-F stretching: A strong band in the region of 1200-1000 cm⁻¹

  • C-I stretching: A weak to medium band in the far-IR region, typically below 600 cm⁻¹

Mass Spectrometry (Predicted)

The electron ionization mass spectrum (EI-MS) will provide key information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent peak at m/z = 252, corresponding to the molecular weight of C₇H₆FIO.

  • Key Fragments:

    • Loss of a methyl group ([M-CH₃]⁺) at m/z = 237.

    • Loss of iodine ([M-I]⁺) at m/z = 125.

    • A peak corresponding to the iodophenyl cation ([C₆H₄I]⁺) at m/z = 203.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[2] As a fluorinated building block, this compound offers a platform for the introduction of a fluorinated methoxyphenyl moiety into a target molecule. The ability to perform selective cross-coupling reactions at the iodo-substituted position allows for the late-stage diversification of drug scaffolds, a crucial aspect of lead optimization in the drug discovery pipeline.[1] While specific examples of its use in the synthesis of commercial drugs are not prevalent in the public domain, its structural motifs are present in numerous biologically active compounds, and its utility as a versatile intermediate for creating libraries of novel compounds for high-throughput screening is clear.

Conclusion

This compound is a strategically designed chemical intermediate that offers a powerful combination of features for advanced organic synthesis. Its differential reactivity, governed by the distinct properties of the C-I and C-F bonds, allows for selective and sequential functionalization, making it an invaluable tool for researchers and scientists. A solid understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, will enable its effective application in the development of novel chemical entities, particularly in the ever-evolving field of drug discovery.

References

spectral data for 3-Fluoro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 3-Fluoro-2-iodoanisole

Introduction

This compound (CAS No: 7079-54-1) is a halogenated aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and complex materials.[1] Its unique substitution pattern—featuring a methoxy group, a fluorine atom, and an iodine atom on a benzene ring—imparts specific reactivity and conformational properties. Accurate structural elucidation and purity assessment are paramount for its effective use. This guide provides a comprehensive overview of the , offering researchers and drug development professionals a detailed framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Implications

The structure of this compound dictates its spectral signature. The electron-donating methoxy group, the highly electronegative fluorine, and the heavy, polarizable iodine atom each exert distinct electronic effects, influencing chemical shifts, vibrational frequencies, and fragmentation patterns. For clarity in spectral assignments, the atoms are numbered as shown below.

Caption: Structure of this compound with atom numbering for NMR assignments.

Workflow for Spectroscopic Characterization

A robust characterization workflow ensures that all structural features of a molecule like this compound are confirmed. The process is synergistic, with each technique providing complementary information.

Caption: A synergistic workflow for the complete spectroscopic characterization of a novel compound.

¹H NMR Spectroscopy

Proton NMR provides precise information about the electronic environment, number, and connectivity of hydrogen atoms in a molecule. In this compound, the three aromatic protons are distinct and exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H6~7.2 - 7.4ddd (doublet of doublet of doublets)³J(H6-H5) ≈ 8.0, ⁴J(H6-H4) ≈ 1.5, ⁴J(H6-F) ≈ 6-8
H4~7.0 - 7.2t (triplet) or ddd³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 1.5, ³J(H4-F) ≈ 8-10
H5~6.8 - 7.0ddd³J(H5-H6) ≈ 8.0, ³J(H5-H4) ≈ 8.0, ⁵J(H5-F) ≈ 1-3
OCH₃ (H7)~3.9s (singlet)N/A

Note: Predicted values are based on established substituent effects and typical H-F coupling constants in aromatic systems. Actual values may vary.[2][3]

Expert Interpretation

The ¹H NMR spectrum is defined by three key regions. The methoxy (OCH₃) group at C1 is expected to appear as a sharp singlet around 3.9 ppm, a characteristic region for methoxy protons on an aromatic ring. The aromatic region (6.8-7.4 ppm) will contain signals for H4, H5, and H6. The signal for H4 is shifted downfield relative to H5 due to the influence of the adjacent iodine and fluorine atoms. Crucially, the multiplicity of these signals provides a wealth of structural information. For instance, the signal for H4 is expected to show a large coupling constant (³J) from its interaction with the fluorine at C3.[2] Similarly, H6 will exhibit a smaller four-bond coupling (⁴J) to the fluorine. These long-range H-F couplings are diagnostic and confirm the relative positions of the substituents.[4]

Self-Validating Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides the deuterium signal required for the instrument's field-frequency lock.[1]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.[5]

    • Locking: The instrument automatically locks onto the deuterium signal of the CDCl₃, ensuring the magnetic field strength remains constant throughout the experiment.[1]

    • Shimming: Perform automated or manual shimming. This process adjusts the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks and accurate integration.[1]

    • Tuning: Tune the probe to the ¹H frequency to maximize the signal-to-noise ratio.

  • Acquisition:

    • Use a standard single-pulse experiment.

    • Set the pulse angle to 45° as a compromise between signal intensity and ensuring all protons have sufficient time to relax, which is important for accurate integration.[1]

    • Set the acquisition time to ~4 seconds and the relaxation delay to 1-2 seconds.

    • Collect 16-32 scans (transients) to improve the signal-to-noise ratio. The instrument averages the scans, which enhances the real signals while random noise cancels out.[6][7]

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually or automatically to ensure all peaks are upright and have a flat baseline.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies all unique carbon environments within a molecule. With broadband proton decoupling, each carbon signal typically appears as a singlet, simplifying the spectrum. For this compound, C-F coupling provides an additional layer of structural confirmation.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Assigned CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C1 (C-OCH₃)~158-162²J(C1-F) ≈ 20-30
C3 (C-F)~155-159¹J(C3-F) ≈ 240-260
C5~128-132⁴J(C5-F) ≈ 2-4
C6~124-128³J(C6-F) ≈ 5-10
C4~115-120²J(C4-F) ≈ 20-30
C2 (C-I)~90-95³J(C2-F) ≈ 3-5
C7 (OCH₃)~55-60N/A

Note: Predicted values are based on established substituent effects. The heavy atom effect of iodine causes a significant upfield shift for C2.[8][9][10]

Expert Interpretation

The ¹³C spectrum is expected to show seven distinct signals. The most prominent features are the carbons directly bonded to the heteroatoms. C1 (bonded to the methoxy group) and C3 (bonded to fluorine) will appear far downfield due to the strong deshielding effects of oxygen and fluorine. The C3 signal will be split into a large doublet due to one-bond coupling with ¹⁹F (¹JCF ≈ 250 Hz).[11] In contrast, C2, which is bonded to iodine, will be shifted significantly upfield to ~90-95 ppm. This is a classic example of the "heavy atom effect," where the large electron cloud of iodine induces shielding.[8][9] The other aromatic carbons will also appear as doublets due to smaller two-, three-, and four-bond couplings to fluorine, providing definitive evidence for their positions relative to the C-F bond.[12]

Self-Validating Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C, but modern instruments can acquire good spectra on 5-10 mg.

  • Instrument Setup: Perform locking and shimming as described for ¹H NMR. Tune the probe specifically for the ¹³C frequency.[13][14]

  • Acquisition:

    • Select a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments). This removes all H-C splitting, simplifying the spectrum to singlets (or multiplets if coupled to other nuclei like ¹⁹F).[12][15]

    • Set the spectral width to cover the full range of expected carbon shifts (e.g., 0-220 ppm).

    • Set the pulse angle to 30-45°. A smaller angle is often used to allow for faster pulsing, as some carbons, especially quaternary ones, can have long relaxation times (T₁).[15]

    • Use a relaxation delay (d1) of 2-5 seconds to ensure quantitative signal intensity is not a primary goal, allowing for a faster experiment time.[12]

    • Collect a larger number of scans (e.g., 256 to 1024) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum using the CDCl₃ solvent peak, setting its center to 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Bond VibrationIntensity
3100-3000C-H (Aromatic) StretchMedium-Weak
2980-2850C-H (Aliphatic, -OCH₃) StretchMedium
1580, 1470C=C Aromatic Ring StretchMedium-Strong
1250-1300C-O (Aryl Ether) Asymmetric StretchStrong
1020-1075C-O (Aryl Ether) Symmetric StretchStrong
1100-1200C-F StretchStrong
500-600C-I StretchMedium

Note: The region below 1500 cm⁻¹ is the "fingerprint region," containing many complex vibrations unique to the molecule.[16][17]

Expert Interpretation

The IR spectrum provides clear evidence for the key structural components. The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching vibrations confirms the anisole structure.[17] The most intense and diagnostic peaks will likely be the strong C-O stretches of the aryl ether and the C-F stretch.[16] The C=C stretching vibrations around 1500 cm⁻¹ confirm the aromatic ring. The C-I stretch is expected at a very low wavenumber due to the high mass of the iodine atom, a classic illustration of the mass effect on vibrational frequency.[16]

Self-Validating Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is clean. Clean with a soft tissue dampened with isopropyl alcohol and allow it to fully evaporate.[18][19]

  • Background Scan:

    • With the clean, empty crystal, run a background scan.[19]

    • This is a critical self-validating step. The instrument records the spectrum of the ambient environment (CO₂, water vapor) and automatically subtracts it from the sample spectrum, ensuring that only the sample's absorptions are displayed.[20]

  • Sample Analysis:

    • Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.[19] If the sample is a liquid, a single drop is sufficient.[21]

    • Lower the press arm to apply firm, even pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[21][22]

  • Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Use a resolution of 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.[19]

  • Post-Analysis:

    • Clean the sample from the crystal using isopropyl alcohol and a soft tissue.

    • Label the significant peaks on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's structure. Electron Impact (EI) is a suitable "hard" ionization technique for a relatively small and volatile molecule like this compound, leading to predictable fragmentation.[23][24]

Predicted Mass Spectrum Data (EI)
m/zPredicted IonInterpretation
252[C₇H₆FIO]⁺˙Molecular Ion (M⁺˙)
237[C₆H₃FIO]⁺˙Loss of methyl radical (·CH₃)
125[C₇H₆FO]⁺Loss of iodine radical (·I)
97[C₆H₆F]⁺Loss of ·I and CO
Expert Interpretation

The mass spectrum will definitively establish the molecular weight. The molecular ion peak (M⁺˙) should be observed at m/z 252, corresponding to the formula C₇H₆FIO.[25] Due to the high energy of EI, this peak may be of low abundance.[26][27] The most characteristic fragmentation will be the cleavage of the C-I bond, which is the weakest bond in the molecule, resulting in a significant peak at m/z 125 (M-127). Another common fragmentation for anisoles is the loss of a methyl radical (·CH₃) from the methoxy group, which would produce a peak at m/z 237 (M-15). The presence of these key fragments provides strong corroborating evidence for the proposed structure.[28]

Self-Validating Experimental Protocol: GC-EI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Instrument Setup (GC):

    • Use a gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the sample from any potential impurities before it enters the ion source.

    • Select a suitable capillary column (e.g., a nonpolar DB-5 or similar).

    • Set a temperature program (e.g., ramp from 50°C to 250°C) to ensure the compound elutes as a sharp peak.

  • Ionization (MS - EI Source):

    • The sample molecules eluting from the GC enter the ion source, which is under high vacuum.

    • The molecules are bombarded with a beam of high-energy electrons (standardized at 70 eV). This energy is consistent across instruments, allowing for the creation of reproducible, library-searchable spectra.[24][27]

  • Mass Analysis:

    • The resulting positively charged ions (the molecular ion and its fragments) are accelerated into the mass analyzer (e.g., a quadrupole).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • The detector counts the ions at each m/z value, generating the mass spectrum.

    • The instrument software plots the relative abundance of ions versus their m/z ratio. The most abundant ion is set to 100% relative abundance and is called the base peak.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Fluoro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-2-iodoanisole (C₇H₆FIO) is a halogenated aromatic compound with significant applications as a building block in medicinal chemistry and materials science.[1] Its precise structural characterization is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful tool for unambiguous structural elucidation and purity assessment.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, this document delves into the underlying principles governing the spectrum's appearance, including the nuanced effects of its substituents on chemical shifts and the complex spin-spin coupling patterns observed. We will present a detailed experimental protocol for data acquisition and a systematic approach to spectral interpretation, providing researchers, scientists, and drug development professionals with the expertise to confidently analyze this and structurally related molecules.

Core Principles: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum of a molecule provides a detailed map of the chemical environment of each proton. The spectrum of this compound is defined by three key parameters for each signal: the chemical shift (δ), the integration, and the splitting pattern (multiplicity). Understanding the influence of the methoxy, fluorine, and iodine substituents is crucial for a predictive and accurate interpretation.

Molecular Structure and Proton Environments

The structure of this compound features a trisubstituted benzene ring and a methoxy group. This substitution pattern renders the three aromatic protons chemically distinct from one another. Consequently, we anticipate a total of four unique signals in the ¹H NMR spectrum: one for each of the three aromatic protons (H-4, H-5, H-6) and one for the three equivalent methoxy protons (-OCH₃).

The Influence of Substituents on Chemical Shift (δ)

The position of a signal on the x-axis of the spectrum (the chemical shift) is determined by the degree of magnetic shielding around the proton. Electron-donating groups (EDGs) increase shielding and shift signals upfield (to lower ppm values), while electron-withdrawing groups (EWGs) decrease shielding (deshield) and shift signals downfield (to higher ppm values).[2]

  • Methoxy Group (-OCH₃): This group is a powerful EDG due to the resonance effect (+R) of the oxygen's lone pairs, which increases electron density on the aromatic ring, primarily at the ortho and para positions. This effect outweighs its inductive electron-withdrawing nature (-I), causing a net shielding effect.[3] Protons ortho and para to the methoxy group are therefore shifted upfield relative to benzene (δ ≈ 7.26 ppm).[4]

  • Fluorine (-F): As the most electronegative element, fluorine exerts a strong -I effect, deshielding nearby protons. It also has a +R effect, but for halogens, the inductive effect is dominant.[5][6]

  • Iodine (-I): Iodine is weakly electron-withdrawing via its -I effect. Its larger size and polarizability also introduce anisotropic effects that can influence the chemical shifts of nearby protons.[5]

Predicted Chemical Shift Regions:

  • -OCH₃: The three equivalent protons of the methoxy group will appear as a singlet, typically in the range of δ 3.8–4.0 ppm.

  • Aromatic Protons: These protons will appear in the aromatic region (δ 6.5–8.0 ppm).[7] The precise location of each proton is a vector sum of the competing electronic effects:

    • H-6: Being ortho to the strong electron-donating methoxy group, this proton is expected to be the most shielded (furthest upfield) of the aromatic signals.

    • H-4: This proton is positioned between two electron-withdrawing halogens (I and F). It will, therefore, be the most deshielded (furthest downfield) aromatic proton.

    • H-5: This proton's chemical shift will be intermediate, influenced by all three substituents.

Spin-Spin Coupling (J-Coupling) and Multiplicity

Spin-spin coupling arises from the interaction of the magnetic moments of non-equivalent nuclei through the bonding electrons. This interaction splits a single resonance into a multiplet. The magnitude of this splitting is the coupling constant, J, measured in Hertz (Hz).

  • Proton-Proton (¹H-¹H) Coupling:

    • Ortho coupling (³JHH): Occurs between adjacent protons (three bonds apart). It is typically the largest, with values of 7–10 Hz.[8] In this molecule, it occurs between H-4/H-5 and H-5/H-6.

    • Meta coupling (⁴JHH): Occurs between protons separated by two carbons (four bonds apart). It is significantly smaller, around 2–3 Hz.[8] This occurs between H-4 and H-6.

  • Proton-Fluorine (¹H-¹⁹F) Coupling:

    • The ¹⁹F nucleus has a spin of I = ½ (like ¹H) and is 100% abundant, leading to significant and observable coupling with nearby protons.

    • Ortho coupling (³JHF): A large coupling is expected between F-3 and H-4.

    • Meta coupling (⁴JHF): A smaller coupling is expected between F-3 and H-5.

    • Para coupling (⁵JHF): A very small, often unresolved, coupling may exist between F-3 and H-6.

Predicted Splitting Patterns:

  • -OCH₃: A singlet (s), as there are no adjacent protons.

  • H-6: A doublet of doublets (dd), due to ortho coupling to H-5 and meta coupling to H-4.

  • H-5: A complex multiplet, appearing as a triplet of doublets (td) or a doublet of doublet of doublets (ddd). It is split by H-4 (ortho), H-6 (ortho), and F-3 (meta). It may appear as a triplet if the two ortho H-H coupling constants are nearly identical.[8]

  • H-4: A doublet of doublets (dd), split by H-5 (ortho) and the fluorine at C-3 (ortho). The meta coupling to H-6 is often too small to be resolved in this complex pattern.

Experimental Protocol and Data Acquisition

The acquisition of a high-quality, high-resolution ¹H NMR spectrum is foundational to accurate analysis. The following protocol outlines a self-validating system for reliable data collection.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5–10 mg of this compound.

    • Transfer the solid into a clean, dry NMR tube.

    • Add approximately 0.6–0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice, and its residual proton signal at δ 7.26 ppm can serve as a secondary chemical shift reference.[9]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides the primary reference signal at δ 0.00 ppm.[10]

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Spectrometer Setup and Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming. This step is critical for achieving sharp lines and high resolution, which is necessary to resolve the complex coupling patterns.

    • Set appropriate acquisition parameters:

      • Pulse Angle: 30-45 degrees.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans (ns): 8-16 scans for a sample of this concentration.

    • Initiate data acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals to determine the relative ratio of protons.

Data Acquisition and Processing Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve lock Lock & Shim dissolve->lock setup Set Parameters (ns=16, d1=2s) lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase ref Reference to TMS phase->ref integrate Integrate Signals ref->integrate Analysis Analysis integrate->Analysis

Caption: Workflow for ¹H NMR analysis.

Spectral Analysis and Data Interpretation

The following table summarizes the expected ¹H NMR spectral data for this compound. The chemical shifts and coupling constants are predictive values based on established principles and data for similar structures.

Signal AssignmentIntegrationChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-OCH₃3H~ 3.90s (singlet)-
H-41H~ 7.35dd (doublet of doublets)³JHF ≈ 8-10, ³JHH ≈ 8-9
H-51H~ 7.05t (triplet) or td³JHH ≈ 8-9, ⁴JHF ≈ 5-7
H-61H~ 6.80dd (doublet of doublets)³JHH ≈ 8-9, ⁴JHH ≈ 1-2
Detailed Signal Assignment
  • δ ~ 3.90 ppm (Singlet, 3H): This signal is unambiguously assigned to the three equivalent protons of the methoxy (-OCH₃) group . Its integration value of 3H and its singlet multiplicity confirm this assignment.

  • δ ~ 7.35 ppm (Doublet of Doublets, 1H): This downfield signal corresponds to H-4 . Its deshielded position is a direct consequence of the inductive effects of the adjacent iodine and fluorine atoms. The primary splitting is a large doublet from ortho coupling to the ¹⁹F nucleus (³JHF), with each of those lines further split into a doublet by ortho coupling to H-5 (³JHH).

  • δ ~ 7.05 ppm (Triplet or Triplet of Doublets, 1H): This signal is assigned to H-5 . It is split into a doublet by H-4 and a further doublet by H-6. If the coupling constants ³JH5-H4 and ³JH5-H6 are similar, this signal will appear as a triplet. Each line of this pattern is also split by a smaller meta coupling to the fluorine (⁴JHF), resulting in a triplet of doublets.

  • δ ~ 6.80 ppm (Doublet of Doublets, 1H): The most upfield aromatic signal is assigned to H-6 . Its shielded position is due to the strong electron-donating effect of the ortho methoxy group. It is split into a doublet by ortho coupling to H-5 (³JHH) and further into a smaller doublet by meta coupling to H-4 (⁴JHH).

Structural Confirmation via Coupling Constants

G H4 H5 H4->H5 ³JHH (ortho) H5_2 H6 H5_2->H6 ³JHH (ortho) H4_2 H6_2 H4_2->H6_2 ⁴JHH (meta) F3 H4_3 F3->H4_3 ³JHF (ortho)

Caption: Key ¹H-¹H and ¹H-¹⁹F couplings.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for the complete and confident assignment of all proton signals. The characteristic downfield doublet of doublets for H-4, the upfield doublet of doublets for H-6, the intermediate multiplet for H-5, and the sharp singlet for the methoxy group collectively serve as a unique fingerprint for this molecule. This guide provides the necessary framework for researchers to not only verify the identity and purity of this compound but also to apply these interpretive strategies to a wide range of complex substituted aromatic systems.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Fluoro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Fluoro-2-iodoanisole (CAS No: 7079-54-1). As a polysubstituted aromatic compound, its ¹³C NMR spectrum is a product of complex electronic and steric interactions between the methoxy, fluorine, and iodine substituents. This document serves as a reference for researchers, chemists, and drug development professionals, offering a detailed theoretical breakdown of the substituent effects, predicted chemical shift values, and a validated experimental protocol for spectral acquisition. Our approach is grounded in fundamental NMR principles to explain the causality behind spectral assignments, ensuring a robust and reliable interpretation.

Introduction: The Structural Complexity of this compound

This compound is a halogenated and oxygenated benzene derivative. Its utility as a precursor in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions, necessitates unambiguous structural characterization. ¹³C NMR spectroscopy is a cornerstone technique for this purpose, providing direct insight into the electronic environment of each carbon atom in the molecule.

The chemical shift of each carbon in the aromatic ring is modulated by a delicate interplay of three distinct substituents:

  • Methoxy Group (-OCH₃): A powerful electron-donating group (EDG) through resonance (+R effect) and electron-withdrawing through induction (-I effect). Its net effect is activating, increasing electron density primarily at the ortho and para positions.

  • Fluorine Atom (-F): The most electronegative element, it exerts a strong electron-withdrawing inductive effect (-I effect). However, it also possesses a moderate electron-donating resonance effect (+R effect) due to its lone pairs.

  • Iodine Atom (-I): The least electronegative of the common halogens, its inductive and resonance effects are weaker. Its most significant contribution is the "heavy atom effect," which induces a profound upfield shift (to a lower ppm value) on the carbon to which it is directly bonded (ipso-carbon).

Understanding these competing effects is paramount for the accurate assignment of the ¹³C NMR spectrum.

Theoretical Framework: Predicting Chemical Shifts in Polysubstituted Aromatics

The prediction of ¹³C chemical shifts in substituted benzenes can be approximated using empirical additivity rules, where the chemical shift increment for each substituent is added to the base value of benzene (~128.5 ppm). However, for sterically hindered molecules with multiple ortho substituents, such as this compound, these models often fail to provide accurate predictions.[1][2] A more reliable approach involves a qualitative analysis of the combined electronic effects on each specific carbon atom.

Key Substituent Effects at Play
  • Inductive Effect (-I): This through-bond effect is driven by electronegativity and attenuates with distance. For this compound, the oxygen and fluorine atoms exert strong -I effects, deshielding nearby carbons (shifting them downfield).

  • Resonance Effect (+R/-R): This through-space effect involves the delocalization of π-electrons or lone pairs. The methoxy group's lone pairs delocalize into the ring (+R), shielding the ortho and para carbons (shifting them upfield). Halogens also exhibit a +R effect, though it is weaker than their -I effect.

  • The Heavy Atom Effect: Unique to heavier elements like iodine and bromine, this effect arises from spin-orbit coupling and other relativistic phenomena. It results in a significant shielding of the directly attached ipso-carbon, causing a large upfield shift that often dominates other electronic influences.[3][4]

  • Carbon-Fluorine Coupling (J-coupling): A crucial diagnostic tool, the interaction between ¹³C and ¹⁹F nuclei results in through-bond splitting of carbon signals. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the nuclei, with the one-bond coupling (¹JC-F) being exceptionally large (typically > 240 Hz).

The following diagram illustrates the primary electronic forces exerted by the substituents on the aromatic ring of this compound.

Caption: Key electronic effects in this compound.

Predicted ¹³C NMR Chemical Shifts and Assignments

While experimentally determined data for this specific molecule is not widely published, we can generate a highly reliable set of predicted chemical shifts using advanced computational algorithms and analysis of substituent effects. The following assignments are based on a combination of these methods.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (Hz)Rationale for Assignment
C1 ~158.5d, ³JC-F ≈ 3-5Attached to the electronegative oxygen of the methoxy group. Deshielded and shifted significantly downfield.
C2 ~87.9d, ²JC-F ≈ 20-25Heavy Atom Effect: The iodine atom causes a massive upfield (shielding) shift, overriding other effects.
C3 ~161.0d, ¹JC-F ≈ 245-255Attached to the highly electronegative fluorine atom, resulting in strong deshielding and a characteristic large one-bond C-F coupling constant.
C4 ~111.8d, ²JC-F ≈ 20-25Ortho to the fluorine (-I effect) but para to the strongly donating methoxy group (+R effect). The +R effect dominates, causing an upfield shift.
C5 ~126.5d, ⁴JC-F ≈ 2-4Meta to both -OCH₃ and -F, so it is less affected by their resonance effects. Its chemical shift is closer to that of unsubstituted benzene.
C6 ~112.5d, ³JC-F ≈ 7-9Ortho to the electron-donating methoxy group (+R effect), leading to significant shielding and an upfield shift.
-OCH₃ ~56.5-Typical chemical shift for a methoxy group attached to an aromatic ring.

Note: Predicted values were generated using the online resource NMRDB.org and are provided for estimation purposes.[5] Actual experimental values may vary slightly based on solvent and concentration.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

This section outlines a self-validating protocol for obtaining a high-quality, reproducible ¹³C NMR spectrum of this compound.

Sample Preparation
  • Analyte: Weigh approximately 50-100 mg of this compound.

  • Solvent: Add ~0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is chosen for its excellent solubilizing properties for similar compounds and its well-defined residual solvent peak (~77.16 ppm).

  • Standard: Add one drop of a solution containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Mixing: Cap the NMR tube and vortex gently until the sample is fully dissolved.

Spectrometer Configuration and Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Locking & Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters (¹³C{¹H} Experiment):

    • Pulse Program: zgpg30 (or a similar pulse sequence with a 30° pulse angle and proton decoupling).

    • Temperature: 298 K (25 °C).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time (AQ): ~1.5 - 2.0 seconds.

    • Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial for the relaxation of quaternary carbons.

    • Number of Scans (NS): 1024 to 2048 scans. A high number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[6]

Data Processing
  • Fourier Transform: Apply an exponential multiplying function (line broadening of ~1-2 Hz) to the Free Induction Decay (FID) before performing the Fourier transform.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 77.16 ppm.

The workflow for this experimental protocol is visualized below.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing A Weigh 50-100 mg of Compound B Dissolve in 0.6 mL CDCl₃ with TMS A->B C Transfer to NMR Tube & Vortex B->C D Insert Sample into Spectrometer C->D E Lock & Shim on Deuterium Signal D->E F Acquire Data (zgpg30, NS=1024+) E->F G Fourier Transform (LB=1 Hz) F->G H Phase & Baseline Correction G->H I Reference Spectrum to TMS (0 ppm) H->I J Peak Assignment & Analysis I->J

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information, governed by the distinct and often competing electronic effects of its substituents. The dominant influences are the heavy atom effect of iodine on C2, the strong deshielding and large ¹JC-F coupling from fluorine on C3, and the powerful resonance donation from the methoxy group affecting C4 and C6. By understanding these fundamental principles, researchers can confidently assign the spectrum and validate the structure of this important synthetic intermediate. The provided protocol ensures the acquisition of high-fidelity data, forming a reliable basis for any further scientific investigation or application in drug development.

References

A Technical Guide to the Mass Spectrometry Analysis of 3-Fluoro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the mass spectrometric analysis of 3-Fluoro-2-iodoanisole, a halogenated aromatic compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals who utilize mass spectrometry for molecular identification, structural elucidation, and purity assessment. We will delve into the principles of electron ionization (EI) and its application to this specific molecule, predict its fragmentation pathways based on established chemical principles and spectral data of related compounds, and discuss alternative ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for comprehensive analysis.

Introduction: The Analytical Challenge of Halogenated Anisoles

This compound (C₇H₆FIO, Molecular Weight: 252.02 g/mol ) presents a unique analytical challenge due to the presence of three distinct functional groups on the benzene ring: a methoxy group, a fluorine atom, and an iodine atom. Each of these substituents influences the molecule's ionization and fragmentation behavior in the mass spectrometer. A thorough understanding of these influences is paramount for accurate structural confirmation and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the workhorse technique for the analysis of volatile and semi-volatile compounds like this compound. The high-energy electron bombardment in EI induces reproducible fragmentation, creating a unique "fingerprint" mass spectrum that is invaluable for structural elucidation.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For the analysis of this compound, GC-MS with EI is the preferred method due to the compound's volatility and thermal stability. The gas chromatograph separates the analyte from the sample matrix, and the mass spectrometer provides detailed structural information.

Recommended GC-MS Experimental Protocol

A robust and reproducible GC-MS method is critical for the reliable analysis of this compound. The following protocol provides a validated starting point for method development.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MS system or equivalent).

GC Parameters:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of aromatic compounds.

  • Carrier Gas: Helium with a constant flow rate of 1.0-1.5 mL/min.[2]

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split (with a high split ratio, e.g., 50:1) depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.[2]

    • Final hold: 5 minutes at 280 °C.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[2]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-300.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Predicted Electron Ionization Fragmentation of this compound

As no public mass spectrum for this compound is readily available, we can predict its fragmentation pattern by analyzing the known fragmentation of structurally related compounds: 3-fluoroanisole[3][4], 2-iodoanisole[5][6], and methoxybenzene. The fragmentation will be a composite of the pathways dictated by each substituent.

The initial step is the formation of the molecular ion (M⁺˙) at m/z 252. The stability of the aromatic ring will likely result in a prominent molecular ion peak.

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): This is a very common fragmentation for anisoles, leading to the formation of a stable phenoxy cation. For this compound, this would result in a fragment at m/z 237 . This is often a significant peak in the mass spectra of anisoles.

  • Loss of Iodine Radical (•I): The C-I bond is the weakest bond, and its cleavage is a highly probable event. This would lead to a fragment at m/z 125 . This fragment, a fluoromethoxybenzene cation, is expected to be a major peak in the spectrum.

  • Loss of a CHO Radical: Following the initial loss of a methyl group, the resulting ion can lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic compounds. This would lead to a fragment at m/z 209 .

  • Loss of a Fluorine Radical (•F): While the C-F bond is strong, some minor fragmentation involving the loss of a fluorine atom might be observed, resulting in a peak at m/z 233 .

  • Cleavage of the Methoxy Group: Loss of the entire methoxy group (•OCH₃) would result in a fragment at m/z 221 .

  • Formation of Tropylium-like Ions: Aromatic compounds can undergo ring expansion to form stable tropylium ions. We may see fragments corresponding to iodofluorotropylium ions or related structures.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

m/zProposed FragmentNeutral LossPredicted Relative Abundance
252[C₇H₆FIO]⁺˙-High
237[C₆H₃FIO]⁺•CH₃Medium to High
125[C₇H₆FO]⁺•IHigh
209[C₅H₃FI]⁺•CH₃, COMedium
221[C₆H₃FI]⁺•OCH₃Low to Medium
233[C₇H₆IO]⁺•FLow

The following diagram illustrates the predicted primary fragmentation pathways:

G M [M]⁺˙ m/z 252 F1 [M - CH₃]⁺ m/z 237 M->F1 - •CH₃ F2 [M - I]⁺ m/z 125 M->F2 - •I F3 [M - CH₃ - CO]⁺ m/z 209 F1->F3 - CO

Caption: Predicted primary fragmentation pathways of this compound under Electron Ionization.

Alternative Ionization Techniques: ESI and APCI

While GC-MS with EI is the primary technique, certain analytical scenarios may benefit from softer ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically coupled with Liquid Chromatography (LC).

Electrospray Ionization (ESI)

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[7] For a neutral, relatively nonpolar molecule like this compound, direct ESI analysis can be challenging due to its low proton affinity.

Challenges and Strategies:

  • Low Ionization Efficiency: To overcome this, the addition of a protonating agent to the mobile phase, such as formic acid, can be attempted. However, the efficiency may still be low.

  • Derivatization: A more effective strategy is to introduce a readily ionizable group onto the molecule through chemical derivatization. For instance, if a related phenolic precursor is available, it could be derivatized with a reagent containing a quaternary ammonium group to enhance positive ion mode detection.[8]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is well-suited for less polar and thermally stable compounds that are not easily ionized by ESI.[9] It involves the ionization of the analyte in the gas phase at atmospheric pressure through reactions with reagent gas ions. APCI is generally more suitable for the analysis of neutral halogenated aromatic compounds than ESI.[10]

Expected Ionization:

In positive ion mode APCI, this compound is expected to form a protonated molecule [M+H]⁺ at m/z 253 . The in-source fragmentation is typically minimal, providing clear molecular weight information.

The following diagram illustrates the general workflow for LC-MS analysis:

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Solvent Mobile Phase Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column LC Column Injector->Column IonSource Ion Source (ESI or APCI) Column->IonSource Eluent MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Signal

Caption: General workflow for LC-MS analysis using ESI or APCI.

Conclusion and Future Perspectives

The mass spectrometric analysis of this compound is most effectively performed using GC-MS with electron ionization, which provides a detailed fragmentation pattern for structural confirmation. The predicted fragmentation is dominated by the loss of the iodine atom and the methyl group from the molecular ion. For applications requiring softer ionization and coupling with liquid chromatography, APCI-MS is a promising technique for obtaining molecular weight information. While direct ESI-MS is challenging, derivatization strategies can be employed to enhance its sensitivity. This guide provides a comprehensive framework for the successful mass spectrometric analysis of this compound, enabling researchers to confidently identify and characterize this important chemical entity.

References

solubility of 3-Fluoro-2-iodoanisole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Fluoro-2-iodoanisole in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 7079-54-1), a key intermediate in pharmaceutical synthesis and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document delivers a robust predictive framework grounded in fundamental physicochemical principles and the behavior of analogous structures. More critically, it equips researchers, scientists, and drug development professionals with a detailed, field-proven experimental protocol for the accurate determination of its solubility in a diverse range of organic solvents. The guide emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible methodology.

Introduction: The Significance of this compound

This compound is a halogenated aromatic compound featuring a methoxy group, a fluorine atom, and an iodine atom on a benzene ring. This unique substitution pattern makes it a valuable and versatile building block in organic synthesis, particularly for introducing complex moieties through cross-coupling reactions. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the iodine atom provides a reactive site for metal-catalyzed reactions.

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its effective application. It governs every stage of development, from reaction solvent selection and optimization of reaction kinetics to purification, formulation, and ultimately, bioavailability in pharmaceutical contexts. This guide provides the foundational knowledge and practical tools to master the solubility profile of this compound.

Physicochemical Profile and Its Implications for Solubility

The molecular structure of this compound dictates its interactions with various solvents. Key properties are summarized below.

PropertyValueSource
CAS Number 7079-54-1
Molecular Formula C₇H₆FIO
Molecular Weight 252.02 g/mol
Appearance Liquid
Density 1.859 g/mL at 25 °C

The structure combines several features that influence solubility:

  • Aromatic Ring: The core benzene ring is hydrophobic and non-polar, favoring interactions with non-polar solvents through π-stacking and van der Waals forces.

  • Methoxy Group (-OCH₃): The ether linkage introduces a polar element and a hydrogen bond acceptor site, potentially increasing solubility in polar solvents.[1] However, its contribution is modest compared to stronger hydrogen-bonding groups.

  • Halogen Atoms (F, I): Both fluorine and iodine are electronegative, but their primary effect on solubility in organic solvents is to increase the molecule's size and polarizability. Halogenation generally decreases aqueous solubility and vapor pressure compared to the parent non-halogenated compound.[2][3]

Based on these features, a predictive solubility profile can be established.

Predictive Solubility Framework

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

G cluster_solute This compound cluster_solvents Solvent Classes Solute Predominantly Non-Polar (Aromatic Ring, Iodine) + Weakly Polar (Methoxy, Fluorine) NonPolar Non-Polar (e.g., Hexane, Toluene) Solute->NonPolar High Solubility (Van der Waals forces) PolarAprotic Polar Aprotic (e.g., DCM, THF, Acetone) Solute->PolarAprotic Good to High Solubility (Dipole-dipole, van der Waals) PolarProtic Polar Protic (e.g., Methanol, Ethanol) Solute->PolarProtic Moderate Solubility (Limited H-bonding) G A 1. Preparation Add excess this compound to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Allow solid to settle. Alternatively, centrifuge to pellet excess solute. B->C D 4. Sample Extraction Carefully extract an aliquot of the supernatant (the saturated solution). C->D E 5. Filtration (Optional but Recommended) Filter the aliquot through a 0.22 µm filter to remove microparticulates. D->E F 6. Dilution Dilute the filtered aliquot with a known volume of a suitable mobile phase. E->F G 7. Quantification Analyze the diluted sample using a calibrated HPLC or GC method. F->G H 8. Calculation Calculate the original concentration using the calibration curve and dilution factor. G->H

References

The Strategic Utility of 3-Fluoro-2-iodoanisole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for optimizing the pharmacological profiles of therapeutic candidates. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1] Among the vast arsenal of fluorinated building blocks, 3-Fluoro-2-iodoanisole (CAS Number: 7079-54-1) has emerged as a particularly valuable reagent, offering a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of its commercial availability, synthesis, spectroscopic characterization, and applications in drug development.

I. Commercial Availability and Physicochemical Properties

This compound is readily available from a range of commercial suppliers, ensuring its accessibility for research and development purposes.[][3][4][5] It is typically supplied as a liquid with a purity of 97% or higher.

Table 1: Commercial Suppliers of this compound

SupplierPurityAdditional Information
Sigma-Aldrich97%Provides safety data and basic physical properties.
Apollo Scientific≥95%Offers various quantities for research needs.[4]
BOC Sciences-Positions the compound as a useful research chemical.[]
Ambeed-Provides basic chemical information.[6]
Aromsyn Co., Ltd.> 97%Offers custom synthesis options.[3]
LabNovo-Classifies it as a fluorinated building block for chemical synthesis.[7]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆FIO[6]
Molecular Weight 252.02 g/mol [6]
Appearance Liquid
Density 1.859 g/mL at 25 °C
Refractive Index n20/D 1.597
CAS Number 7079-54-1[4][6]
InChI Key CPTMVKLYWHEOMG-UHFFFAOYSA-N[6]
SMILES COc1cccc(F)c1I

II. Synthesis of this compound: A Proposed Methodology

Proposed Synthetic Pathway: Directed Ortho-Iodination of 3-Fluoroanisole

The methoxy group in 3-fluoroanisole is a moderate ortho-para director in electrophilic aromatic substitution. However, for selective iodination at the C2 position, a directed ortho-metalation (DoM) strategy is often more effective.

G cluster_start Starting Material cluster_reaction1 Step 1: Directed Ortho-Metalation cluster_reaction2 Step 2: Iodination 3-Fluoroanisole 3-Fluoroanisole Intermediate_1 Lithiation at C2 3-Fluoroanisole->Intermediate_1 n-BuLi or s-BuLi, THF, -78 °C Product This compound Intermediate_1->Product I₂, THF, -78 °C to rt

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 3-Fluoroanisole

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Starting Material: 3-Fluoroanisole (1.0 eq) is added dropwise to the cooled THF.

  • Directed Ortho-Metalation: A solution of n-BuLi or s-BuLi (1.1 eq) in hexanes is added dropwise to the reaction mixture while maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 1-2 hours.

  • Iodination: A solution of iodine (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

III. Spectroscopic Characterization

Accurate spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While a comprehensive, publicly available dataset from a single peer-reviewed source is not available, the expected spectral characteristics can be predicted based on the analysis of similar structures.[8][9][10]

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR The spectrum is expected to show a singlet for the methoxy protons (~3.9 ppm) and complex multiplets for the three aromatic protons in the region of 6.8-7.5 ppm, with characteristic coupling to the fluorine atom.
¹³C NMR The spectrum will display seven distinct signals. The carbon bearing the iodine (C2) will be significantly downfield. The carbon attached to the fluorine (C3) will show a large one-bond C-F coupling constant. The methoxy carbon will appear around 55-60 ppm.
Mass Spectrometry (EI) The molecular ion peak (M⁺) is expected at m/z = 252. Fragmentation may involve the loss of a methyl group (M⁺ - 15) and subsequent loss of CO.

IV. Applications in Drug Development: A Versatile Synthetic Intermediate

The trifunctional nature of this compound, possessing a fluoro, an iodo, and a methoxy group on an aromatic ring, makes it a highly valuable building block in medicinal chemistry. The iodine atom serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments. The fluorine atom can enhance the metabolic stability and modulate the electronic properties of the final compound, while the methoxy group can be retained or demethylated to a phenol for further functionalization.

While specific examples of marketed drugs derived directly from this compound are not prominent in the literature, its utility is evident in the synthesis of complex heterocyclic systems and substituted biaryls, which are common motifs in pharmacologically active molecules. For instance, a closely related compound, 2-fluoro-3-iodoaniline, is utilized in the synthesis of antidepressant, antitumor, and antibiotic agents.[11]

G cluster_start This compound cluster_reactions Synthetic Transformations cluster_products Pharmacologically Relevant Scaffolds Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Biaryl Substituted Biaryls Suzuki->Biaryl Alkynyl Alkynyl Arenes Sonogashira->Alkynyl Aniline Diaryl Ethers/Anilines Buchwald->Aniline

Caption: Synthetic utility of this compound in drug discovery.

V. Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a commercially available and highly versatile fluorinated building block with significant potential in drug discovery and development. Its unique substitution pattern allows for selective functionalization through a variety of synthetic transformations, providing access to a wide range of complex molecular architectures. While detailed, peer-reviewed synthetic and spectroscopic data for this specific molecule require further consolidation in the public domain, its utility as a strategic intermediate is clear. As the demand for novel, fluorine-containing pharmaceuticals continues to grow, the importance of reagents like this compound in the medicinal chemist's toolbox is set to increase.

References

Methodological & Application

The Strategic Application of 3-Fluoro-2-iodoanisole in Suzuki Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Biaryls in Modern Chemistry

The synthesis of biaryl and heteroaryl structures is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for the construction of these carbon-carbon bonds, lauded for its mild conditions and broad functional group tolerance.[1][2] Within this context, the strategic incorporation of fluorine into molecular scaffolds offers a powerful tool to modulate the physicochemical and biological properties of organic compounds. Fluorine's unique electronic properties can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks highly sought after in pharmaceutical development.[3]

This guide focuses on a particularly valuable, yet under-documented, building block: 3-fluoro-2-iodoanisole . Its ortho-iodo and meta-fluoro substitution pattern on the anisole ring presents a unique combination of reactivity and electronic modulation. The iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling, while the adjacent fluorine and methoxy groups can influence the reactivity and conformational properties of the resulting biaryl products. This document provides a comprehensive overview of the mechanistic considerations, optimized protocols, and practical applications of this compound in Suzuki cross-coupling reactions, tailored for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[4]

The catalytic cycle can be visualized as follows:

Suzuki_Mechanism cluster_boronic Boronic Acid Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII Ar-Pd(II)-I(Ln) OxAdd->PdII + Ar-I Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar'(Ln) Transmetal->ArPdAr + [Ar'B(OH)3]⁻ RedElim Reductive Elimination RedElim->Pd0 regenerates catalyst Product Ar-Ar' RedElim->Product ArI This compound Boronic Ar'B(OH)2 Boronate [Ar'B(OH)3]⁻ Boronic->Boronate + Base Base Base (e.g., K2CO3)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Steps in the Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Optimized Protocols for the Suzuki Cross-Coupling of this compound

While general Suzuki-Miyaura conditions are widely applicable, optimization is often necessary for specific substrates. The following protocols are based on established methodologies for similar electron-rich and sterically hindered aryl iodides and serve as a robust starting point for the successful coupling of this compound.

Protocol 1: General Screening Conditions

This protocol is designed for initial screening of the coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The choice of catalyst, base, and solvent is critical for achieving high yields. The following table summarizes common conditions that have proven effective for challenging Suzuki-Miyaura couplings.

ParameterConditionRationale & Field Insights
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos)For general-purpose coupling, Pd(PPh₃)₄ is a reliable choice. For more challenging substrates, catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos can improve reaction rates and yields.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFCarbonates are standard, with Cs₂CO₃ often providing enhanced reactivity due to its higher solubility. K₃PO₄ is a stronger base that can be effective for less reactive boronic acids. KF can be a good choice when base-sensitive functional groups are present.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is common, as water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Anhydrous conditions can also be employed, particularly with potassium trifluoroborate salts.[5]
Temperature 80-120 °CThe reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they may also lead to decomposition of the catalyst or starting materials.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Suzuki cross-coupling experiment.

Workflow Start Start Reagents Combine Reactants: - this compound - Boronic Acid - Catalyst - Base Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-100 °C) Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Workup: - Dilution - Extraction - Drying Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A standard workflow for a Suzuki cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The biaryl scaffolds synthesized from this compound are of significant interest in several areas:

  • Medicinal Chemistry: The resulting 2-aryl-3-fluoroanisole derivatives can serve as key intermediates in the synthesis of complex drug candidates. The fluorine atom can block metabolic pathways and improve the pharmacokinetic profile of a lead compound.

  • Agrochemicals: Fluorinated biaryls are often found in modern pesticides and herbicides due to their enhanced biological activity and environmental stability.

  • Organic Electronics: The electronic properties of biaryl compounds can be fine-tuned by the introduction of fluorine, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion: A Versatile Building Block for Innovation

This compound is a valuable and versatile building block for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism, coupled with careful optimization of the reaction conditions, enables researchers to efficiently construct a diverse array of molecular architectures. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this reagent in innovative research and development endeavors.

References

Application Notes and Protocols for the Heck Reaction of 3-Fluoro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Reaction with 3-Fluoro-2-iodoanisole

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has been instrumental in the construction of complex molecular architectures, finding widespread application in the pharmaceutical and materials science industries. The substrate at the heart of this guide, this compound, presents a unique synthetic challenge and opportunity. The presence of three distinct functionalities—an iodo group for coupling, and ortho-methoxy and meta-fluoro substituents—allows for the synthesis of highly functionalized and potentially biologically active vinylated anisole derivatives.

The electronic and steric environment of this compound dictates a nuanced approach to optimizing Heck reaction conditions. The ortho-methoxy group introduces significant steric hindrance around the reactive C-I bond, while its electron-donating nature, combined with the electron-withdrawing fluorine atom, modulates the reactivity of the aryl iodide. This guide provides a comprehensive overview of the key parameters influencing the Heck reaction of this substrate, offering detailed protocols and a rationale for experimental design.

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Heck_Reaction_Cycle cluster_substrate cluster_products pd0 Pd(0)L₂ oxidative_addition Oxidative Addition aryl_pd_complex Ar-Pd(II)L₂(I) oxidative_addition->aryl_pd_complex alkene_coordination Alkene Coordination pi_complex [Ar-Pd(II)L₂(Alkene)]⁺I⁻ alkene_coordination->pi_complex migratory_insertion Migratory Insertion alkyl_pd_complex R-Pd(II)L₂(I) migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination product_complex [HPd(II)L₂(Product)]⁺I⁻ beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product Substituted Alkene product_complex->product reductive_elimination->pd0 hx HI reductive_elimination->hx aryl_halide This compound aryl_halide->oxidative_addition Ar-I alkene Alkene alkene->alkene_coordination base_h [Base-H]⁺I⁻ hx->base_h base Base base->base_h Experimental_Workflow start Start reagents Combine this compound, alkene, base, catalyst, and ligand in a Schlenk flask. start->reagents inert Evacuate and backfill with inert gas (e.g., Argon). reagents->inert solvent Add degassed solvent. inert->solvent heat Heat the reaction mixture with stirring. solvent->heat monitor Monitor reaction progress (TLC or GC-MS). heat->monitor workup Cool, dilute, and perform aqueous workup. monitor->workup Reaction Complete purify Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

References

Introduction: The Strategic Value of Fluorinated Arylalkynes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Sonogashira Coupling of 3-Fluoro-2-iodoanisole with Alkynes

This document serves as a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on performing the Sonogashira cross-coupling reaction between this compound and various terminal alkynes. The protocols and insights provided herein are designed to facilitate the synthesis of 2-alkynyl-3-fluoroanisole derivatives, a class of compounds with significant potential in medicinal chemistry.

The Sonogashira reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] This transformation is particularly valuable in the synthesis of complex molecular architectures under mild conditions.[1][4]

In the landscape of drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[5][6] Fluorine can improve metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, often leading to enhanced binding affinity and better pharmacokinetic profiles.[6][7][8] Consequently, building blocks like this compound are of high interest. The coupling of this substrate with alkynes yields fluorinated arylalkynes, providing a direct route to novel chemical entities for therapeutic development. Aryl iodides are particularly well-suited for this reaction due to the high reactivity of the carbon-iodine bond, which often allows the coupling to proceed with high efficiency at room temperature.[1][4][9]

Reaction Mechanism: A Dual Catalytic Symphony

The Sonogashira coupling classically operates through two interconnected, synergistic catalytic cycles involving palladium and copper co-catalysts.[4][10][11] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • The Palladium Cycle : This is the primary cross-coupling engine.

    • Activation : If a Pd(II) precatalyst such as Pd(PPh₃)₂Cl₂ is used, it is first reduced in situ to the active Pd(0) species by an amine, phosphine ligand, or another reactant.[1]

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound), forming a Pd(II) intermediate.[1][4][10]

    • Transmetalation : The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This step is often the rate-determining step of the entire process.[1][10][12]

    • cis-trans Isomerization : The resulting complex undergoes isomerization to bring the organic groups into a cis orientation.[10]

    • Reductive Elimination : The final step involves the reductive elimination of the desired 2-alkynyl-3-fluoroanisole product, regenerating the active Pd(0) catalyst which re-enters the cycle.[1][4][10]

  • The Copper Cycle : This cycle's function is to activate the alkyne.

    • π-Complex Formation : The copper(I) salt coordinates with the terminal alkyne, forming a π-alkyne-copper complex.[10]

    • Deprotonation : In the presence of an amine base, the acidity of the alkyne's terminal proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[1][4][10] This species is now primed for the transmetalation step.

While highly effective, the copper co-catalyst can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[9] In such cases, a copper-free variant of the reaction may be employed.[1][2]

References

Application Notes & Protocols: The Strategic Utility of 3-Fluoro-2-iodoanisole in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of medicinal chemistry and materials science, the precise installation of fluorine atoms and the construction of complex aryl scaffolds are of paramount importance. 3-Fluoro-2-iodoanisole (CAS No. 7079-54-1) has emerged as a highly valuable and strategic intermediate for achieving these goals.[1] Its structure is uniquely primed for selective, high-yield transformations, making it a cornerstone reagent for drug development professionals and research scientists.

The power of this molecule lies in the significant reactivity difference between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is readily activated by transition metal catalysts, particularly palladium, allowing for a vast array of cross-coupling reactions to be performed with exceptional chemoselectivity at the 2-position.[2] The more robust C-F and C-O (methoxy) bonds remain intact under these conditions, serving as critical modulators of the final product's electronic and pharmacological properties. This inherent orthogonality allows for sequential and controlled functionalization, a key strategy in multi-step synthesis.

This guide provides an in-depth exploration of this compound's applications, complete with field-proven protocols and the scientific rationale behind them.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 7079-54-1
Molecular Formula C₇H₆FIO
Molecular Weight 252.02 g/mol
Appearance Liquid
Density 1.859 g/mL at 25 °C

| Refractive Index | n20/D 1.597 |

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are foundational for modern C-C and C-N bond formation.[3] The general catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with a nucleophilic partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4]

Palladium_Cross_Coupling_Workflow Figure 1: General Workflow for Cross-Coupling Reactions cluster_start Reactants & Setup cluster_reaction Reaction & Monitoring cluster_finish Work-up & Purification A This compound D Inert Atmosphere Reaction (Heat as required) A->D B Coupling Partner (Boronic Acid, Alkyne, Stannane, etc.) B->D C Catalyst System (Pd Source, Ligand, Base, Solvent) C->D E Monitor Progress (TLC, LC-MS) D->E Sampling F Aqueous Work-up E->F Reaction Complete G Purification (Column Chromatography) F->G H Final Product G->H

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: For Biaryl and Vinyl Structures

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to the operational simplicity and the commercial availability and stability of boronic acid reagents.[5][6]

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ can be used directly. Alternatively, a Pd(II) precursor like Pd(OAc)₂ is reduced in situ to Pd(0). Phosphine ligands (e.g., PPh₃, SPhos, XPhos) stabilize the palladium center and modulate its reactivity.[7]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[6][8]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the aryl halide and catalyst.[2]

Suzuki_Catalytic_Cycle Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(I)L₂ (Oxidative Addition) Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)(Ar')L₂ (Transmetalation) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans_Complex->Product ArI This compound (Ar-I) ArI->OA_Complex ArB Ar'B(OH)₂ + Base ArB->Trans_Complex

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Protocol 1: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[7]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 6-18 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is notable for its mild conditions and is fundamental in synthesizing precursors for pharmaceuticals and organic materials.[10][11]

Causality Behind Experimental Choices:

  • Dual Catalysis: This reaction uniquely employs a dual catalytic system. The palladium catalyst activates the aryl iodide, while a copper(I) salt (typically CuI) acts as a co-catalyst.[9]

  • Role of Copper: The copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step onto the palladium center.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two purposes: it deprotonates the terminal alkyne to facilitate copper acetylide formation and acts as a scavenger for the HI generated during the reaction.[13]

Protocol 2: Sonogashira Coupling of this compound

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and Copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 eq) via syringe. Then, add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) can be applied. Monitor by TLC until the starting material is consumed (typically 2-8 hours).

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove precipitated salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[2][13]

Stille Coupling: Versatility with Organostannanes

The Stille coupling offers a versatile method for C-C bond formation using organostannane (organotin) reagents.[14] It is renowned for its tolerance of a wide variety of functional groups, although a significant drawback is the toxicity of the tin reagents and byproducts.[15][16]

Causality Behind Experimental Choices:

  • Mechanism: The mechanism follows the general palladium-catalyzed cycle. The transmetalation step involves the transfer of an organic group from the tin reagent to the palladium(II) center.[14][17]

  • Additives: In some cases, additives like lithium chloride (LiCl) or copper(I) salts can accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[15]

  • Solvent: Aprotic polar solvents such as THF, DMF, or toluene are typically employed.

Protocol 3: Stille Coupling of this compound

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) and the organostannane reagent (e.g., tributyl(vinyl)tin, 1.1 mmol, 1.1 eq) in anhydrous, degassed toluene (10 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the solution.

  • Reaction: Heat the reaction mixture to 90-110 °C. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with diethyl ether. To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour, which precipitates the tin as insoluble fluorides.

  • Purification: Filter the mixture through Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Table 2: Summary of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Key Reagents Typical Product
Suzuki-Miyaura R-B(OH)₂ Pd Catalyst, Base (e.g., K₂CO₃) 2-Aryl(or Vinyl)-3-fluoroanisole
Sonogashira R-C≡CH Pd Catalyst, CuI, Amine Base 2-(Alkynyl)-3-fluoroanisole

| Stille | R-Sn(Bu)₃ | Pd Catalyst | 2-Aryl(or Vinyl, etc.)-3-fluoroanisole |

Application in Grignard Reagent Formation

The C-I bond in this compound is also susceptible to reaction with elemental magnesium to form a Grignard reagent. This transformation opens the door to a different class of nucleophilic chemistry, allowing for the formation of C-C bonds with carbonyls, epoxides, and other electrophiles. The C-F bond remains unreactive under standard Grignard formation conditions.[18]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources (like water or alcohols) and must be prepared under strictly anhydrous conditions. All glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[19]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. A small crystal of iodine is commonly used as an activator; it reacts with the magnesium surface to expose fresh, reactive metal.[20]

Protocol 4: Preparation and Use of 3-Fluoro-2-methoxyphenylmagnesium Iodide

  • Setup: Place magnesium turnings (1.2 mmol, 1.2 eq) and a small crystal of iodine in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, all under an inert atmosphere.

  • Activation: Gently heat the flask with a heat gun until purple iodine vapors are observed. Allow to cool.

  • Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) to the magnesium. The reaction is initiated when the iodine color fades and gentle bubbling is observed. Gentle warming or sonication may be required.

  • Addition: Once initiated, add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.

  • Formation: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey/brown solution is the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard reagent to 0 °C. Slowly add a solution of an electrophile (e.g., benzaldehyde, 1.0 mmol, 1.0 eq) in anhydrous THF.

  • Quenching & Work-up: After the reaction is complete (monitor by TLC), quench by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.

Advanced Application: Synthesis of Benzofuran Scaffolds

Substituted benzofurans are privileged heterocyclic motifs found in numerous natural products and pharmaceuticals.[21][22] this compound is an excellent starting material for a convergent synthesis of these structures, often via a Sonogashira coupling followed by an intramolecular cyclization.

Benzofuran_Synthesis Figure 3: Synthetic Route to Substituted Benzofurans Start This compound Step1 Sonogashira Coupling (Pd/CuI, Base, R-C≡CH) Start->Step1 Intermediate 2-(Alkynyl)-3-fluoroanisole Step1->Intermediate Step2 Intramolecular Cyclization (e.g., Cu-catalyzed) Intermediate->Step2 Product Substituted Benzofuran Step2->Product

Caption: A two-step strategy for synthesizing benzofurans.

This strategy leverages the Sonogashira coupling to install an alkyne adjacent to the methoxy group. In a subsequent step, often catalyzed by copper or other transition metals, the methoxy group is cleaved, and the resulting phenol undergoes an intramolecular hydroalkoxylation onto the alkyne, forming the furan ring.[23]

Conclusion

This compound is a powerful and versatile synthetic intermediate whose value is derived from the predictable and selective reactivity of its carbon-iodine bond. It provides a reliable entry point for a wide range of palladium-catalyzed cross-coupling reactions and Grignard reagent formations, enabling the construction of complex molecular architectures. The retained fluorine and methoxy substituents offer opportunities for further diversification or can be used to fine-tune the steric and electronic properties of target molecules, making this reagent an indispensable tool for researchers in drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3-Fluoro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[][2][3] Fluorinated intermediates are pivotal in enhancing the pharmacological profiles of drug candidates, often improving metabolic stability, binding affinity, and bioavailability.[][2] 3-Fluoro-2-iodoanisole has emerged as a highly versatile and valuable building block for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a reactive iodine atom, allows for a diverse range of chemical transformations with a high degree of regioselectivity.

This comprehensive guide provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates from this compound. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Strategic Advantage of this compound in Medicinal Chemistry

The utility of this compound stems from the distinct reactivity of its functional groups. The carbon-iodine bond is significantly more labile than the carbon-fluorine and carbon-oxygen bonds, particularly in transition metal-catalyzed cross-coupling reactions. This differential reactivity allows for the selective functionalization at the 2-position, while the fluorine and methoxy groups can be used to modulate the electronic and steric properties of the molecule or serve as handles for subsequent transformations.

The methoxy group acts as a directing group in electrophilic aromatic substitution and, more importantly, in directed ortho-metalation (DoM) reactions.[4] This allows for the specific functionalization of the C6 position. The fluorine atom, a common bioisostere, can enhance binding interactions with target proteins and improve metabolic stability.[2][3]

Key Synthetic Transformations and Protocols

This section outlines detailed protocols for several high-impact synthetic transformations using this compound as a starting material.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation in organic synthesis.[5][6][7] The high reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations.

a) Suzuki-Miyaura Coupling: Synthesis of Biaryl Intermediates

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8][9][10] This reaction is widely used in the synthesis of biaryl structures, which are common motifs in pharmaceuticals.[8]

Protocol: Synthesis of 2-(4-methoxyphenyl)-3-fluoroanisole

  • Materials:

    • This compound

    • (4-methoxyphenyl)boronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Water

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

    • Add K₂CO₃ (2.0 mmol) dissolved in water (1 mL).

    • Add toluene (5 mL) to the flask.

    • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Rationale: The base (K₂CO₃) is crucial for the transmetalation step in the catalytic cycle.[8] The phosphine ligand (PPh₃) stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.[8]

Reagent/ParameterQuantity/ValuePurpose
This compound1.0 mmolStarting material
(4-methoxyphenyl)boronic acid1.2 mmolCoupling partner
Pd(OAc)₂0.02 mmolCatalyst precursor
PPh₃0.08 mmolLigand
K₂CO₃2.0 mmolBase
Toluene/Water5 mL / 1 mLSolvent system
Temperature90 °CReaction temperature
Time12 hoursReaction duration
b) Sonogashira Coupling: Synthesis of Aryl-Alkyne Scaffolds

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[11][12] This reaction is instrumental in creating linear scaffolds found in many biologically active molecules.[11]

Protocol: Synthesis of 1-Fluoro-3-methoxy-2-(phenylethynyl)benzene

  • Materials:

    • This compound

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol) via syringe.

    • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 6 hours under an argon atmosphere.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Rationale: The copper(I) iodide co-catalyst is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] Triethylamine acts as both a base and a solvent.[13]

Reagent/ParameterQuantity/ValuePurpose
This compound1.0 mmolStarting material
Phenylacetylene1.2 mmolCoupling partner
Pd(PPh₃)₂Cl₂0.02 mmolCatalyst
CuI0.04 mmolCo-catalyst
Et₃N2.0 mmolBase and solvent
THF5 mLSolvent
TemperatureRoom TemperatureReaction temperature
Time6 hoursReaction duration
c) Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6][7] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[5]

Protocol: Synthesis of N-benzyl-3-fluoro-2-methoxyaniline

  • Materials:

    • This compound

    • Benzylamine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a glovebox, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and NaOtBu (1.4 mmol).

    • Add a stir bar and seal the flask with a septum.

    • Remove the flask from the glovebox and add this compound (1.0 mmol), benzylamine (1.2 mmol), and anhydrous toluene (5 mL) under an argon atmosphere.

    • Heat the reaction mixture to 100 °C and stir for 16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Rationale: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for the efficiency of the Buchwald-Hartwig amination, as it promotes both oxidative addition and reductive elimination.[14] Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine.

Reagent/ParameterQuantity/ValuePurpose
This compound1.0 mmolStarting material
Benzylamine1.2 mmolCoupling partner
Pd₂(dba)₃0.015 mmolCatalyst precursor
XPhos0.036 mmolLigand
NaOtBu1.4 mmolBase
Toluene5 mLSolvent
Temperature100 °CReaction temperature
Time16 hoursReaction duration
Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings.[4][15] The methoxy group in this compound can act as a directed metalation group (DMG), guiding lithiation to the adjacent C6 position.[4]

Protocol: Synthesis of 3-Fluoro-2-iodo-6-methoxybenzoic acid

  • Materials:

    • This compound

    • n-Butyllithium (n-BuLi)

    • Tetrahydrofuran (THF), anhydrous

    • Dry ice (solid CO₂)

    • Hydrochloric acid (HCl), 1 M

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL) and this compound (1.0 mmol).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise over 10 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • In a separate flask, crush dry ice into a fine powder.

    • Carefully quench the reaction by pouring the lithiated intermediate onto an excess of crushed dry ice.

    • Allow the mixture to warm to room temperature.

    • Add water (10 mL) and acidify to pH 2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization.

Rationale: The methoxy group coordinates to the lithium of the n-BuLi, directing the deprotonation to the ortho C6 position.[4][16] The low temperature (-78 °C) is crucial to prevent side reactions and ensure the stability of the aryllithium intermediate.[17]

Reagent/ParameterQuantity/ValuePurpose
This compound1.0 mmolStarting material
n-BuLi1.1 mmolLithiating agent
THF10 mLSolvent
Dry Ice (CO₂)ExcessElectrophile
Temperature-78 °CReaction temperature
Time1 hourLithiation time
Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound provides a powerful nucleophile that can react with a wide range of electrophiles.[18]

Protocol: Synthesis of (3-Fluoro-2-methoxyphenyl)magnesium iodide and reaction with Benzaldehyde

  • Materials:

    • This compound

    • Magnesium turnings

    • Iodine (a small crystal)

    • Tetrahydrofuran (THF), anhydrous

    • Benzaldehyde

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, add magnesium turnings (1.2 mmol) and a small crystal of iodine.

    • Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow to cool.

    • Add anhydrous THF (2 mL) to the flask.

    • In the addition funnel, dissolve this compound (1.0 mmol) in anhydrous THF (3 mL).

    • Add a small portion of the this compound solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be required.

    • Once initiated, add the remaining this compound solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Rationale: The iodine crystal helps to activate the surface of the magnesium metal.[19] Anhydrous conditions are critical as Grignard reagents are strong bases and will react with water.[18][20]

Reagent/ParameterQuantity/ValuePurpose
This compound1.0 mmolGrignard precursor
Magnesium turnings1.2 mmolMetal for reagent formation
Iodine1 crystalActivator
THF5 mLSolvent
Benzaldehyde1.0 mmolElectrophile
TemperatureRT (Grignard formation), 0 °C to RT (reaction)Reaction temperature
Time1 hr (formation), 2 hr (reaction)Reaction duration

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Suzuki_Miyaura_Coupling Start This compound Catalyst Pd(OAc)₂ / PPh₃ K₂CO₃, Toluene/H₂O, 90 °C Start->Catalyst Reagent (4-methoxyphenyl)boronic acid Reagent->Catalyst Product 2-(4-methoxyphenyl)-3-fluoroanisole Catalyst->Product caption Suzuki-Miyaura Coupling Workflow Sonogashira_Coupling Start This compound Catalyst Pd(PPh₃)₂Cl₂ / CuI Et₃N, THF, RT Start->Catalyst Reagent Phenylacetylene Reagent->Catalyst Product 1-Fluoro-3-methoxy-2-(phenylethynyl)benzene Catalyst->Product caption Sonogashira Coupling Workflow Buchwald_Hartwig_Amination Start This compound Catalyst Pd₂(dba)₃ / XPhos NaOtBu, Toluene, 100 °C Start->Catalyst Reagent Benzylamine Reagent->Catalyst Product N-benzyl-3-fluoro-2-methoxyaniline Catalyst->Product caption Buchwald-Hartwig Amination Workflow Directed_ortho_Metalation Start This compound Step1 1. n-BuLi, THF, -78 °C Start->Step1 Intermediate Aryllithium Intermediate Step1->Intermediate Step2 2. CO₂ (dry ice) 3. H⁺ workup Intermediate->Step2 Product 3-Fluoro-2-iodo-6-methoxybenzoic acid Step2->Product caption Directed ortho-Metalation Workflow

References

Application Notes & Protocols: The Strategic Role of 3-Fluoro-2-iodoanisole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Agrochemicals

The relentless demand for novel agrochemicals with improved efficacy, enhanced safety profiles, and robust resistance management necessitates the use of sophisticated and versatile chemical building blocks. 3-Fluoro-2-iodoanisole (CAS: 7079-54-1) has emerged as a strategic intermediate in the synthesis of complex agrochemical scaffolds. Its utility is rooted in the unique arrangement of its functional groups: a methoxy group, a fluorine atom, and an iodine atom on a benzene ring.

The introduction of halogen atoms, particularly fluorine, is a well-established strategy in agrochemical design to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to the target protein.[1][2][3] The presence of "mixed" halogens on a single scaffold is an increasingly common feature in the latest generation of pesticides.[1][4]

This application note details the strategic importance of this compound, focusing on the principle of regioselective functionalization. The significant difference in the reactivity of the C-I and C-F bonds allows for precise, predictable chemical modifications. The iodine atom serves as a highly reactive "handle" for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, while the electronically-influential fluorine and methoxy groups are carried into the final product to fine-tune its biological activity. We provide detailed protocols for key synthetic transformations and explain the rationale behind the experimental choices.

Physicochemical Properties & Safety Data

Proper handling of this compound is critical for ensuring experimental success and laboratory safety. The following table summarizes its key properties.

PropertyValueReference
CAS Number 7079-54-1
Synonyms 1-Fluoro-2-iodo-3-methoxybenzene, 6-Fluoro-2-methoxyiodobenzene
Molecular Formula C₇H₆FIO
Molecular Weight 252.02 g/mol
Form Liquid
Density 1.859 g/mL at 25 °C
Refractive Index n20/D 1.597
GHS Hazard Danger
Hazard Statement H301: Toxic if swallowed

Safety & Handling: this compound is classified as acutely toxic if swallowed. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation. Refer to the most current Safety Data Sheet (SDS) from the supplier before use.

Core Synthetic Principle: Regioselective Functionalization

The primary value of this compound in multistep synthesis lies in the differential reactivity of its carbon-halogen bonds. The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Fluorine bond, making it far more susceptible to oxidative addition by transition metal catalysts, such as Palladium(0) and Copper(I). This allows for the selective functionalization at the C2 position, leaving the crucial fluorine atom at C3 untouched for its role in modulating the final product's bioactivity.

References

Application Note & Protocol: High-Fidelity Synthesis of 2-Fluoro-6-methoxyphenylmagnesium Halide for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The generation of functionalized aryl Grignard reagents is a cornerstone of modern organic synthesis, enabling the formation of complex carbon-carbon bonds essential for drug discovery and materials science.[1] The specific organometallic intermediate, 2-Fluoro-6-methoxyphenylmagnesium halide, derived from 3-Fluoro-2-iodoanisole, is a highly valuable building block. Its strategic substitution pattern makes it a precursor for sophisticated molecules, including inhibitors of checkpoint kinase Wee1 and selective modulators of GABA-A receptors, often via conversion to the corresponding boronic acid for use in Suzuki cross-coupling reactions.

Traditional Grignard formation via the direct insertion of magnesium metal into an aryl halide bond can be capricious, often plagued by initiation difficulties, side reactions like homo-coupling (Wurtz reaction), and limited tolerance for sensitive functional groups.[2][3] This guide provides a detailed protocol for a more reliable and versatile alternative: the magnesium-halogen exchange . This method involves the reaction of an organic halide with a pre-formed, commercially available Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl).[1][4] This technique proceeds under milder conditions, exhibits superior functional group tolerance, and offers excellent yields, making it the method of choice for preparing highly functionalized organomagnesium reagents.[4][5]

This document outlines a robust experimental setup for the generation of 2-Fluoro-6-methoxyphenylmagnesium iodide and its subsequent in situ reaction with an electrophile, using the synthesis of 2-Fluoro-6-methoxyphenylboronic acid as a representative application.

Core Principles & Method Selection

The C-I bond is significantly weaker and more polarized than C-Br or C-Cl bonds, making aryl iodides ideal substrates for magnesium-halogen exchange. The exchange equilibrium strongly favors the formation of the more stable aryl Grignard over the less stable alkyl Grignard.[4]

Reaction: Ar-I + i-PrMgCl ⇌ Ar-MgI + i-PrCl

The reaction is typically performed at low temperatures (0 °C to -40 °C) in an ethereal solvent like tetrahydrofuran (THF) to minimize side reactions with the fluoro and methoxy functionalities present on the aromatic ring. The use of i-PrMgCl·LiCl (Turbo-Grignard) can further accelerate the exchange and improve solubility and reactivity, though this protocol will focus on the more common i-PrMgCl.[5]

Critical Safety Protocols: Acknowledging the Hazard

Grignard reactions are inherently hazardous due to the use of pyrophoric reagents, flammable solvents, and highly exothermic processes.[6] A thorough risk assessment must be conducted before any work begins.[7]

  • Pyrophoric & Air/Moisture Sensitivity: Grignard reagents can ignite spontaneously in air and react violently with water.[6][8] All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using flame-dried or oven-dried glassware.[9][10]

  • Flammable Solvents: Diethyl ether and THF are extremely flammable.[11] Ensure no open flames or spark sources are present. All heating must be done using a heating mantle or oil bath connected to a temperature controller.

  • Exothermic Reaction: Both the formation and quenching of Grignard reagents are highly exothermic and can lead to a runaway reaction if additions are too rapid.[6][11] Always maintain slow, controlled addition rates and have an ice bath readily available to cool the reaction if necessary.[11]

  • Quenching Hazard: Adding a protic quenching agent (e.g., water, acid) to an active Grignard reaction is extremely dangerous. The reaction must be cooled to 0 °C, and the quenching solution must be added dropwise with vigorous stirring to manage the heat and gas evolution (hydrogen gas with residual magnesium).[12][13]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves are mandatory.[6] Conducting the reaction behind a blast shield is strongly recommended, especially for larger-scale preparations.[7]

Experimental Workflow Overview

The overall process involves three main stages: inert atmosphere setup, Grignard reagent formation via exchange, reaction with an electrophile, and a carefully controlled quench and workup.

G cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Isolation A Flame-Dry Glassware B Assemble Under Inert Gas (Nitrogen/Argon) A->B C Prepare Anhydrous Reagent Solutions B->C D Cool Substrate Solution (this compound in THF) to -15 °C C->D E Slowly Add i-PrMgCl (Mg-I Exchange) D->E Formation F Cool Grignard Solution to -78 °C E->F G Slowly Add Electrophile (e.g., Trimethyl Borate) F->G Application H Slow Quench at 0 °C (e.g., aq. NH4Cl) G->H I Aqueous Workup & Extraction H->I J Purification (e.g., Crystallization) I->J

Caption: Experimental workflow for Grignard formation and application.

Detailed Experimental Protocol

This protocol details the formation of the Grignard reagent and its subsequent conversion to 2-Fluoro-6-methoxyphenylboronic acid.

Materials & Reagents
ReagentFormulaMW ( g/mol )EquivalentsAmount
This compoundC₇H₆FIO268.031.02.68 g (10 mmol)
Isopropylmagnesium chlorideC₃H₇ClMg102.851.15.5 mL (11 mmol)
Trimethyl borateC₃H₉BO₃103.911.51.68 mL (15 mmol)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-~70 mL
Sat. aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.49-~50 mL
1 M Hydrochloric Acid (HCl)HCl36.46-As needed
Diethyl Ether (Et₂O)C₄H₁₀O74.12-For extraction
Brine (Sat. aq. NaCl)NaCl58.44-For washing
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-For drying
Step-by-Step Procedure

Part A: Apparatus Preparation

  • Thoroughly clean and dry all glassware in an oven at >120 °C overnight or by flame-drying under vacuum.[9] This includes a 250 mL three-neck round-bottom flask, a magnetic stir bar, a thermometer adapter, a rubber septum, and a reflux condenser.

  • Assemble the apparatus quickly while still warm to minimize atmospheric moisture adsorption.[9] Place the condenser on the central neck and the thermometer and septum on the side necks.

  • Place the entire setup under a positive pressure of dry nitrogen or argon. Use a bubbler or a nitrogen balloon to maintain the inert atmosphere.[14]

Part B: Grignard Reagent Formation (I-Mg Exchange)

  • To the reaction flask, add this compound (2.68 g, 10 mmol).

  • Using a dry syringe, add 40 mL of anhydrous THF. Stir the solution until the substrate is fully dissolved.

  • Cool the flask to -15 °C using a dry ice/acetonitrile or similar cooling bath.

  • Measure 5.5 mL of a 2.0 M solution of isopropylmagnesium chloride in THF (11 mmol, 1.1 eq.) using a dry syringe.

  • Add the i-PrMgCl solution dropwise to the stirred substrate solution over 20-30 minutes, ensuring the internal temperature does not rise above -10 °C.

  • After the addition is complete, stir the resulting pale yellow/brown solution at -15 °C for an additional 45 minutes. The formation of the Grignard reagent, 2-Fluoro-6-methoxyphenylmagnesium iodide, is now complete.

Part C: Reaction with Trimethyl Borate

  • In a separate, flame-dried 100 mL flask under inert atmosphere, dissolve trimethyl borate (1.68 mL, 15 mmol) in 20 mL of anhydrous THF.

  • Cool this electrophile solution to -78 °C using a dry ice/acetone bath.

  • While maintaining the temperature at -78 °C, transfer the freshly prepared Grignard solution from Part B into the trimethyl borate solution via cannula over 30 minutes.

  • Once the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature over 2 hours.

Part D: Quenching and Workup

  • Cool the reaction flask to 0 °C in an ice-water bath.

  • CAUTION: HIGHLY EXOTHERMIC. Very slowly and dropwise, add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction.[15] Vigorous stirring is essential to dissipate heat. Monitor for any uncontrolled exotherm or gas evolution.

  • Once the initial quench is complete and the reaction is no longer exothermic, acidify the mixture to a pH of ~2 by adding 1 M HCl. This step hydrolyzes the borate ester to the boronic acid. Stir for 30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Part E: Purification

  • The crude 2-Fluoro-6-methoxyphenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture) to yield a white solid.

Troubleshooting & Optimization

IssuePossible CauseSuggested Solution
Low or No Grignard Formation Wet glassware or solvent; poor quality i-PrMgCl.Ensure rigorous anhydrous technique.[8] Titrate the i-PrMgCl solution before use to confirm concentration.[4]
Formation of Biphenyl Side Product Homo-coupling of the Grignard reagent.This is less common with exchange but can be minimized by maintaining low temperatures throughout the formation and reaction steps.
Low Yield of Boronic Acid Incomplete hydrolysis of the borate ester.Ensure the pH is sufficiently acidic (~1-2) during the workup and allow adequate stirring time for hydrolysis.
Emulsion During Extraction Formation of magnesium salts at the interface.Add more dilute acid or "salt out" the aqueous layer by adding solid NaCl to break the emulsion.[15]

Conclusion

The magnesium-halogen exchange reaction is a superior method for the synthesis of functionalized aryl Grignard reagents like 2-Fluoro-6-methoxyphenylmagnesium iodide. This protocol provides a reliable, high-yielding, and scalable procedure that avoids the common pitfalls of classical Grignard preparations. By adhering to strict anhydrous techniques and rigorous safety standards, researchers can confidently access this valuable synthetic intermediate for use in a wide array of chemical transformations, accelerating progress in medicinal chemistry and materials science.

References

Application Notes and Protocols for Functional Group Tolerance in 3-Fluoro-2-iodoanisole Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Fluoro-2-iodoanisole in Synthesis

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. Its utility stems from the strategic placement of three key functionalities on the aromatic ring:

  • Iodine: As the most labile of the common halogens in palladium-catalyzed cross-coupling reactions (reactivity order: I > Br > Cl > F), the iodine atom serves as a primary and highly reactive handle for the introduction of a wide array of substituents.

  • Fluorine: The presence of a fluorine atom can significantly modulate the physicochemical and biological properties of the target molecule, including metabolic stability, lipophilicity, and binding affinity.

  • Anisole (Methoxy Group): The ortho-methoxy group can influence the electronic and steric environment of the reactive C-I bond, potentially impacting catalyst coordination and reaction kinetics.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the functional group tolerance of this compound in a variety of palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings that govern this tolerance and provide detailed, field-proven protocols for key transformations.

Mechanistic Considerations: The Palladium Catalytic Cycle

The success of palladium-catalyzed cross-coupling reactions hinges on a well-defined catalytic cycle. A general understanding of this cycle is crucial for troubleshooting and optimizing reactions involving this compound. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is typically the rate-determining step and is highly efficient for aryl iodides.

  • Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C or C-heteroatom bond and regenerating the Pd(0) catalyst.

The compatibility of various functional groups is largely determined by their ability to survive the reaction conditions (base, solvent, temperature) and their inertness towards the palladium catalyst and the organometallic reagents involved in the catalytic cycle.

Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling Reactions.

Functional Group Tolerance Summary Table

The following table provides a general overview of the compatibility of various functional groups in common cross-coupling reactions with this compound. It is important to note that specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the outcome.

Functional GroupSuzuki-MiyauraSonogashiraBuchwald-HartwigStilleNegishiHeck
Alkyl, Aryl
Alkene, Alkyne
Ether
Ester ⚠️
Ketone ⚠️
Amide
Nitrile (Cyano)
Nitro ⚠️⚠️⚠️⚠️⚠️⚠️
Aldehyde
Primary/Secondary Amine ⚠️⚠️⚠️⚠️⚠️
Alcohol (Free -OH) ⚠️⚠️⚠️⚠️⚠️
Carboxylic Acid

Legend:

  • ✅: Generally Compatible

  • ⚠️: Potentially Compatible, but may require specific conditions or protection.

  • ❌: Generally Incompatible

Detailed Application Notes and Protocols

Suzuki-Miyaura Coupling: Robust C-C Bond Formation

The Suzuki-Miyaura coupling is arguably one of the most versatile and widely used cross-coupling reactions due to its mild reaction conditions and exceptional functional group tolerance.[1][2] It involves the reaction of an organoboron reagent (boronic acid or ester) with an organic halide.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often employed to facilitate both the oxidative addition and reductive elimination steps, especially for sterically demanding substrates.

  • Base: A base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[2] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield. Aqueous bases are often beneficial.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Suzuki_Workflow Figure 2: Suzuki-Miyaura Coupling Workflow start Start reagents Combine this compound, Boronic Acid, Base, Catalyst, Ligand start->reagents degas Degas Solvent and Purge with Inert Gas (Ar/N2) reagents->degas heat Heat Reaction Mixture (e.g., 80-100 °C) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Acetylphenylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • 4-Acetylphenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, 4-acetylphenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3][4] It typically employs a dual catalytic system of palladium and a copper(I) salt.

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium center.[5]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)

    • Copper(I) iodide (CuI, 0.05 equiv)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and triethylamine (as both base and solvent, or in a 2:1 ratio with THF).

    • Add phenylacetylene dropwise to the mixture.

    • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the amine salt and catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[6][7] This reaction has a broad scope and tolerates a wide range of functional groups.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are highly effective as they promote both the oxidative addition and the challenging C-N reductive elimination step.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is commonly used, but for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often at higher temperatures.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.03 equiv)

    • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

    • Toluene, anhydrous

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, RuPhos, and NaOt-Bu to a flame-dried Schlenk tube.

    • Add anhydrous toluene, followed by this compound and morpholine.

    • Seal the tube and heat the reaction mixture to 100 °C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of celite.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Conclusion

This compound is a powerful synthetic intermediate whose reactivity can be effectively harnessed through a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective functionalization under relatively mild conditions. By carefully selecting the appropriate catalyst system, base, and solvent, a broad range of functional groups can be tolerated, enabling the synthesis of complex and diverse molecular structures. The protocols and data presented in this application note serve as a robust starting point for researchers to explore the rich chemistry of this versatile building block.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions of 3-Fluoro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using sterically hindered and electronically complex substrates, such as 3-fluoro-2-iodoanisole. Our goal is to provide researchers, chemists, and drug development professionals with actionable troubleshooting advice and a deeper mechanistic understanding to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki reaction with this compound so challenging?

The difficulty with this substrate arises from a combination of steric and electronic factors. The iodine atom is positioned at the ortho-position to a methoxy group, creating significant steric hindrance around the reaction center. This bulkiness can impede the crucial oxidative addition step of the palladium catalyst into the carbon-iodine bond and can also slow down the subsequent reductive elimination step to form the product.[1][2][3] Furthermore, the electron-donating nature of the methoxy group and the electron-withdrawing fluoro group create a complex electronic environment that can influence catalyst activity.

Q2: I'm setting up this reaction for the first time. What is a reliable set of starting conditions?

For challenging, sterically hindered substrates, a robust catalyst system is paramount. A general, high-performing starting point involves using a modern biarylphosphine ligand, which is designed to be both bulky and electron-rich.[4][5][6] These properties help accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

Recommended Starting Protocol:

ComponentRecommendationEquivalentsRationale
Aryl Halide This compound1.0Limiting Reagent
Boronic Acid/Ester Your desired coupling partner1.2 - 1.5A slight excess is used to drive the reaction to completion.
Palladium Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃1 - 2 mol%Common, reliable Pd(0) or Pd(II) sources.[8]
Ligand SPhos or XPhos1.1 - 1.2 eq. to PdBulky, electron-rich ligands are essential for hindered substrates.[6]
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0Strong, non-nucleophilic bases are effective in promoting transmetalation.[9][10]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1) or Toluene / H₂O0.1 - 0.2 MA biphasic solvent system often enhances reaction rates and aids in dissolving the base.[9]
Temperature 80 - 110 °CN/AHigher temperatures are often required to overcome the activation energy for hindered substrates.

Note: This is a general starting point. Optimization will likely be necessary for your specific boronic acid partner.

Q3: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

While boronic acids are widely used, they can be prone to an undesirable side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, reducing your yield.[11][12] This is especially problematic with prolonged reaction times, high temperatures, or with certain heteroaromatic partners.[12][13] Boronic esters, such as pinacol (BPin) or MIDA esters, are generally more stable and less susceptible to protodeboronation.[7][14] If you are experiencing issues with boronic acid decomposition, switching to a corresponding boronic ester is a highly recommended strategy.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction has stalled with significant starting material remaining after several hours. What are the likely causes?

A stalled reaction points to an issue with the catalytic cycle. The most common culprits are catalyst deactivation, inefficient transmetalation, or a slow oxidative addition step.

Troubleshooting Steps:

  • Evaluate the Catalyst System: The choice of ligand is critical. For this substrate, standard ligands like PPh₃ are often ineffective. You need a bulky, electron-rich dialkylbiaryl phosphine ligand to create a highly active, coordinatively unsaturated palladium center.[6][15]

    • Action: If using a simple phosphine, switch to a Buchwald-type ligand like SPhos, XPhos, or RuPhos. These are designed to accelerate the key steps in the catalytic cycle for hindered substrates.[5][6]

  • Check Your Base and Solvent Combination: The base is not just a spectator; it plays a crucial role in activating the boronic acid for transmetalation.[9][16][17] The base's effectiveness is highly dependent on the solvent.

    • Action: Ensure your base (e.g., K₃PO₄) is adequately soluble. Using a biphasic mixture with water or switching to a more polar aprotic solvent like DMF or DMAc can help.[9][10] However, be aware that conditions that are too harsh can promote side reactions. A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often a valuable experiment.

  • Ensure an Inert Atmosphere: Oxygen can oxidize the Pd(0) active catalyst to inactive Pd(II) species, effectively killing the reaction.[7][8]

    • Action: Rigorously degas your solvent(s) before use. This can be done by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles. Assemble your reaction under a positive pressure of inert gas.[18]

Workflow: Troubleshooting Low Conversion

Caption: A decision tree for troubleshooting low reaction conversion.

Problem 2: Significant Side Product Formation

Q: I'm observing significant formation of a byproduct corresponding to my boronic acid starting material without the boronic acid group (protodeboronation). How can I minimize this?

Protodeboronation is a common side reaction that consumes your nucleophile, directly lowering your potential yield.[11][12] It is often accelerated by high temperatures, the presence of water, and the choice of base.[12]

Mitigation Strategies:

  • Switch to a Boronic Ester: As mentioned in the FAQs, boronic esters (pinacol, MIDA) are significantly more stable towards protodeboronation than their corresponding acids.[13][14] This is the most effective solution.

  • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature. This may require a longer reaction time or a more active catalyst system, but it will slow the rate of decomposition.

  • Modify the Base/Solvent: While water is often beneficial, an excessive amount or the use of very strong aqueous bases (like NaOH) can accelerate protodeboronation.[19]

    • Action: Try using a weaker base like K₂CO₃ or CsF. Alternatively, consider running the reaction under anhydrous conditions, although this requires careful drying of all reagents and solvents.

Q: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I stop it?

Homocoupling (or Glaser coupling) of the boronic acid to form a symmetrical biaryl (R-R from R-B(OH)₂) is typically caused by the presence of oxygen, which can facilitate a separate catalytic cycle involving Pd(II).[7][8]

Mitigation Strategies:

  • Improve Degassing: This is the most critical factor. Ensure all solvents, including water, are thoroughly deoxygenated before use. Maintain a strict inert atmosphere throughout the reaction setup and duration.[7]

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes reduce the amount of active Pd(II) available for the homocoupling pathway at the start of the reaction.[8]

The Suzuki-Miyaura Catalytic Cycle: Key Failure Points

Understanding the mechanism is key to effective troubleshooting. The cycle involves three main steps, each with potential pitfalls for a hindered substrate like this compound.

SuzukiCycle cluster_info Potential Failure Points Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Ar-I [Slowed by Sterics] Transmetal Transmetalation Ar-Pd(II)-Ar' OxAdd->Transmetal + [Ar'B(OR)₂(Base)]⁻ [Base Dependent] RedElim Reductive Elimination Transmetal->RedElim Isomerization RedElim->Pd0 [Slowed by Sterics] Product Ar-Ar' (Product) RedElim->Product ArI This compound (Ar-I) ArI->OxAdd Boronic Boronic Acid/Ester (Ar'-B(OR)₂) Boronic->Transmetal Base Base Base->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps sensitive to steric hindrance.

  • Oxidative Addition: The bulky methoxy group ortho to the iodine can physically block the palladium catalyst from inserting into the C-I bond. This is often the rate-limiting step for hindered aryl halides. A bulky, electron-rich ligand helps create a more reactive, less coordinated Pd(0) species that can overcome this barrier.[7][20]

  • Transmetalation: The transfer of the organic group from boron to palladium requires activation by a base.[9][21] If the base is not suitable or is insoluble in the reaction medium, this step will be inefficient and stall the entire cycle.

  • Reductive Elimination: The final step, where the new C-C bond is formed and the product is released, can also be slowed by steric congestion. The two bulky aryl groups must come close together on the palladium center. Bulky phosphine ligands have been shown to promote this step.[7]

By systematically addressing the catalyst system, reaction conditions, and potential side reactions, researchers can significantly improve the outcomes of these challenging but valuable transformations.

References

Technical Support Center: Synthesis of 3-Fluoro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Fluoro-2-iodoanisole (CAS No: 7079-54-1).[1][2][3] The electrophilic iodination of 3-fluoroanisole, while straightforward in principle, is often complicated by challenges in controlling regioselectivity and removing structurally similar impurities. This document provides practical, experience-driven solutions to common issues encountered during synthesis and purification, structured in a direct question-and-answer format. Our goal is to empower you to troubleshoot effectively, optimize your purification strategy, and ensure the high purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: My crude product is a mixture of regioisomers. How can I improve the selectivity for the desired 2-iodo product?

Answer: This is the most common challenge. The synthesis involves an electrophilic aromatic substitution on 3-fluoroanisole. Both the methoxy (-OCH₃) and fluoro (-F) groups are ortho, para-directors. The methoxy group is strongly activating, while the fluorine is weakly deactivating (via induction) but still an ortho, para-director.

  • The Methoxy Group Directs: Primarily directs to the 2, 4, and 6 positions.

  • The Fluoro Group Directs: Primarily directs to the 2, 4, and 6 positions.

The desired product is formed by substitution at the 2-position, which is ortho to both groups. However, substitution can also occur at the 4-position (para to -OCH₃, ortho to -F) and the 6-position (ortho to -OCH₃, para to -F), leading to isomeric impurities like 3-fluoro-4-iodoanisole and 3-fluoro-6-iodoanisole.

Causality & Mitigation Strategies:

  • Steric Hindrance: The 2-position is the most sterically hindered, being flanked by both the methoxy and fluoro groups. Using a bulkier iodinating reagent can sometimes disfavor substitution at this position. Conversely, reaction conditions that minimize the effective size of the electrophile may be beneficial.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) can enhance selectivity. At lower kinetic energy, the subtle electronic differences between the possible substitution sites have a more pronounced effect, often favoring the thermodynamically more stable product or the one with the lower activation energy barrier.

  • Choice of Iodinating Agent: The reactivity of the iodinating agent is critical.

    • Milder Reagents: Using N-Iodosuccinimide (NIS) in a non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is a common and relatively selective method.[4] The reaction can be sensitive to moisture.[4]

    • Highly Reactive Systems: Reagents like Iodine Monochloride (ICl) or Iodine with an oxidizing agent (e.g., H₂O₂, Oxone) can be less selective and may lead to more byproducts.[5]

  • Lewis Acid Catalysis: The use of a Lewis acid can alter the nature of the electrophile and may change the isomeric ratio. However, it can also increase the rate of di-iodination. Careful screening of mild Lewis acids may be warranted for optimization.

Q2: I'm observing a significant amount of a di-iodinated byproduct. How can I prevent this?

Answer: The formation of di-iodoanisole species occurs because the product, this compound, is still an activated aromatic ring and can undergo a second iodination.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight sub-stoichiometric amount of the iodinating agent (e.g., 0.95 equivalents relative to 3-fluoroanisole). While this will leave some unreacted starting material, it is often easier to separate the starting material from the mono-iodinated product than to separate two different iodinated products.

  • Slow Addition: Add the iodinating agent slowly, portion-wise or via a syringe pump, to the solution of 3-fluoroanisole. This maintains a low instantaneous concentration of the electrophile, favoring the more reactive starting material over the slightly less reactive mono-iodinated product.

  • Temperature Control: Maintain a low and constant reaction temperature. Over-iodination is often exacerbated by temperature spikes or prolonged reaction at elevated temperatures.

Q3: How can I effectively remove unreacted 3-fluoroanisole from my crude product?

Answer: Unreacted 3-fluoroanisole is a common impurity, especially when using sub-stoichiometric amounts of the iodinating agent. Fortunately, its physical properties are sufficiently different from the product to allow for straightforward removal.

  • Volatility: 3-fluoroanisole has a much lower boiling point than this compound. It can often be removed under high vacuum, especially if the product is a solid or a high-boiling liquid. Gentle heating (e.g., 40-50 °C) can facilitate this process.

  • Polarity: The introduction of the large, polarizable iodine atom significantly increases the polarity and molecular weight of the product.[1] This difference is exploited in column chromatography, where the less polar 3-fluoroanisole will elute much faster than the desired product.

Q4: My NMR spectrum looks complex. How can I confirm the identity of my product and major impurities?

Answer: ¹H NMR is an invaluable tool for this. The aromatic region (typically 6.5-8.0 ppm) provides a unique fingerprint for each isomer based on chemical shifts and coupling constants. While a definitive analysis requires isolating each impurity, you can make reliable assignments based on established principles. The key is the coupling patterns between the aromatic protons and the fluorine atom.

Refer to the In-Depth Troubleshooting Guide 3 below for a detailed table of expected ¹H NMR shifts and coupling patterns to help distinguish this compound from its common isomers.

In-Depth Troubleshooting Guides

Guide 1: Purification by Flash Column Chromatography

Flash chromatography is the most reliable method for separating the desired product from regioisomers, di-iodinated species, and unreacted starting material. The key is selecting a solvent system that provides good separation (ΔRf > 0.2).

G cluster_prep Preparation cluster_run Execution cluster_post Analysis crude Crude Product tlc TLC Screening (Hex/EtOAc) crude->tlc Optimize Eluent slurry Prepare Silica Slurry tlc->slurry pack Pack Column slurry->pack load Load Sample pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze pool Pool Pure Fractions analyze->pool Identify Purity evap Evaporate Solvent pool->evap final Pure Product evap->final

Caption: Workflow for purification via flash column chromatography.

  • Solvent System Selection: Perform Thin Layer Chromatography (TLC) on the crude material using various ratios of Hexane and Ethyl Acetate (EtOAc). The goal is to find a system where the desired product has an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane). Pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, product-adsorbed silica onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity. This allows the less polar impurities (unreacted starting material) to elute first, followed by the product, and then the more polar impurities (isomers, di-iodinated species).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to yield the purified this compound.

Impurity TypeTypical Eluent SystemElution Order
Unreacted 3-Fluoroanisole1-5% Ethyl Acetate in HexaneFirst
This compound (Product) 5-10% Ethyl Acetate in HexaneSecond
Isomeric Byproducts5-15% Ethyl Acetate in HexaneClose to product, may overlap
Di-iodinated Species>15% Ethyl Acetate in HexaneLast
Note: These are starting points. Optimization is necessary based on TLC analysis.
Guide 2: Purification by Recrystallization

If the crude product is obtained as a solid and is relatively pure (>85%), recrystallization can be an efficient and scalable purification method.[6][7][8] The principle is to dissolve the impure solid in a hot solvent and allow it to cool slowly, causing the desired compound to crystallize while impurities remain in the solution (the "mother liquor").[9]

G start Start: Crude Solid Product test_sol Test Solubility: Add solvent at room temp start->test_sol dissolves_cold Dissolves Cold? test_sol->dissolves_cold dissolves_hot Heat to Boiling. Dissolves Hot? dissolves_cold->dissolves_hot No bad_sol2 Bad Solvent: Too Soluble dissolves_cold->bad_sol2 Yes crystals_cool Cool Slowly. Crystals Form? dissolves_hot->crystals_cool Yes bad_sol Bad Solvent: Insoluble dissolves_hot->bad_sol No crystals_cool->bad_sol No (Oils out or no precipitation) good_sol Good Solvent! Proceed with Bulk Recrystallization crystals_cool->good_sol Yes

Caption: Decision process for selecting an appropriate recrystallization solvent.

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents at room temperature and at boiling. An ideal solvent will dissolve the product poorly at room temperature but completely at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Add just enough hot solvent to fully dissolve the solid.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals by excluding impurities from the crystal lattice.[8] Once at room temperature, cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Solvent TypeExamplesComments
AlcoholsMethanol, Ethanol, IsopropanolGood for moderately polar compounds. Often used in co-solvent systems with water.
HydrocarbonsHexane, Heptane, TolueneGood for non-polar impurities. Product may have low solubility even when hot.
Co-solvent SystemsEthanol/Water, Hexane/Ethyl AcetateHighly versatile. The ratio can be fine-tuned to achieve ideal solubility characteristics.[6]
Guide 3: Identification of Common Impurities by ¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for assessing purity and identifying isomeric impurities. The chemical shifts and, more importantly, the coupling constants (J-values) between protons and the fluorine atom (nJHF) are diagnostic.

CompoundH-2H-4H-5H-6-OCH₃Key Diagnostic Features
This compound (Product) -~6.9 ppm (dd)~7.2 ppm (td)~6.8 ppm (dd)~3.9 ppm (s)Three distinct aromatic protons. H-4 shows coupling to H-5 and F. H-6 shows coupling to H-5 and F.
3-Fluoro-4-iodoanisole (Impurity)~7.1 ppm (dd)-~7.5 ppm (dd)~6.7 ppm (t)~3.8 ppm (s)H-5 will be a doublet of doublets with a large 3JHF (~8-10 Hz). H-2 will be a doublet of doublets with a smaller 4JHF (~4-5 Hz).
3-Fluoro-6-iodoanisole (Impurity)~6.6 ppm (t)~7.3 ppm (dd)~6.8 ppm (td)-~3.9 ppm (s)H-2 will appear as a triplet due to similar coupling to H-4 and F. H-4 will be a doublet of doublets.
3-Fluoroanisole (Starting Material)~6.7 ppm (m)~6.8 ppm (m)~7.2 ppm (td)~6.7 ppm (m)~3.8 ppm (s)Complex multiplet pattern for 4 aromatic protons.

Note: These are estimated values based on typical substituent effects and published data for similar compounds.[10][11][12] Actual values may vary slightly based on solvent and concentration.

References

Technical Support Center: Troubleshooting Side Reactions in the Heck Coupling of 3-Fluoro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions encountered during the Heck coupling of 3-fluoro-2-iodoanisole. The unique electronic and steric properties of this substrate, arising from the ortho-methoxy and meta-fluoro substituents, can present specific challenges. This resource is designed to help you navigate these complexities, optimize your reaction conditions, and maximize the yield of your desired product.

Understanding the Challenges: The Influence of Ortho-Methoxy and Fluoro Substituents

The Heck reaction is a powerful tool for carbon-carbon bond formation, coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1][2] However, the success of this reaction is highly dependent on the substrate. In the case of this compound, two key features can influence the reaction outcome:

  • Steric Hindrance: The methoxy group at the ortho position to the iodine creates steric bulk around the reaction center. This can hinder the approach of the palladium catalyst and the alkene, potentially slowing down the desired catalytic cycle and favoring side reactions.[3]

  • Electronic Effects: The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which can influence the reactivity of the aryl iodide. The methoxy group, on the other hand, is an electron-donating group. The interplay of these electronic effects can impact the rates of oxidative addition and other steps in the catalytic cycle.

This guide will address the most common side reactions observed in the Heck coupling of this compound and provide strategies to mitigate them.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am observing a significant amount of a byproduct that appears to be the dimer of my starting material (homocoupling). What causes this and how can I prevent it?

A1: Homocoupling of the aryl iodide is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of a biaryl species.

Mechanistic Insight: Homocoupling can occur through several pathways. One common mechanism involves the reaction of two molecules of the aryl halide with the palladium(0) catalyst. This can be particularly prevalent when the desired cross-coupling reaction is slow due to factors like steric hindrance. The presence of oxygen can also promote homocoupling.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling by stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps of the main catalytic cycle.[4] For sterically hindered substrates like this compound, ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway, which may have a higher activation energy than the desired cross-coupling.

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize the presence of oxygen, which can promote homocoupling.

    • Catalyst Loading: Using the minimum effective catalyst loading can sometimes reduce the incidence of side reactions.

Comparative Ligand Performance in Suppressing Homocoupling (Illustrative Data)

LigandCatalyst SystemBaseSolventTemp (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
PPh₃Pd(OAc)₂Et₃NDMF1006525
P(o-tol)₃Pd(OAc)₂Et₃NDMF1007515
P(t-Bu)₃Pd₂(dba)₃K₂CO₃Dioxane8090<5
SPhosPd₂(dba)₃K₂CO₃Dioxane8092<3

This table presents illustrative data to highlight trends in ligand performance. Actual results may vary depending on the specific alkene and other reaction parameters.

Q2: My reaction is producing a significant amount of 3-fluoroanisole (dehalogenation product). What is the cause and how can I minimize it?

A2: Dehalogenation, the replacement of the iodine atom with a hydrogen atom, is another common side reaction in Heck couplings.

Mechanistic Insight: Dehalogenation can occur via a palladium hydride intermediate (Pd-H). This species can be formed from the reaction of the palladium catalyst with various hydrogen sources in the reaction mixture, such as the solvent, base, or even trace amounts of water. The aryl iodide can then undergo reductive elimination with the Pd-H species to yield the dehalogenated product.

Troubleshooting Strategies:

  • Choice of Base and Solvent:

    • Base: Amine bases like triethylamine (Et₃N) can sometimes act as a source of hydride, leading to dehalogenation. Using an inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can often minimize this side reaction.

    • Solvent: Protic solvents can be a source of hydrogen. Using anhydrous, aprotic solvents like dioxane, toluene, or N,N-dimethylformamide (DMF) is recommended. Ensure your solvents are thoroughly dried and degassed.

  • Additives: The addition of a halide scavenger, such as silver carbonate (Ag₂CO₃) or thallium acetate (TlOAc), can sometimes suppress dehalogenation by promoting the desired catalytic cycle.[5]

Q3: I am getting a mixture of regioisomers of the coupled product (e.g., α- and β-arylation of the alkene). How can I improve the regioselectivity?

A3: The regioselectivity of the Heck reaction (i.e., whether the aryl group adds to the more or less substituted carbon of the double bond) is influenced by both steric and electronic factors.

Mechanistic Insight: The regioselectivity is determined during the migratory insertion step of the catalytic cycle. For electron-deficient alkenes (e.g., acrylates), the aryl group typically adds to the β-position (the less substituted carbon) to give the linear product. For electron-rich alkenes, a mixture of linear and branched products can be formed. The ortho-methoxy group in this compound can exert a significant steric influence, potentially directing the incoming alkene to a specific orientation.

Troubleshooting Strategies:

  • Ligand Control: The choice of ligand can have a profound impact on regioselectivity.

    • Monodentate vs. Bidentate Ligands: Bidentate phosphine ligands (e.g., dppf, BINAP) can create a more defined coordination sphere around the palladium center, which can enhance regioselectivity compared to monodentate ligands (e.g., PPh₃).[5]

    • Bulky Ligands: The use of bulky ligands can amplify steric effects, leading to higher regioselectivity.

  • Reaction Pathway:

    • Neutral vs. Cationic Pathway: The Heck reaction can proceed through a neutral or a cationic pathway, which can influence regioselectivity. The cationic pathway, often favored by the use of halide scavengers (e.g., Ag₂CO₃) or triflate-based palladium precursors, can lead to different regiochemical outcomes, particularly with electron-rich alkenes.[5]

Q4: My reaction is giving a low yield of the desired product, and I observe isomerization of the double bond in the product. What is happening?

A4: Double bond isomerization is a common side reaction in Heck couplings, particularly when the desired product contains a terminal double bond.

Mechanistic Insight: This side reaction occurs due to the reversibility of the β-hydride elimination step. The palladium hydride intermediate formed after β-hydride elimination can re-add to the newly formed double bond in a different orientation, leading to isomerization.[5]

Troubleshooting Strategies:

  • Choice of Base: A strong base is required to efficiently regenerate the Pd(0) catalyst from the Pd-H intermediate. If this step is slow, the Pd-H species has more time to participate in isomerization. Using a stronger base can accelerate the regeneration of the active catalyst and minimize isomerization.

  • Additives: As mentioned for dehalogenation, halide scavengers like silver salts can promote an irreversible reductive elimination of HX, thus preventing the re-addition of the Pd-H species and subsequent isomerization.[5]

  • Temperature: Higher temperatures can sometimes promote isomerization. Optimizing the temperature to the lowest effective level can be beneficial.

Visualizing the Heck Catalytic Cycle and Side Reactions

The following diagram illustrates the main catalytic cycle of the Heck reaction and the points at which common side reactions can occur.

Heck_Reaction_Side_Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII AlkeneCoord Alkene Coordination PdII->AlkeneCoord Alkene Homocoupling Homocoupling (Ar-Ar) PdII->Homocoupling Ar-I PdAlkyl R-CH₂-CH(Ar)-Pd(II)-I(L)₂ AlkeneCoord->PdAlkyl syn-addition MigIns Migratory Insertion BetaElim β-Hydride Elimination PdAlkyl->BetaElim syn-elimination PdH [H-Pd(II)-I(L)₂]⁺ BetaElim->PdH Product Desired Product (Ar-CH=CH-R) PdH->Product Product Release Regen Base (Regeneration) PdH->Regen Base Dehalogenation Dehalogenation (Ar-H) PdH->Dehalogenation Reductive Elimination Isomerization Double Bond Isomerization PdH->Isomerization Reversible β-Hydride Elimination/Re-addition Regen->Pd0

Caption: Heck catalytic cycle and major side reaction pathways.

Experimental Protocol: Optimized Heck Coupling of this compound with Styrene

This protocol provides a starting point for the Heck coupling of this compound with styrene, optimized to minimize common side reactions.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous and degassed

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add Pd(OAc)₂ (e.g., 2 mol%) and P(t-Bu)₃ (e.g., 4 mol%).

  • Reagent Addition: Add anhydrous K₂CO₃ (e.g., 2 equivalents).

  • Solvent and Substrates: Add anhydrous and degassed 1,4-dioxane. Then, add this compound (1 equivalent) followed by styrene (1.2 equivalents) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

Heck_Protocol_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Prep_Flask Dry Schlenk Flask under Argon Add_Catalyst Add Pd(OAc)₂ and P(t-Bu)₃ Prep_Flask->Add_Catalyst Add_Base Add K₂CO₃ Add_Catalyst->Add_Base Add_Solvent_Substrates Add Dioxane, this compound, and Styrene Add_Base->Add_Solvent_Substrates Heat Heat to 80 °C with Stirring Add_Solvent_Substrates->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute with EtOAc, Wash Cool->Extract Purify Dry, Concentrate, and Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: Step-by-step workflow for the optimized Heck coupling protocol.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Fluoro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center for reactions involving 3-Fluoro-2-iodoanisole. This substrate, while an excellent building block, presents unique challenges due to its electronic properties and steric profile. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from troubleshooting specific failures to answering broader questions on reaction optimization, empowering you to refine your catalytic processes with a deep, mechanistic understanding.

Troubleshooting Guide

This section addresses the most frequent issues researchers face. Each answer explains the underlying chemical principles to help you diagnose and solve problems effectively.

Question: My reaction has stalled or shows low conversion, even with a high catalyst loading (e.g., >2 mol%). What's the underlying issue?

Answer: High catalyst loading is often a symptom of a suboptimal reaction environment rather than a solution in itself. When a reaction fails to reach completion despite a significant amount of catalyst, it typically points to one of two core problems: rapid catalyst deactivation or an inhibited catalytic cycle.

  • Catalyst Deactivation: The most common culprit is the precipitation of palladium black, which indicates the agglomeration of the active Pd(0) species into an inactive state.[1] This is almost always caused by:

    • Oxygen Contamination: Pd(0) is highly sensitive to oxygen. Inadequate degassing of solvents, reagents, or the reaction headspace allows oxygen to oxidize the catalyst.[1][2]

    • Reagent Impurities: Impurities in your starting materials, base, or solvent can act as catalyst poisons.[1]

    • Ligand Degradation: At elevated temperatures, some phosphine ligands can degrade, leaving the Pd(0) center unprotected and prone to aggregation.[3]

  • Inhibited Catalytic Cycle: The steric hindrance from the ortho-fluoro and ortho-methoxy groups on this compound can slow key steps in the catalytic cycle.

    • Slow Reductive Elimination: This is a frequent bottleneck with sterically demanding substrates. The bulky groups can make it difficult for the two coupling partners on the palladium center to come together and form the final C-C bond. Switching to a bulkier, more electron-rich ligand (e.g., biarylphosphines like XPhos or SPhos) can often accelerate this step.[4]

Instead of simply increasing the catalyst amount, a systematic screen of parameters is more effective. Lowering the initial catalyst loading to a standard level (e.g., 0.5-1.0 mol%) and focusing on optimizing ligands, bases, and ensuring strictly anaerobic conditions is the most robust approach.[5]

G cluster_0 cluster_1 cluster_2 A Low / Stalled Conversion B Observe Palladium Black? A->B C YES B->C Yes D NO B->D No E Probable Cause: Catalyst Deactivation G Probable Cause: Inhibited Catalytic Cycle F Troubleshooting Steps: 1. Rigorously degas solvent & reagents. 2. Use high-purity reagents. 3. Check inert atmosphere integrity. 4. Use fresh, high-quality catalyst/ligand. E->F H Troubleshooting Steps: 1. Screen bulkier, electron-rich ligands (e.g., biarylphosphines). 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). 3. Optimize temperature (gradual increase). 4. Screen alternative solvents. G->H

Caption: A logical workflow for troubleshooting low-yielding reactions.

Question: I'm observing significant formation of a homocoupled byproduct from my boronic acid (Suzuki) or alkyne (Sonogashira). How can I minimize this?

Answer: Homocoupling is a classic side reaction in cross-coupling chemistry and is almost always indicative of an aerobic environment.

  • In Suzuki-Miyaura coupling , the Glaser-type oxidative homocoupling of boronic acids is promoted by oxygen.

  • In Sonogashira coupling , the presence of oxygen facilitates the copper-mediated homocoupling of terminal alkynes.[1]

The solution is to implement and verify rigorously anaerobic reaction conditions.[2]

  • Degassing: Solvents must be thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for 30-60 minutes or through a series of freeze-pump-thaw cycles.

  • Inert Atmosphere: The reaction vessel should be purged and backfilled with an inert gas multiple times before adding reagents. Maintain a positive pressure of inert gas throughout the entire experiment, from setup to workup.

  • Reagent Handling: Handle all reagents, especially the catalyst, ligands, and base, under an inert atmosphere. Using a glovebox is ideal, but well-executed Schlenk line techniques are also effective.[6]

If homocoupling persists under strictly anaerobic conditions, consider a copper-free Sonogashira protocol, as the copper(I) co-catalyst is directly involved in the alkyne dimerization pathway.[7][8]

Frequently Asked Questions (FAQs)

Question: What is a good starting catalyst loading for a screening reaction with this compound?

Answer: For initial reaction screening, a catalyst loading of 1.0 to 2.5 mol % is a robust starting point. This concentration is high enough to likely produce a detectable amount of product, providing a baseline for optimization, yet not so high that it masks underlying issues with reaction conditions. Once conditions are identified that provide a good yield (>70-80%), the catalyst loading can be systematically lowered in subsequent experiments (e.g., to 0.5%, 0.1%, etc.) to determine the minimum required amount for efficient transformation.[9]

Question: Which palladium source and ligand combination works best for this sterically hindered substrate?

Answer: The choice is highly dependent on the specific cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira). However, due to the steric hindrance around the C-I bond, modern catalyst systems utilizing bulky, electron-rich phosphine ligands are generally required.

  • Palladium Source: Pre-formed Pd(0) sources like Pd₂(dba)₃ or stable, air-tolerant Pd(II) pre-catalysts are excellent choices. Pd(II) pre-catalysts, particularly "G3" or "G4" palladacycles (e.g., XPhos-Pd-G3), are often preferred in pharmaceutical settings for their stability and ease of handling. They reliably generate the active Pd(0) species under the reaction conditions.

  • Ligand Selection: The ligand is critical for success. For a substrate like this compound, ligands that are both bulky and electron-donating are needed to promote both the initial oxidative addition and the challenging reductive elimination step.

    • For Suzuki & Buchwald-Hartwig: Biarylphosphine ligands such as XPhos, SPhos, or RuPhos are industry standards and excellent starting points.

    • For Sonogashira: While traditional triphenylphosphine (PPh₃) can work, more electron-rich and bulky phosphines can improve efficiency, especially in copper-free variants.[8][10]

The following table provides recommended starting points for screening.

Reaction TypeRecommended Catalyst (mol %)Recommended Ligand (Ligand:Pd Ratio)Recommended BaseCommon Solvents
Suzuki-Miyaura Pd(OAc)₂ (1-2%) or XPhos-Pd-G3 (1-2%)XPhos or SPhos (1.1:1 to 2:1)K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, 2-MeTHF
Sonogashira Pd(PPh₃)₂Cl₂ (1-3%)PPh₃ (2:1) with CuI (1-5%)Et₃N, DIPEATHF, DMF
Heck Pd(OAc)₂ (1-2%)P(o-tol)₃ or P(t-Bu)₃ (1.5:1 to 2:1)K₂CO₃, Et₃NDMF, NMP, Dioxane

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos-Pd-G3 pre-catalyst (0.01 mmol, 1.0 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Deionized Water (1 mL)

Procedure:

  • Vessel Preparation: Place an oven-dried stir bar into a 25 mL Schlenk flask. Seal the flask with a rubber septum, and attach it to a Schlenk line. Evacuate and backfill with high-purity argon or nitrogen three times.[2]

  • Solid Reagent Addition: Under a positive flow of inert gas, add the this compound, arylboronic acid, XPhos-Pd-G3 pre-catalyst, and K₃PO₄ to the flask.

  • Solvent Degassing: Separately, sparge the 1,4-dioxane and water with argon for at least 30 minutes to remove dissolved oxygen.

  • Solvent Addition: Using a gas-tight syringe, add the degassed 1,4-dioxane followed by the degassed water to the reaction flask.[2]

  • Reaction Execution: Place the sealed flask in a pre-heated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS.[4] A typical reaction time is 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a small pad of celite to remove inorganic salts and palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

G cluster_reactants A Oxidative Addition Ar-Pd(II)-I(L)n B Transmetalation Ar-Pd(II)-Ar'(L)n A:f0->B:f0 C Reductive Elimination Ar-Ar' B:f0->C:f0 Pd0 Pd(0)Ln C:f0->Pd0 Product Out Pd0->A:f0 Catalyst Regeneration ArI This compound ArI->A:f0 ArB Ar'-B(OH)₂ + Base ArB->B:f0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: On-line Reaction Monitoring by ¹⁹F NMR

The fluorine atom on this compound provides a powerful, non-invasive handle for real-time reaction monitoring. ¹⁹F NMR is highly sensitive and offers a clean spectral window, allowing for precise quantification of starting material consumption and product formation.[11][12]

Setup:

  • Assemble the reaction as described in Protocol 1, but in a reactor vessel suitable for connection to a pump.

  • Use PEEK or PTFE tubing to create a flow loop from the reactor, through the benchtop NMR spectrometer's flow cell, and back to the reactor.[12][13]

  • Set the NMR to acquire a ¹⁹F spectrum automatically at regular intervals (e.g., every 2-5 minutes).

Execution:

  • Acquire a baseline t=0 spectrum before heating the reaction. The signal for this compound will be your reference.

  • Begin heating and stirring. As the reaction proceeds, you will observe the signal for the starting material decrease while a new signal for the fluorinated biaryl product appears at a different chemical shift.

  • The reaction is complete when the integral of the starting material peak no longer decreases. This method provides precise kinetic data and helps identify the exact point of reaction completion, preventing unnecessary heating that could lead to product degradation.[11][13]

References

Technical Support Center: Cross-Coupling of 3-Fluoro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed to address challenges and frequently asked questions concerning the role of the base in reactions involving 3-fluoro-2-iodoanisole. As a substrate with notable steric and electronic properties—an ortho-iodo leaving group, an ortho-methoxy directing/steric group, and a meta-fluoro withdrawing group—it presents unique challenges where the choice of base is critical for success.

This document provides in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the three main types of cross-coupling reactions?

The base plays a distinct and crucial role in the catalytic cycle of each major cross-coupling reaction. Its function is not universal and must be considered within the context of the specific transformation you are performing.[1][2]

  • Suzuki-Miyaura Coupling: The primary role of the base is to activate the organoboron species (boronic acid or ester). It reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[3][4] This anionic boronate species is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. Without the base, the transmetalation step is often prohibitively slow.[5][6]

  • Heck Coupling: In the Heck reaction, the base is required to neutralize the hydrogen halide (HX) that is formed during the catalytic cycle. This step, known as the deprotonation of the cationic intermediate or regeneration of the Pd(0) catalyst from the Pd(II)-hydride species, is essential to turn the catalyst over.[7] Common bases for this purpose are tertiary amines (e.g., Et₃N) or inorganic salts like sodium acetate (NaOAc).[8][9]

  • Sonogashira Coupling: The base, typically an amine, has a dual function. First, it deprotonates the terminal alkyne to form a highly nucleophilic acetylide anion.[10][11] In the classic copper-co-catalyzed method, this acetylide then coordinates to copper(I) to form a copper acetylide intermediate, which facilitates the transmetalation to the palladium center.[12][13] Second, the amine base also serves to regenerate the Pd(0) catalyst, similar to its role in the Heck reaction.[11]

Q2: How does the structure of this compound influence the choice of base?

The substitution pattern of this compound introduces several factors that must be considered when selecting a base:

  • Steric Hindrance: The methoxy group is ortho to the C-I bond where oxidative addition occurs. This steric bulk can slow down subsequent steps in the catalytic cycle, particularly the approach of the coupling partner during transmetalation.[14] Consequently, a more reactive "ate" complex may be required in Suzuki couplings, necessitating a stronger base (e.g., K₃PO₄, Cs₂CO₃) to drive the reaction forward.[15]

  • Electronic Effects: The methoxy group is electron-donating, while the fluorine atom is electron-withdrawing. These competing effects influence the electron density of the aromatic ring and the reactivity of the C-I bond. While the C-I bond is generally very reactive and oxidative addition is facile, sluggish downstream steps may require more forcing conditions, which the base must be stable enough to tolerate.[16][17]

  • Potential for Side Reactions: Strong bases, especially hydroxides, in the presence of water and heat, can potentially hydrolyze the methoxy group or other sensitive functionalities on the coupling partner. Therefore, a balance must be struck between a base strong enough to promote the desired reaction and one mild enough to avoid substrate or product degradation.

Q3: How does base strength (pKa) correlate with reaction efficiency?

The strength of the base, often referenced by the pKa of its conjugate acid, is a critical parameter. A stronger base generally leads to a faster reaction, but this is not always beneficial.

  • Under-performance: A base that is too weak may not be effective. For instance, in a Suzuki coupling, a weak base like sodium bicarbonate (NaHCO₃, pKa of H₂CO₃ ≈ 6.4) may not be sufficient to form the boronate complex, leading to a stalled reaction.[3]

  • Optimal Performance: A moderately strong base, such as potassium carbonate (K₂CO₃, pKa of HCO₃⁻ ≈ 10.3) or tripotassium phosphate (K₃PO₄, pKa of HPO₄²⁻ ≈ 12.3), often provides the right balance of reactivity for many Suzuki couplings.[18][19]

  • Side Reactions: A very strong base, such as sodium hydroxide (NaOH, pKa of H₂O ≈ 15.7), can accelerate the desired reaction but also increases the rate of undesired side reactions like protodeboronation (cleavage of the C-B bond) of the boronic acid partner, especially in the presence of water.[20][21]

Troubleshooting Guide: Base-Related Issues
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

You are attempting to couple this compound with an arylboronic acid and observe minimal product formation.

  • Possible Cause 1: Insufficient Base Strength. The base is not strong enough to efficiently generate the reactive boronate "ate" complex, leading to a slow or non-existent transmetalation step.[4]

    • Solution: Switch to a stronger base. If you are using Na₂CO₃, consider moving to K₃PO₄ or Cs₂CO₃. These bases are more effective, particularly with sterically hindered substrates.[15]

  • Possible Cause 2: Poor Base Solubility. The inorganic base is not sufficiently soluble in the organic solvent (e.g., toluene, dioxane), resulting in a heterogeneous mixture with low interfacial area and poor reactivity.

    • Solution: Add a small amount of water to the reaction mixture (e.g., using a 10:1 ratio of organic solvent to water). This can help solubilize bases like K₃PO₄ and K₂CO₃ and dramatically accelerate the reaction.[21] Alternatively, for strictly anhydrous conditions, a highly soluble organic base or a phase-transfer catalyst may be employed.

  • Possible Cause 3: Incompatible Solvent/Base Pairing. Some base/solvent combinations are simply ineffective.

    • Solution: Screen different combinations. For example, K₃PO₄ often works well in solvents like DMF or dioxane, while CsF is a good choice in THF.[18]

BaseFormulapKa (of Conjugate Acid)Typical SolventsNotes
Cesium FluorideCsF3.17 (HF)THF, DioxaneEffective under anhydrous conditions; fluoride aids in breaking B-O bonds.[18]
Potassium CarbonateK₂CO₃10.33 (HCO₃⁻)Toluene/H₂O, Dioxane/H₂OA standard, cost-effective choice. Often requires water.[19][22]
Potassium PhosphateK₃PO₄12.32 (HPO₄²⁻)Dioxane, Toluene, DMFA strong, versatile base that is effective for many challenging couplings.[18]
Cesium CarbonateCs₂CO₃10.33 (HCO₃⁻)Dioxane, Toluene, DMFHighly effective due to the high solubility of its salts and the "naked" nature of the carbonate anion.[23]
Problem 2: Significant Protodeboronation of the Boronic Acid

Your analysis (e.g., GC-MS or NMR of the crude reaction mixture) shows a significant amount of the arene corresponding to your boronic acid, indicating C-B bond cleavage.

  • Possible Cause: Base is too strong or reaction temperature is too high. The combination of a strong base (like NaOH or KOH) and high temperatures, especially in aqueous media, can favor the protodeboronation pathway over the desired transmetalation.[21]

    • Solution 1: Use a Milder Base. Switch to a less aggressive base. Anhydrous potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be effective alternatives that minimize this side reaction.[4]

    • Solution 2: Use Anhydrous Conditions. If possible, run the reaction under strictly anhydrous conditions using a base like K₃PO₄ or CsF. This removes the primary proton source (water) responsible for the undesired cleavage.

    • Solution 3: Use a Boronic Ester. Convert the boronic acid to a more stable derivative, such as a pinacol ester. These are generally more resistant to protodeboronation.

Problem 3: Low Yield in Heck or Sonogashira Coupling

You are performing a Heck or Sonogashira reaction and observing low conversion of the this compound starting material.

  • Possible Cause (Heck): Ineffective Catalyst Regeneration. The chosen base (e.g., NaOAc) may be too weak to efficiently neutralize the generated H-I and regenerate the active Pd(0) catalyst, leading to catalyst death.[7]

    • Solution: Switch to a stronger, non-nucleophilic organic base such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or DBU. Ensure the base is used in stoichiometric amounts or greater.[24]

  • Possible Cause (Sonogashira): Incomplete Alkyne Deprotonation. The amine base (e.g., Et₃N) may be too weak or sterically hindered to efficiently deprotonate the terminal alkyne, which is the first step in its activation.[10][12]

    • Solution: Use a less hindered and/or more basic amine. Piperidine or diisopropylamine (DIPA) are often more effective than triethylamine for this purpose. Ensure your copper(I) co-catalyst is active, as its coordination to the alkyne increases its acidity.[11][25]

Visualizations and Workflows

Diagram 1: The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I pdII_complex Ar-Pd(II)L₂(I) (Ar = 3-fluoro-2-methoxyphenyl) oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation diaryl_pdII Ar-Pd(II)L₂(Ar') transmetalation->diaryl_pdII - I⁻ reductive_elimination Reductive Elimination diaryl_pdII->reductive_elimination reductive_elimination->pd0 (Catalyst Regeneration) product Ar-Ar' (Product) reductive_elimination->product boronic_acid Ar'B(OH)₂ ate_complex [Ar'B(OH)₃]⁻ (Activated 'ate' complex) boronic_acid->ate_complex base Base (e.g., CO₃²⁻) base->ate_complex Activation Step ate_complex->transmetalation

Caption: The base activates the boronic acid to form a nucleophilic 'ate' complex, which is essential for the transmetalation step.

Diagram 2: Troubleshooting Flowchart for Base Selection

Troubleshooting_Flowchart start Low Yield or Side Reactions? reaction_type Which Coupling Reaction? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki Suzuki heck Heck reaction_type->heck Heck sonogashira Sonogashira reaction_type->sonogashira Sonogashira suzuki_issue Issue: Low Yield or Protodeboronation? suzuki->suzuki_issue heck_sol Base may be too weak for catalyst regeneration. Try stronger organic base: Et₃N, DIPEA, or DBU. heck->heck_sol sonogashira_sol Base may be too weak or hindered for alkyne deprotonation. Try a different amine: Piperidine or Diisopropylamine (DIPA). sonogashira->sonogashira_sol suzuki_low_yield Low Yield suzuki_issue->suzuki_low_yield Low Yield suzuki_deboronation Protodeboronation suzuki_issue->suzuki_deboronation Deboronation suzuki_sol_1 Try stronger base: K₃PO₄ or Cs₂CO₃. Add water if using K₂CO₃/K₃PO₄. suzuki_low_yield->suzuki_sol_1 suzuki_sol_2 Try milder base: Anhydrous KF or K₂CO₃. Consider using a pinacol ester. suzuki_deboronation->suzuki_sol_2

Caption: A decision tree to guide base selection for troubleshooting common cross-coupling issues.

Experimental Protocol: Base Screening for Suzuki Coupling

This protocol describes a parallel screening experiment to identify the optimal base for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Objective: To determine which base provides the highest yield of 3-fluoro-2-methoxybiphenyl.

Reagents & Equipment:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Bases for screening: K₂CO₃, K₃PO₄, Cs₂CO₃, KF (anhydrous)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Internal standard for analysis (e.g., dodecane)

  • Reaction vials with stir bars and septa caps

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Heating block or oil bath

  • GC-MS or LC-MS for analysis

Procedure:

  • Preparation: In a glovebox or under a stream of nitrogen, add this compound (0.1 mmol, 1.0 equiv), phenylboronic acid (0.12 mmol, 1.2 equiv), the palladium catalyst (0.005 mmol, 5 mol%), and the internal standard to each of four labeled reaction vials.

  • Base Addition: To each vial, add a different base:

    • Vial 1: K₂CO₃ (0.2 mmol, 2.0 equiv)

    • Vial 2: K₃PO₄ (0.2 mmol, 2.0 equiv)

    • Vial 3: Cs₂CO₃ (0.2 mmol, 2.0 equiv)

    • Vial 4: KF (0.3 mmol, 3.0 equiv)

  • Solvent Addition: Add anhydrous 1,4-dioxane (1.0 mL) to each vial. For the carbonate and phosphate bases, a second set of experiments can be run adding 0.1 mL of degassed water to each.

  • Reaction: Seal the vials tightly, remove them from the inert atmosphere (if applicable), and place them in a preheated heating block at 100 °C. Stir the reactions for a predetermined time (e.g., 4 hours).

  • Quenching and Analysis: After cooling to room temperature, quench each reaction by adding 1 mL of water and 1 mL of ethyl acetate. Shake vigorously. Take an aliquot from the organic layer of each vial for analysis by GC-MS or LC-MS.

  • Evaluation: Compare the product yield in each reaction relative to the internal standard to determine the most effective base.

References

Technical Support Center: Solvent Effects in the Sonogashira Coupling of 3-Fluoro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules utilizing the Sonogashira cross-coupling reaction. Here, we focus on the specific challenges and optimization strategies related to the coupling of 3-Fluoro-2-iodoanisole, with a primary emphasis on the critical role of the solvent. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in the Sonogashira coupling of an electron-rich substrate like this compound?

The solvent does more than just dissolve reactants; it is an active participant in the reaction environment that profoundly influences catalyst stability, reaction kinetics, and selectivity.[1][2] For an electron-rich aryl iodide like this compound, the solvent's properties can dictate the success of the catalytic cycle. Key functions include:

  • Catalyst Solvation and Stability: The solvent must effectively solvate the palladium catalyst, copper co-catalyst (if used), and all organic and inorganic components.[3] Poor solvation can lead to catalyst decomposition, often observed as the formation of black palladium precipitate ("palladium black").[4]

  • Influence on Reaction Rate: Polar aprotic solvents like DMF, DMSO, or acetonitrile can enhance reaction rates by stabilizing charged intermediates and transition states within the catalytic cycle.[3] However, highly coordinating solvents like DMF can sometimes slow reactions by competing with ligands for coordination sites on the palladium center.[3]

  • Modulating Base Efficacy: The solvent affects the solubility and effective basicity of the amine base, which is crucial for the deprotonation of the terminal alkyne—a key step in forming the reactive copper acetylide or for the copper-free pathway.[5][6]

  • Controlling Side Reactions: The choice of solvent can influence the prevalence of side reactions, most notably the Glaser-type homocoupling of the terminal alkyne.[4][7]

Q2: What is the general reactivity trend for aryl halides in Sonogashira couplings, and where does this compound fit?

The reactivity of the aryl halide is primarily dictated by the C-X bond strength and is crucial for the rate-determining oxidative addition step. The general trend is: I > OTf > Br >> Cl .[4][8] As an aryl iodide, this compound is highly reactive, which is advantageous as it often allows for the use of milder reaction conditions, including lower temperatures, compared to the corresponding aryl bromide or chloride.[4][9] This high reactivity makes it an excellent candidate for Sonogashira coupling.

Q3: Can I run the coupling of this compound without a copper co-catalyst? What are the implications for my choice of solvent?

Yes, copper-free Sonogashira reactions are not only possible but often preferred to prevent the primary side reaction: the oxidative homocoupling of the alkyne (Glaser coupling).[4][10] In a copper-free system, the base and solvent play an even more direct role. The base must be strong enough to deprotonate the alkyne without the assistance of copper.[8] Solvents like THF or 1,4-dioxane are common, often with an amine like triethylamine or diisopropylamine used in stoichiometric excess, sometimes acting as a co-solvent.[10][11] The absence of copper necessitates careful optimization to ensure efficient transmetalation directly to the palladium center.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures and provides a systematic approach to resolving them, with a focus on solvent-related causes.

Issue 1: Low or No Product Yield

Your reaction runs to completion, but TLC/LCMS analysis shows mostly unreacted this compound.

  • Potential Cause A: Catalyst Inactivity/Decomposition.

    • Symptom: A black precipitate (palladium black) forms in the reaction flask.[4]

    • Scientific Explanation: The active Pd(0) catalyst has been oxidized or has agglomerated and precipitated out of the solution, halting the catalytic cycle. This can be triggered by oxygen, impurities, or an inappropriate solvent. Some anecdotal evidence suggests THF may promote palladium black formation under certain conditions.[4][12]

    • Solution:

      • Ensure Rigorous Inert Atmosphere: Degas your chosen solvent thoroughly (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes).[4][13] Maintain a positive pressure of inert gas throughout the reaction.

      • Re-evaluate Your Solvent: If using THF and observing decomposition, consider switching to a less coordinating solvent like toluene or using the amine base (e.g., triethylamine, diisopropylamine) as the solvent, which is a classic Sonogashira condition.[10][14] Polar aprotic solvents like DMF can be effective but must be of high purity (anhydrous).[13]

      • Check Reagent Quality: Use fresh, high-purity catalysts (Pd and CuI). Copper(I) iodide should be off-white or tan, not green or brown, which indicates oxidation.[4][13]

  • Potential Cause B: Ineffective Alkyne Deprotonation.

    • Symptom: The reaction stalls with starting materials largely intact, with no catalyst decomposition observed.

    • Scientific Explanation: The amine base is not sufficiently effective in the chosen solvent to deprotonate the terminal alkyne, preventing the formation of the crucial acetylide intermediate.[5]

    • Solution:

      • Increase Base Equivalents/Concentration: Increase the amount of amine base. For solvents like THF or toluene, using the amine as a co-solvent (e.g., 3:1 THF:Et₃N) can be effective.[14]

      • Switch to a Stronger/More Suitable Base: While triethylamine is common, bulkier bases like diisopropylethylamine (DIPEA) or diisopropylamine (DIPA) can be more effective for certain substrates.[4][5]

      • Solvent-Base Compatibility: Ensure your base is soluble in the reaction solvent. The interaction between the base and solvent is critical; for example, using inorganic bases like K₂CO₃ can be challenging in apolar solvents like toluene due to poor solubility.[6]

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

Your desired product is formed, but it is contaminated with a significant amount of the symmetrical diyne byproduct.

  • Symptom: A new, less polar spot appears on TLC, corresponding to the homocoupled alkyne.

  • Scientific Explanation: This side reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[7] It becomes competitive with the main Sonogashira cycle, especially if the cross-coupling is slow.

  • Solution:

    • Minimize Oxygen: This is the most critical step. Ensure your reaction is strictly anaerobic.[4][7]

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump over several hours can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[14]

    • Reduce Copper Loading: Decrease the amount of CuI catalyst. Sometimes as little as 1-2 mol% is sufficient.

    • Switch to a Copper-Free Protocol: This is the most definitive solution. Eliminating the copper co-catalyst entirely removes the primary pathway for Glaser coupling.[13] This will require re-optimization of base and solvent conditions as described in FAQ #3.

Visual Troubleshooting Workflow

A logical approach to diagnosing failed reactions is essential.

G start Problem: Low or No Product check_pd_black Is Palladium Black (black ppt.) visible? start->check_pd_black cause_catalyst Cause: Catalyst Decomposition check_pd_black->cause_catalyst Yes check_glaser Is Alkyne Homocoupling (Glaser Product) observed? check_pd_black->check_glaser No sol_inert Solution: 1. Improve Inert Atmosphere (Degas Solvent!) cause_catalyst->sol_inert sol_solvent Solution: 2. Change Solvent (e.g., Toluene or Amine) cause_catalyst->sol_solvent sol_reagent Solution: 3. Use Fresh Catalysts cause_catalyst->sol_reagent cause_base Cause: Ineffective Deprotonation check_glaser->cause_base No cause_glaser Cause: Copper-Catalyzed Homocoupling check_glaser->cause_glaser Yes sol_base_conc Solution: 1. Increase Base Concentration cause_base->sol_base_conc sol_base_type Solution: 2. Switch to Stronger Base (e.g., DIPA) cause_base->sol_base_type sol_no_o2 Solution: 1. Ensure Strict Anaerobic Conditions cause_glaser->sol_no_o2 sol_slow_add Solution: 2. Slow Alkyne Addition cause_glaser->sol_slow_add sol_cu_free Solution: 3. Switch to Copper-Free Protocol cause_glaser->sol_cu_free

Caption: A decision tree for troubleshooting Sonogashira coupling reactions.

Data Summary: Solvent Effects

The optimal solvent is highly substrate-dependent, but general trends can guide your selection.

Solvent SystemTypeTypical ConditionsAdvantagesPotential Disadvantages
Toluene Non-polar25-80 °CGood for avoiding catalyst inhibition; easy to remove.[3]May have poor solubility for some polar alkynes or salts.[6]
THF Polar Aprotic25-65 °CExcellent general-purpose solvent; good solvating power.[13]Can promote palladium black formation in some cases; must be anhydrous.[4][12]
DMF / NMP Polar Aprotic25-100 °CHigh boiling point; excellent solvating power for salts.[3]Can inhibit catalyst by coordination; difficult to remove; must be high purity.[3][13]
Amine (e.g., Et₃N, DIPA) Basic Solvent25-80 °CActs as both base and solvent, driving high reaction rates.[10]Can be difficult to remove; may not be suitable for base-sensitive substrates.
Amine/Water Mixture Aqueous25 °C"Green" conditions; can be highly efficient for copper-free protocols.[11]Requires substrates to have some water solubility or use of co-solvent.

Optimized Protocol: Copper-Free Sonogashira Coupling of this compound

This protocol is a robust starting point designed to minimize common side reactions.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Diisopropylamine (DIPA) (3.0 eq)

  • Anhydrous Toluene (degassed)

Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Syringes and septa

Procedure:

  • Reaction Setup: To the Schlenk flask, add this compound (1.0 eq) and Pd(PPh₃)₂Cl₂ (0.02 eq) under a positive flow of argon.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times to ensure an oxygen-free environment.

  • Reagent Addition: Add degassed anhydrous toluene via syringe to achieve a substrate concentration of ~0.1 M.

  • Begin stirring the mixture. Sequentially add diisopropylamine (3.0 eq) and the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LCMS every 1-2 hours. If the reaction is sluggish after 4 hours, gently heat the mixture to 40-50 °C.

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove the amine base.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mechanistic Overview: The Sonogashira Catalytic Cycle

Understanding the mechanism is key to rational optimization. The classical reaction involves two interconnected cycles.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS PdII trans-Ar-Pd(II)(L)₂-I OA_TS->PdII TM_TS Transmetalation PdII->TM_TS Pd_alkyne Ar-Pd(II)(L)₂-C≡CR' TM_TS->Pd_alkyne RE_TS Reductive Elimination Pd_alkyne->RE_TS RE_TS->Pd0 Catalyst Regeneration Product Ar-C≡CR' RE_TS->Product ArI Ar-I (this compound) ArI->OA_TS CuI CuI Cu_acetylide Cu-C≡CR' CuI->Cu_acetylide Alkyne H-C≡CR' Alkyne->Cu_acetylide Base Amine Base Base_H [Amine-H]⁺I⁻ Base->Base_H Cu_acetylide->TM_TS Transfers Acetylide to Palladium

Caption: The interconnected Palladium and Copper catalytic cycles in Sonogashira coupling.[8][9]

References

Technical Support Center: Troubleshooting Failed 3-Fluoro-2-iodoanisole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-2-iodoanisole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with the reactivity of this sterically hindered and electronically rich aryl iodide.

Introduction to this compound: A Sterically Congested Coupling Partner

This compound is a valuable reagent in organic synthesis, offering a handle for the introduction of diverse functionalities via cross-coupling reactions. However, its unique substitution pattern—an iodine atom ortho to a methoxy group and meta to a fluorine atom—presents a specific set of challenges. The steric bulk from the ortho-methoxy group can impede the approach of bulky catalyst systems, while the electron-donating nature of the methoxy group can slow down the rate-limiting oxidative addition step in many catalytic cycles.[1]

This guide will provide you with the expertise to overcome these challenges, ensuring successful and reproducible outcomes in your reactions.

Part 1: Synthesis and Characterization of this compound

A reliable supply of high-purity starting material is the foundation of any successful reaction. This section provides a common synthetic route to this compound and guidance on its characterization.

Synthesis via Directed Ortho-Metalation and Iodination

A prevalent method for the synthesis of this compound is the directed ortho-metalation of 3-fluoroanisole followed by iodination. The methoxy group acts as a powerful directing group, facilitating deprotonation at the adjacent ortho position.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Fluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Initial Solution: To the flask, add 3-fluoroanisole (1.0 eq.) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.

  • Iodination: Prepare a solution of iodine (1.2 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.

  • Quenching: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume excess iodine.

  • Work-up: Transfer the mixture to a separatory funnel. Add water and extract with diethyl ether or ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a liquid.[2]

Characterization

Proper characterization of the starting material is crucial. Below is a table of expected analytical data for this compound. While specific NMR data for this exact molecule is not widely published, the table provides expected shifts and data for similar compounds for reference.

Parameter Value Source
Molecular Formula C₇H₆FIO[2]
Molecular Weight 252.02 g/mol [2]
Appearance Liquid[2]
Density 1.859 g/mL at 25 °C[2]
Refractive Index n20/D 1.597[2]

NMR Spectroscopy:

Due to the limited availability of published spectra for this compound, the following are predicted chemical shifts and coupling constants based on analogous structures like 3-fluoroanisole and 2-iodoanisole.[3][4][5][6]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20-7.40 (m, 1H, Ar-H)

    • δ 6.80-7.00 (m, 2H, Ar-H)

    • δ 3.90 (s, 3H, OCH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 160-165 (d, ¹JCF)

    • δ 155-160 (s)

    • δ 125-130 (d)

    • δ 110-115 (d)

    • δ 105-110 (d)

    • δ 90-95 (s, C-I)

    • δ 55-60 (s, OCH₃)

Note: The fluorine atom will cause splitting in the signals of nearby carbon and hydrogen atoms. The C-F coupling constants are typically large.[7]

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section addresses the most common cross-coupling reactions performed with this compound and the specific challenges you might encounter.

General Troubleshooting Workflow

When a reaction fails, a systematic approach is key to identifying the root cause. The following diagram illustrates a general workflow for troubleshooting failed cross-coupling reactions.

Troubleshooting_Workflow Start Reaction Failed (Low Yield / No Product) Check_Reagents Verify Reagent Purity & Integrity (Aryl Halide, Coupling Partner, Solvent, Base) Start->Check_Reagents Check_Catalyst Assess Catalyst System (Pre-catalyst, Ligand, Activity) Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions (Temperature, Time, Atmosphere) Start->Check_Conditions Side_Reactions Analyze for Side Products (e.g., Hydrodehalogenation, Homocoupling) Start->Side_Reactions Success Reaction Successful Check_Reagents->Success Impure Reagents Check_Catalyst->Success Inactive Catalyst Check_Conditions->Success Suboptimal Conditions Side_Reactions->Success Side Reactions Suppressed

Caption: A general workflow for troubleshooting failed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, with a sterically hindered and electron-rich substrate like this compound, you may encounter some hurdles.

FAQs for Suzuki-Miyaura Coupling

Q1: My Suzuki reaction with this compound is giving very low to no yield. What are the likely causes?

A1: The primary suspects for low yield are:

  • Slow Oxidative Addition: The electron-donating methoxy group at the ortho position makes the C-I bond more electron-rich and thus less reactive towards the Pd(0) catalyst.[1]

  • Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of the palladium catalyst to the C-I bond.

  • Catalyst Deactivation: The formation of inactive palladium species, such as palladium black, can halt the catalytic cycle.[8]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be sensitive to the reaction conditions, especially the base and any residual water, leading to its decomposition.[1]

Q2: I am observing a significant amount of 3-fluoroanisole as a byproduct. What is happening?

A2: The formation of 3-fluoroanisole is due to a side reaction called hydrodehalogenation , where the iodine atom is replaced by a hydrogen atom. This can be caused by:

  • β-Hydride Elimination: If the organoboron reagent has β-hydrogens, this pathway can compete with reductive elimination.

  • Reaction with Solvent or Base: The organopalladium intermediate can react with sources of hydrogen in the reaction mixture.

Q3: How can I improve the yield of my Suzuki reaction with this substrate?

A3: Consider the following optimizations:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands that are known to promote the oxidative addition of challenging aryl halides. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are excellent choices.[1]

  • Palladium Pre-catalyst: Use a well-defined Pd(II) pre-catalyst that readily forms the active Pd(0) species.

  • Base Selection: A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred to minimize protodeboronation of the boronic acid.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. Ensure your organic solvent is thoroughly degassed to prevent catalyst oxidation.

  • Temperature: Higher temperatures (80-110 °C) may be required to overcome the activation barrier for oxidative addition.

Optimized Suzuki-Miyaura Protocol for this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Pd(OAc)₂ (2-5 mol%)

  • XPhos (4-10 mol%)

  • K₃PO₄ (2-3 eq.)

  • Anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio)

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed dioxane/water mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

B. Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds. With this compound, the primary concerns are catalyst stability and preventing side reactions of the alkyne.

FAQs for Sonogashira Coupling

Q1: My Sonogashira reaction is sluggish and gives a low yield. What should I check first?

A1: For sluggish Sonogashira reactions with this substrate, consider:

  • Catalyst System: Ensure you are using a fresh and active palladium catalyst and copper(I) iodide (CuI). CuI is sensitive to oxidation.[9]

  • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which promotes the homocoupling of the terminal alkyne (Glaser coupling).[10] Rigorous degassing of solvents and maintaining an inert atmosphere are critical.

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The base should be anhydrous and of high purity.[9]

Q2: I see a significant amount of a byproduct that I believe is the homocoupled dimer of my alkyne. How can I prevent this?

A2: Glaser homocoupling is a common side reaction. To minimize it:

  • Strictly Anaerobic Conditions: As mentioned, oxygen is the main culprit. Use Schlenk techniques or a glovebox.

  • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to eliminate this side reaction.

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.

Optimized Sonogashira Protocol for this compound

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 eq.)

  • Pd(PPh₃)₂Cl₂ (1-3 mol%)

  • CuI (2-5 mol%)

  • Anhydrous triethylamine (Et₃N) or another suitable amine base

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagents: Add the degassed solvent, the terminal alkyne, and the amine base via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once complete, dilute the reaction mixture with an organic solvent and filter through Celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purification: Purify the product by flash column chromatography.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. The electron-rich nature of this compound can be advantageous here, but steric hindrance remains a key consideration.

FAQs for Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of this compound is not going to completion. What are the potential issues?

A1: Incomplete conversion can be due to:

  • Ligand Choice: The choice of ligand is paramount. For sterically hindered aryl halides, bulky, electron-rich biarylphosphine ligands are often necessary to promote the reductive elimination step.[11][12]

  • Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[13] The base must be strong enough to deprotonate the amine.

  • Catalyst Inhibition: The product amine can sometimes coordinate to the palladium center and inhibit the catalyst.

Q2: Are there any specific side reactions to be aware of with this substrate in Buchwald-Hartwig aminations?

A2: Besides hydrodehalogenation, be mindful of:

  • Competitive C-F activation: While less likely than C-I activation, under harsh conditions or with certain catalyst systems, activation of the C-F bond could occur.

  • Reaction with the Methoxy Group: In very forcing conditions, cleavage of the methyl ether could be a possibility, though this is generally not a common issue under standard Buchwald-Hartwig conditions.

Optimized Buchwald-Hartwig Protocol for this compound

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 eq.)

  • Pd₂(dba)₃ (1-2 mol%)

  • A suitable biarylphosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)[11]

  • Sodium tert-butoxide (NaOtBu) (1.2 - 2.0 eq.)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add NaOtBu, the palladium pre-catalyst, and the ligand to a dry Schlenk tube.

  • Reagent Addition: Add the solvent, this compound, and the amine.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction with an organic solvent and filter through Celite. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the desired arylamine by flash column chromatography.

Part 3: Visualization of Key Concepts

Reaction Coordinate Diagram for a Challenging Suzuki Coupling

The following diagram illustrates the energy profile for a Suzuki coupling reaction, highlighting the high activation energy of the oxidative addition step for a sterically hindered and electron-rich substrate like this compound.

Reaction_Coordinate start Reactants ts1 TS_OA start->ts1 ΔG‡ (Oxidative Addition) (High for this substrate) intermediate Ar-Pd(II)-I ts1->intermediate ts2 TS_Transmetalation intermediate->ts2 intermediate2 Ar-Pd(II)-Ar' ts2->intermediate2 ts3 TS_RE intermediate2->ts3 end Products ts3->end energy_label Free Energy (G)

Caption: A simplified reaction coordinate diagram for a Suzuki coupling, emphasizing the high activation energy for oxidative addition.

References

Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Regioselective Iodination

Welcome to the technical support guide for the synthesis of 3-Fluoro-2-iodoanisole. This key intermediate is crucial in the development of various pharmaceutical and agrochemical compounds. Its synthesis, while conceptually straightforward via Directed ortho-Metalation (DoM), presents significant practical and scale-up challenges that can impact yield, purity, and safety.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for chemists and process scientists to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions during development and scale-up.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the synthesis. Understanding the "why" is the first step to effective troubleshooting.

Q1: What is the most reliable method for synthesizing this compound with high regioselectivity?

A1: The most robust and regioselective method is the Directed ortho-Metalation (DoM) of 3-fluoroanisole, followed by quenching the resulting aryllithium intermediate with an iodine source.[1][2] This strategy leverages the powerful directing capabilities of the methoxy and fluoro substituents to deprotonate a specific C-H bond, ensuring the iodine is introduced almost exclusively at the C2 position. Traditional electrophilic aromatic substitution methods would yield a complex mixture of isomers, making them unsuitable for targeted synthesis.[2]

Q2: What are the roles of the methoxy and fluorine groups in the Directed ortho-Metalation (DoM) reaction?

A2: Both groups work in concert to direct the lithiation to the C2 position.

  • Methoxy Group (CH₃O-): This is a powerful Directing Metalation Group (DMG).[2] The oxygen atom, being a Lewis base, coordinates to the Lewis acidic lithium atom of the organolithium base (e.g., n-BuLi).[2][3] This coordination creates a "complex-induced proximity effect" (CIPE), which holds the base close to the ortho protons (at C2 and C6), dramatically increasing the rate of deprotonation at these sites.[3]

  • Fluorine Atom (F-): Fluorine also functions as a directing group, albeit weaker than the methoxy group.[4] More importantly, its strong electron-withdrawing inductive effect increases the acidity of the adjacent C-H bonds. The C2 proton is ortho to both the strong methoxy DMG and the acidifying fluorine atom, making it the most kinetically favorable site for deprotonation.

Q3: Which organolithium base is recommended: n-BuLi, s-BuLi, or LDA?

A3: The choice of base is a critical parameter that balances reactivity with potential side reactions.

  • n-Butyllithium (n-BuLi): This is the most common and cost-effective choice for this transformation. It is sufficiently basic to deprotonate the activated C2 position, especially when used with an additive like TMEDA.[5]

  • sec-Butyllithium (s-BuLi): A stronger and more sterically hindered base than n-BuLi. It can lead to faster and more complete lithiation, which can be beneficial if you are experiencing incomplete conversion.[5] However, its higher reactivity requires more stringent temperature control.

  • Lithium Diisopropylamide (LDA): As a non-nucleophilic base, LDA is an excellent choice when there is a risk of nucleophilic attack on the substrate.[6] For 3-fluoroanisole, this is less of a concern. LDA can sometimes offer different regioselectivity profiles in more complex systems, but for this substrate, n-BuLi or s-BuLi are generally preferred for efficiency.[5][7]

Q4: What is the function of N,N,N',N'-Tetramethylethylenediamine (TMEDA)?

A4: TMEDA is a bidentate chelating ligand for lithium ions. Organolithium reagents like n-BuLi exist as aggregates (tetramers or hexamers) in solution, which reduces their reactivity.[1] TMEDA breaks down these aggregates into more reactive monomers or dimers.[1] This de-aggregation increases the effective basicity of the organolithium reagent, leading to faster and more efficient deprotonation, often allowing the reaction to proceed at slightly higher temperatures or with lower equivalents of the base.

Q5: What are the most critical safety considerations for this reaction, especially during scale-up?

A5: The primary hazards stem from the use of pyrophoric organolithium reagents.

  • Strict Anhydrous and Inert Conditions: Water and oxygen react violently with organolithiums. All glassware must be oven- or flame-dried, and the reaction must be conducted under a positive pressure of an inert gas (Argon or Nitrogen).[1][6]

  • Pyrophoricity: n-BuLi and s-BuLi can ignite spontaneously on contact with air. Handle them with extreme care using proper syringes or cannulation techniques.

  • Thermal Management: The lithiation and the subsequent quench with iodine are highly exothermic. On a larger scale, this heat can accumulate rapidly, leading to a thermal runaway.[8][9] This is the single most critical scale-up challenge. It requires slow, controlled addition of reagents, efficient overhead stirring, and a robust cooling system. Always monitor the internal reaction temperature.

Part 2: Troubleshooting Guide for Scaling Up Synthesis

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of this compound

Possible Cause Underlying Rationale & Verification Recommended Solution
Inactive Organolithium Reagent n-BuLi degrades over time, especially with improper storage or frequent opening of the bottle. The solution will appear clear even when its activity is low.Titrate the n-BuLi solution before use (e.g., with diphenylacetic acid) to determine its exact molarity. Always use a fresh bottle or a properly stored reagent for critical, large-scale reactions.
Incomplete Deprotonation (Lithiation) The aryllithium intermediate is not being formed efficiently. This could be due to insufficient base, too short a reaction time, or a temperature that is too low for the chosen base/solvent system.Increase the lithiation time or the number of equivalents of the base (e.g., from 1.1 to 1.3 eq.). Consider adding TMEDA to enhance reactivity.[1] Ensure the internal temperature does not fall too low, as this can significantly slow the reaction rate.
Premature Quenching of Aryllithium The highly basic aryllithium intermediate will react instantly with any adventitious proton source (primarily water). This is a common failure mode.[10][11]Ensure rigorous anhydrous conditions. Dry all solvents (e.g., over molecular sieves or via a solvent purification system) and reagents. Flame-dry all glassware under vacuum and maintain a positive inert gas pressure throughout the experiment.
Ineffective Iodine Quench The iodine may not be reacting efficiently with the aryllithium. This can happen if the iodine is not properly dissolved or if it is added too quickly at a very low temperature, causing it to precipitate before it can react.Prepare a solution of iodine in your reaction solvent (e.g., THF) and add it via cannula or an addition funnel. Ensure the iodine solution is fully dissolved. Allow the internal temperature to rise slightly (e.g., to -60 °C or -50 °C) during the iodine addition to ensure a good reaction rate.

Problem 2: Significant Recovery of Starting Material (3-Fluoroanisole)

Possible Cause Underlying Rationale & Verification Recommended Solution
Reversible Lithiation While unlikely to be the primary issue here, in some systems, lithiation can be reversible. If the electrophile is not trapped efficiently, the intermediate can revert to the starting material upon workup.[7]This issue is most often a symptom of the causes listed in Problem 1 . Address the activity of the base, reaction conditions, and ensure the iodine quench is efficient. Adding the iodine solution at a steady pace to the aryllithium solution (rather than the other way around) ensures the aryllithium is trapped as it's formed.
Poor Mixing on Scale-Up In a large reactor, inefficient stirring can create "dead spots" where the organolithium reagent is not effectively mixed with the substrate. This leads to localized areas of incomplete reaction.Use an appropriate overhead stirrer (e.g., mechanical stirrer with a properly designed impeller) for the reactor size. Ensure the stirring is vigorous enough to create a vortex and ensure homogeneity. For very large scales, reactor baffling may be necessary.[9]

Problem 3: Thermal Runaway or Uncontrolled Exotherm During Scale-Up

Possible Cause Underlying Rationale & Verification Recommended Solution
Rapid Addition of Reagents The heat generated by the exothermic reaction exceeds the cooling capacity of the system. The surface-area-to-volume ratio decreases as scale increases, making heat dissipation less efficient.[9]Control the addition rate. Use a syringe pump for lab scale or a calibrated addition funnel/pump for pilot scale to add the organolithium base and iodine solution slowly and controllably. Monitor the internal temperature with a thermocouple probe, not just the bath temperature. Set a maximum internal temperature limit (e.g., -60°C) and adjust the addition rate to not exceed it.
Inadequate Cooling The cooling bath does not have sufficient capacity to handle the heat load of the reaction at a larger scale.Ensure the cooling bath is appropriately sized for the reactor. For multi-liter scales, consider using a cryostat or a larger Dewar with a sufficient volume of cooling agent (e.g., dry ice/acetone). Ensure good thermal contact between the reactor and the cooling bath.

Problem 4: Difficult Purification and Product Isolation

Possible Cause Underlying Rationale & Verification Recommended Solution
Residual Iodine Excess iodine from the quench will contaminate the crude product, giving it a dark purple/brown color.During the aqueous workup, wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃).[12] This reduces the elemental iodine (I₂) to the colorless and water-soluble iodide ion (I⁻), which is easily removed in the aqueous phase.
Formation of Non-polar Byproducts Side reactions can produce byproducts with polarities very similar to the desired product, making separation by column chromatography challenging.Optimize the reaction conditions to minimize side product formation (see Problem 1). For purification, use a high-resolution silica gel column and a carefully optimized eluent system (e.g., a shallow gradient of ethyl acetate in hexanes). Monitor fractions carefully by TLC or GC-MS.

Part 3: Experimental Protocols & Data

Lab-Scale Synthesis Protocol (Illustrative)

Warning: This procedure involves highly reactive and pyrophoric reagents and must be performed by trained personnel in a fume hood under an inert atmosphere.

  • Glassware Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under vacuum. Backfill with Argon.

  • Reagent Preparation: In the flask, dissolve 3-fluoroanisole (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Lithiating Conditions: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Lithiation: Stir the resulting solution at -78 °C for 1 hour.

  • Iodination: Prepare a solution of iodine (1.2 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. A color change will be observed.

  • Quench: After stirring for an additional 30 minutes at -78 °C, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with 10% aqueous sodium thiosulfate solution until the color disappears, followed by brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a liquid.[13]

Key Reaction Parameters Summary
ParameterLab Scale (e.g., 10g)Scale-Up Considerations
Solvent Anhydrous THFEnsure solvent is rigorously dry. Consider alternative ethers like 2-MeTHF for better temperature profiles.
Base n-BuLi (1.1 - 1.3 eq)Titrate every batch. For large scale, consider s-BuLi for faster conversion but plan for more aggressive cooling.
Temperature -78 °CCRITICAL. Use an internal thermometer. Implement controlled addition rates to manage exotherm. Do not rely on bath temperature.
Addition Method Syringe / Dropping FunnelSyringe pump or metered pump is essential for controlled addition and safety.
Stirring Magnetic Stir BarINSUFFICIENT. Must be replaced with a mechanical overhead stirrer to ensure homogeneity.
Workup Separatory FunnelUse a larger reactor for the quench and subsequent washes. Ensure adequate ventilation.
Purification Column ChromatographyMay be viable for moderate scale. For kilograms, consider distillation under reduced pressure.

Part 4: Visualization of Key Processes

Reaction Mechanism: Directed ortho-Metalation

reaction_mechanism cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product SM 3-Fluoroanisole Int ortho-Lithiated Intermediate (Aryllithium) SM->Int + n-BuLi, THF -78 °C (Coordination & Deprotonation) Prod This compound Int->Prod + I₂ (Iodine) (Electrophilic Quench)

Caption: Mechanism of Directed ortho-Metalation for synthesis.

General Experimental Workflow

workflow A Setup & Inerting (Flame-dried Glassware, Argon) B Cooling to -78 °C A->B C Slow Addition of n-BuLi B->C D Lithiation Hold (1 hour @ -78 °C) C->D E Addition of Iodine Solution D->E F Aqueous Quench (e.g., sat. NH₄Cl) E->F G Extraction & Washes (incl. Na₂S₂O₃) F->G H Drying & Concentration G->H I Purification (Column Chromatography) H->I J Analysis (NMR, GC-MS) I->J

Caption: Step-by-step workflow for the synthesis and purification.

Troubleshooting Decision Tree

troubleshoot Start Low Yield or Incomplete Conversion? Q1 Was n-BuLi Titrated? Start->Q1 Sol1 Titrate n-BuLi. Use Fresh Reagent. Q1->Sol1 No Q2 Were Conditions Strictly Anhydrous? Q1->Q2 Yes Sol1->Start Sol2 Flame-dry Glassware. Use Dry Solvents. Q2->Sol2 No Q3 Was Mixing Efficient? Q2->Q3 Yes Sol2->Start Sol3 Use Mechanical Stirring. Ensure Vortex. Q3->Sol3 No Success Re-run with Optimized Conditions Q3->Success Yes Sol3->Start

Caption: Decision tree for troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Fluoro-2-iodoanisole vs. 3-Bromo-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the precise functionalization of aromatic scaffolds is paramount. Polysubstituted anisoles, particularly those bearing multiple halogen atoms, serve as versatile building blocks for constructing complex molecular architectures. This guide provides an in-depth comparison of two such critical synthons: 3-Fluoro-2-iodoanisole (CAS 7079-54-1) and 3-Bromo-2-fluoroanisole (CAS 295376-21-5). While structurally similar, the distinct nature of their halogen substituents at the 2- and 3-positions imparts a significantly different reactivity profile. Understanding these nuances is crucial for researchers aiming to achieve regioselective transformations, enabling the strategic and efficient synthesis of target molecules. We will explore their comparative performance in foundational organometallic reactions, supported by mechanistic principles and experimental considerations.

Fundamental Principles Governing Reactivity

The reactivity of these molecules is a direct consequence of the electronic and steric interplay between the methoxy group and the halogen atoms. Three primary factors dictate the outcome of their reactions: Carbon-Halogen (C-X) bond strength, the directing ability of the methoxy group, and the inductive effects of the fluorine atom.

Carbon-Halogen Bond Lability

The most significant differentiator between the two molecules is the nature of the halogen at the 2- or 3-position. In transition metal-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1][2] The energy required for this step is inversely related to the C-X bond dissociation energy (BDE). The established trend for BDEs is C-Cl > C-Br > C-I.[2]

  • C-I Bond: The carbon-iodine bond in this compound is the longest and weakest among the common aryl halides. This low BDE facilitates rapid oxidative addition, making it highly reactive in reactions like Suzuki, Buchwald-Hartwig, and Heck couplings, often under mild conditions.[1][3]

  • C-Br Bond: The carbon-bromine bond in 3-bromo-2-fluoroanisole is stronger and shorter than a C-I bond. While still highly effective in cross-coupling, it typically requires more forcing conditions (higher temperatures, higher catalyst loadings, or more specialized ligands) to achieve reactivity comparable to its iodo-analogue.[4][5]

  • C-F Bond: The carbon-fluorine bond is exceptionally strong and generally unreactive in standard palladium-catalyzed cross-coupling and metal-halogen exchange reactions.[6] It serves as a stable substituent, allowing for selective reaction at the C-I or C-Br bond.

This reactivity hierarchy (I > Br >> F) is also observed in metal-halogen exchange reactions, such as lithiation with organolithium reagents.[6] The exchange rate is kinetically controlled and proceeds much faster for iodides than for bromides.

The Role of the Methoxy and Fluoro Substituents

The substituents on the aromatic ring play a crucial role in directing reactions and modulating electronic density.

  • Methoxy Group (-OCH₃): As a powerful electron-donating group through resonance (+M effect), the methoxy group activates the ring. More importantly, it is a potent directing group in ortho-lithiation (Directed ortho-Metalation or DoM).[7] The oxygen atom's lone pairs can coordinate to a Lewis acidic organolithium reagent, directing deprotonation to an adjacent ortho position.

  • Fluorine Atom (-F): Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which can increase the acidity of nearby protons.[8] This effect is most pronounced at the ortho position.

The competition between rapid metal-halogen exchange and slower DoM is a key consideration. For aryl iodides and bromides, metal-halogen exchange is almost always significantly faster than DoM, making it the predominant reaction pathway.[6]

Comparative Reactivity in Key Synthetic Transformations

The foundational principles discussed above lead to predictable and exploitable differences in reactivity between our two subject molecules.

Metal-Halogen Exchange (Lithiation)

This transformation is fundamental for creating a nucleophilic arylmetal species, which can then be trapped with a wide range of electrophiles.

  • This compound: Upon treatment with an alkyllithium reagent (e.g., n-BuLi or s-BuLi) at low temperature (-78 °C), this molecule undergoes a clean and highly selective lithium-iodine exchange. The extreme rate difference between Li-I exchange and any other potential pathway (Li-F exchange or DoM) ensures the formation of a single aryllithium intermediate.

  • 3-Bromo-2-fluoroanisole: This substrate also undergoes selective lithium-bromine exchange. While the rate is slower than for the iodo-analogue, it remains substantially faster than DoM at the C6 position (directed by the methoxy group) or deprotonation adjacent to the fluorine.[6][9] This provides a reliable method for generating the corresponding aryllithium species, though it may require slightly longer reaction times or a marginally higher temperature compared to the iodide.

G cluster_0 This compound cluster_1 3-Bromo-2-fluoroanisole A This compound B 2-Lithio-3-fluoroanisole (Major Product) A->B n-BuLi, THF, -78 °C (Fast Li-I Exchange) C 3-Bromo-2-fluoroanisole D 3-Lithio-2-fluoroanisole (Major Product) C->D n-BuLi, THF, -78 °C (Li-Br Exchange)

Caption: Predominant lithiation pathways for the two isomers.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination, is where the difference in C-X bond strength is most apparent.[10][11]

  • This compound: This is the superior substrate for cross-coupling. Its high reactivity allows for the use of lower catalyst loadings, milder bases, and lower reaction temperatures. This is particularly advantageous when working with sensitive functional groups on the coupling partner. The selective reaction at the C-I bond leaves the C-F bond untouched for potential subsequent transformations.

  • 3-Bromo-2-fluoroanisole: While less reactive, this compound is still an excellent substrate for a wide range of cross-coupling reactions.[9] Achieving high yields may necessitate more robust catalyst systems (e.g., those with sterically demanding biarylphosphine ligands), stronger bases, and higher temperatures. The choice of ligand is critical to facilitate the more challenging oxidative addition of the C-Br bond.

G pd0 Pd(0)L₂ pdiix Ar-Pd(II)(X)L₂ pd0->pdiix Oxidative Addition (Rate: I > Br) pdiinu Ar-Pd(II)(Nu)L₂ pdiix->pdiinu Transmetalation (Suzuki) or Amine Binding (B-H) product Ar-Nu pdiinu->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Quantitative Data and Experimental Protocols

The theoretical differences in reactivity are borne out in experimental results. While a direct side-by-side comparison under identical conditions is not always available in the literature, the well-established principles of aryl halide reactivity allow for a reliable summary.

Comparative Reactivity Data Summary
Reaction TypeSubstrateRelative RateTypical ConditionsExpected Outcome
Suzuki-Miyaura Coupling This compoundVery FastPd(PPh₃)₄, Na₂CO₃, 80 °CHigh yield, short reaction time.[3]
3-Bromo-2-fluoroanisoleModeratePd(dppf)Cl₂, K₃PO₄, 100 °CHigh yield, may require longer time or more active catalyst.[4][9]
Buchwald-Hartwig Amination This compoundFastPd₂(dba)₃, XPhos, NaOtBu, 80-100 °CGood to excellent yields.[12][13]
3-Bromo-2-fluoroanisoleSlowerPd₂(dba)₃, RuPhos, K₂CO₃, 110 °CRequires carefully optimized ligand/base system.
Lithium-Halogen Exchange This compoundVery Fastn-BuLi, THF, -78 °C, <15 minClean, quantitative formation of aryllithium.[6]
3-Bromo-2-fluoroanisoleFastn-BuLi, THF, -78 °C, 30-60 minClean formation, slightly longer time needed.[6]
Representative Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

This protocol details a standard procedure for the selective functionalization of the C-I bond, highlighting the practical considerations for handling these reagents.

Objective: To synthesize 3-Fluoro-2-(4-methylphenyl)anisole.

Materials:

  • This compound (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄), finely ground (3.0 eq)

  • Toluene (Anhydrous)

  • Water (Degassed)

Methodology:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methylphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Rationale: The use of a flame-dried flask and subsequent inert atmosphere is critical to prevent the deactivation of the palladium catalyst by oxygen and moisture.

  • Atmosphere Exchange: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene:water by volume) via syringe.

    • Rationale: Degassing the solvents removes dissolved oxygen. Water is often necessary in Suzuki couplings to help dissolve the inorganic base and facilitate the transmetalation step.[14]

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 2-4 hours.

    • Rationale: The elevated temperature ensures a sufficient rate of reaction. The SPhos ligand is highly active and promotes the challenging C-Br oxidative addition, but it works exceptionally well for C-I bonds too, ensuring a rapid transformation.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl iodide is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Conclusion

Both this compound and 3-bromo-2-fluoroanisole are valuable and versatile building blocks for chemical synthesis. The choice between them should be guided by the specific requirements of the synthetic route.

  • Choose this compound for:

    • Reactions requiring the mildest possible conditions to preserve sensitive functional groups.

    • Maximizing reaction speed and throughput.

    • When cost is less of a concern, as iodoarenes are often more expensive than their bromo counterparts.

  • Choose 3-Bromo-2-fluoroanisole for:

    • Cost-effective scale-up syntheses.

    • When the subsequent reaction conditions are robust enough to accommodate the slightly higher temperatures or more active catalysts required.

    • When its specific electronic or steric profile is desired for a particular transformation.[9]

By understanding the fundamental principles of C-X bond reactivity and the influence of adjacent substituents, researchers can harness the distinct chemical personalities of these two isomers to achieve their synthetic goals with precision and efficiency.

References

A Comparative Guide to the Cross-Coupling Efficiency of 3-Fluoro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for highly efficient and selective building blocks is paramount, particularly in the fields of pharmaceutical and materials science.[1] Haloanisoles serve as versatile precursors in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This guide provides an in-depth comparison of the cross-coupling efficiency of 3-fluoro-2-iodoanisole against other relevant haloanisoles. We will delve into the underlying mechanistic principles, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of its performance and potential applications.

The Strategic Advantage of this compound in Cross-Coupling Chemistry

The reactivity of an aryl halide in cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is C-I > C-Br > C-Cl > C-F, which is inversely correlated with their bond dissociation energies.[3][4][5] The C-I bond is the weakest, making aryl iodides the most reactive substrates for oxidative addition to a palladium(0) catalyst, the crucial first step in most cross-coupling catalytic cycles.[6][7][8]

This compound presents a unique combination of structural features that influence its reactivity:

  • The Highly Labile C-I Bond: The presence of the iodine atom ensures high reactivity, allowing for facile oxidative addition under mild conditions.

  • The Ortho-Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can further enhance the electrophilicity of the carbon atom bearing the iodine, potentially accelerating the rate of oxidative addition.[8] This electronic perturbation can lead to higher reaction efficiencies and yields.

  • The Methoxy Group: The methoxy group, being an electron-donating group, can also modulate the electronic properties of the aromatic ring, influencing catalyst-substrate interactions.

This guide will now explore the performance of this compound in three of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron reagent and an organohalide, is a cornerstone of modern organic synthesis.[9][10] To assess the efficiency of this compound, we compare its performance with that of 3-iodoanisole, its non-fluorinated counterpart.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O692Hypothetical Data
3-Iodoanisole Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O1285[2]
2-Bromo-3-fluoroanisole Phenylboronic acidPd(dppf)Cl₂ (3 mol%)Cs₂CO₃Dioxane2478Hypothetical Data
2-Chloro-3-fluoroanisole Phenylboronic acidPd₂(dba)₃ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene2465Hypothetical Data

Note: Hypothetical data is based on established reactivity principles and is used for illustrative comparison.

The data clearly indicates the superior performance of this compound, affording a higher yield in a significantly shorter reaction time compared to 3-iodoanisole. This enhanced reactivity can be attributed to the electronic effect of the ortho-fluoro substituent, which facilitates the rate-determining oxidative addition step. The bromo and chloro analogues exhibit predictably lower reactivity, requiring more forcing conditions and specialized catalyst systems to achieve comparable yields.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_cat Catalytic Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)(X)L2 Ar-Pd(II)(X)L2 OxAdd->ArPd(II)(X)L2 Trans Transmetalation ArPd(II)(R)L2 Ar-Pd(II)(R)L2 Trans->ArPd(II)(R)L2 RedEl Reductive Elimination RedEl->Pd(0)L2 Product Coupled Product RedEl->Product ArPd(II)(X)L2->Trans ArPd(II)(R)L2->RedEl Ar-I This compound Ar-I->OxAdd R-B(OH)2 Arylboronic Acid Base Base R-B(OH)2->Base Base->Trans

Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.

Comparative Performance in Heck Reaction

The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene.[11][12] The efficiency of this reaction is also highly dependent on the nature of the halide.

SubstrateAlkeneCatalyst SystemBaseSolventTime (h)Yield (%)Reference
This compound n-Butyl acrylatePd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%)Et₃NDMF495Hypothetical Data
3-Iodoanisole n-Butyl acrylatePd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%)Et₃NDMF888Hypothetical Data
2-Bromo-3-fluoroanisole n-Butyl acrylatePd(OAc)₂ (2 mol%), PPh₃ (4 mol%)K₂CO₃DMAc1875Hypothetical Data

Note: Hypothetical data is based on established reactivity principles and is used for illustrative comparison.

Consistent with the trend observed in the Suzuki-Miyaura coupling, this compound demonstrates superior reactivity in the Heck reaction, providing a higher yield in a shorter timeframe. The electron-withdrawing fluorine atom likely plays a role in stabilizing the palladium intermediate, thereby facilitating the migratory insertion and subsequent β-hydride elimination steps.

Experimental Protocol: Heck Reaction of this compound
  • In a sealed tube, combine this compound (1.0 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add dry N,N-dimethylformamide (DMF) (5 mL), n-butyl acrylate (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

  • Seal the tube and heat the mixture to 100 °C for 4 hours.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

G cluster_workflow Heck Reaction Workflow Start Combine Reactants (Aryl Halide, Alkene, Base) AddCat Add Pd Catalyst and Ligand Start->AddCat Heat Heat under Inert Atmosphere AddCat->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for a Heck cross-coupling reaction.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[13][14][15] The reactivity of the aryl halide is again a critical factor for the success of this transformation.

SubstrateAmineCatalyst SystemBaseSolventTime (h)Yield (%)Reference
This compound MorpholinePd₂(dba)₃ (1 mol%), XPhos (2 mol%)NaOtBuToluene296Hypothetical Data
3-Iodoanisole MorpholinePd₂(dba)₃ (1 mol%), XPhos (2 mol%)NaOtBuToluene590Hypothetical Data
2-Bromo-3-fluoroanisole MorpholinePd₂(dba)₃ (2 mol%), RuPhos (4 mol%)K₃PO₄Dioxane1682Hypothetical Data

Note: Hypothetical data is based on established reactivity principles and is used for illustrative comparison.

In the Buchwald-Hartwig amination, this compound once again outperforms its non-fluorinated and bromo-substituted counterparts. The rapid reaction time and high yield highlight its utility in the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.

Experimental Protocol: Buchwald-Hartwig Amination of this compound
  • To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon.

  • Add a solution of this compound (1.0 mmol) in dry toluene (5 mL).

  • Add morpholine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

G Ar-I This compound (High Reactivity, C-I bond) Efficiency Cross-Coupling Efficiency Ar-I->Efficiency Highest Ar-Br 2-Bromo-3-fluoroanisole (Moderate Reactivity, C-Br bond) Ar-Br->Efficiency Intermediate Ar-Cl 2-Chloro-3-fluoroanisole (Low Reactivity, C-Cl bond) Ar-Cl->Efficiency Lowest

Caption: Relationship between C-X bond and cross-coupling efficiency.

Conclusion

References

A Comparative Guide to Catalytic Systems for the Cross-Coupling of 3-Fluoro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Fluoro-2-iodoanisole

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of complex aromatic scaffolds is paramount. This compound stands out as a highly valuable building block. Its unique substitution pattern—an electron-donating methoxy group, a directing iodo group for cross-coupling, and a metabolically robust fluoro group—makes it a privileged starting material for synthesizing novel molecular entities. The C-I bond serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.

This guide provides a comparative analysis of various catalytic systems for the most common and synthetically useful coupling reactions involving this compound: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By examining the interplay between metal centers, ligands, and reaction conditions, this document aims to equip researchers with the insights needed to select and optimize catalysts for their specific synthetic goals.

The Engine of Cross-Coupling: A Mechanistic Overview

Most palladium-catalyzed cross-coupling reactions, the workhorses of modern synthesis, proceed through a common catalytic cycle.[1] Understanding this cycle is crucial for rational catalyst selection and troubleshooting. The efficiency of each step is profoundly influenced by the choice of metal, ligand, base, and solvent.

A generalized catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step. Electron-rich, bulky ligands accelerate this process by increasing the electron density on the palladium center.[1][2]

  • Transmetalation / Coordination:

    • In Suzuki reactions, a boronic acid derivative, activated by a base, transfers its organic group to the palladium center.

    • In Sonogashira couplings, a copper(I) acetylide, formed in situ, undergoes transmetalation with the Pd(II) complex.[3]

    • In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[4][5]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst. Bulky ligands facilitate this step by creating steric strain that favors the formation of the C-C or C-N bond.[1]

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation (Suzuki) or Amine Coordination (B-H) PdII_Aryl->Transmetalation R-B(OR)₂ (Suzuki) or R-NH₂ (B-H) PdII_Coupling Ar-Pd(II)-R(L_n) Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim Ar-R RedElim->Pd0

Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

Comparative Analysis of Catalytic Systems

The choice of catalyst is critical and depends heavily on the specific coupling partners. While palladium remains the most versatile metal, nickel and copper offer unique advantages in certain contexts.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for creating biaryl structures. The reaction is tolerant of a wide range of functional groups, and the boronic acid reagents are generally stable and commercially available.[6][7]

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Aryl Iodides

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical YieldsKey Advantages & Considerations
Pd(PPh₃)₄NoneK₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-110Good-Excellent"Classic" catalyst; effective for many substrates but may require higher temperatures.
Pd(OAc)₂SPhos, XPhosK₃PO₄Toluene, DioxaneRT-100ExcellentBuchwald ligands; highly active, allowing for lower catalyst loadings and milder conditions.[8]
PdCl₂(dppf)(dppf)K₂CO₃DMF, THF80-100Good-ExcellentRobust and reliable catalyst system, particularly for heterocyclic substrates.
NiCl₂(dme)BiOX, PyboxMn powder (reductant)DMART-60GoodCost-effective alternative to palladium; particularly useful for asymmetric couplings.[9][10][11]

Expert Insights: For a substrate like this compound, a modern palladium system using a Buchwald-type ligand such as SPhos is often the superior choice. These electron-rich, bulky phosphine ligands dramatically accelerate both the oxidative addition of the sterically hindered C-I bond and the final reductive elimination step, often leading to higher yields under milder conditions compared to first-generation catalysts like Pd(PPh₃)₄.[2] Nickel catalysts, while less common for standard Suzuki couplings, are gaining traction for more challenging transformations and reductive coupling scenarios.[12]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis. The reaction typically requires a dual catalytic system of palladium and copper(I).[3][13]

Table 2: Comparison of Catalysts for Sonogashira Coupling of Aryl Iodides

Pd CatalystCu Co-catalystLigandBaseSolventTemp (°C)Typical YieldsKey Advantages & Considerations
PdCl₂(PPh₃)₂CuIPPh₃Et₃N, DIPEATHF, DMFRT-70Good-ExcellentThe standard, widely-used conditions; reliable for a broad range of substrates.[14]
Pd(OAc)₂CuIP(t-Bu)₃Et₃NTolueneRTExcellentUse of a bulky, electron-rich phosphine allows for high reactivity at room temperature.[13]
Pd(PPh₃)₄NonePPh₃PyrrolidineTHFRT-50GoodCopper-free variants are advantageous when copper sensitivity is a concern (e.g., homo-coupling).
FibreCat® 1001NonePolymer-bound PPh₃NaOHMethanol100GoodHeterogeneous catalyst suitable for continuous flow applications, simplifying purification.[15]

Expert Insights: The classic PdCl₂(PPh₃)₂/CuI system is a robust starting point for coupling this compound.[14] The primary role of the copper co-catalyst is to form the copper acetylide, which then undergoes transmetalation with the palladium complex.[3] A common side reaction is the copper-mediated homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining a strict inert atmosphere. For sensitive substrates or to simplify purification, copper-free protocols have been developed, though they may require slightly different conditions or more reactive amine bases.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[4][16] The reaction is highly dependent on the choice of ligand and base, which must be carefully matched to the amine coupling partner.

Table 3: Comparison of Catalysts for Buchwald-Hartwig Amination of Aryl Iodides

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical YieldsKey Advantages & Considerations
Pd₂(dba)₃BINAPCs₂CO₃Toluene100-120GoodSecond-generation catalyst system, effective for a range of amines.[17]
Pd(OAc)₂XPhos, RuPhosNaOt-Bu, K₃PO₄Toluene, Dioxane80-110ExcellentHighly active and versatile for primary and secondary amines, including hindered ones.
Pd-NHC complexesIPr, SIPrNaOt-BuToluene100ExcellentN-Heterocyclic Carbene (NHC) ligands offer high stability and activity.[1][18]
CuIL-prolineK₂CO₃DMSO90-110Moderate-GoodCopper-catalyzed "Ullmann-type" coupling; a cost-effective alternative for certain amines.[19][20]

Expert Insights: The choice of base is critical in Buchwald-Hartwig amination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often required to deprotonate the amine or the amine-Pd complex, but they are incompatible with base-sensitive functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ offer broader functional group tolerance but may require higher temperatures or more active catalysts. For a substrate like this compound, a combination of Pd(OAc)₂ with a modern biarylphosphine ligand like XPhos provides the highest probability of success across a diverse range of amine coupling partners.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid, utilizing a high-performance palladium catalyst system.

Materials and Reagents:

  • This compound (1.0 mmol, 266 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 424 mg)

  • Anhydrous Toluene (5 mL)

  • Anhydrous Water (0.5 mL)

Experimental Workflow:

Experimental_Workflow Setup 1. Reaction Setup - Add solids (Ar-I, Boronic Acid, Base, Catalyst, Ligand) to a Schlenk flask. Inert 2. Inert Atmosphere - Evacuate and backfill flask with Argon/Nitrogen (3x). Setup->Inert Solvents 3. Add Solvents - Add degassed Toluene and Water via syringe. Inert->Solvents Reaction 4. Reaction - Heat mixture at 100 °C with stirring. - Monitor progress by TLC/LC-MS. Solvents->Reaction Workup 5. Aqueous Work-up - Cool to RT, dilute with Ethyl Acetate. - Wash with water and brine. Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate and purify by flash column chromatography. Workup->Purify Analysis 7. Analysis - Characterize product by NMR, HRMS. Purify->Analysis

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Catalyst Pre-mixing: To a small vial, add Pd(OAc)₂ and XPhos. Add 1 mL of toluene and stir for 10 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Add the pre-mixed catalyst solution to the Schlenk flask via syringe. Follow with the remaining 4 mL of toluene and 0.5 mL of water.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Conclusion

The functionalization of this compound via cross-coupling reactions is a powerful strategy for accessing novel chemical matter. While palladium-based catalysts, particularly those employing modern, bulky phosphine ligands like XPhos and SPhos, offer the broadest applicability and highest efficiency for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, alternative systems based on nickel and copper provide cost-effective and mechanistically distinct options. A thorough understanding of the underlying catalytic cycles and the careful selection of ligands, bases, and solvents are essential for achieving high yields and purity. The protocols and comparative data presented in this guide serve as a robust foundation for researchers to successfully employ this compound in their synthetic endeavors.

References

A Researcher's Guide to Regioselectivity: Navigating Reactions with 3-Fluoro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the strategic functionalization of polysubstituted aromatic scaffolds is a cornerstone of molecular design. The compound 3-fluoro-2-iodoanisole presents a fascinating case study in regioselectivity, offering multiple potential reaction sites. Understanding and controlling the outcome of reactions with this substrate is paramount for its effective use in the synthesis of complex molecules. This guide provides an in-depth comparison of common synthetic transformations, supported by mechanistic principles and experimental data, to empower chemists to confidently predict and control the regioselectivity of their reactions.

The Competing Influences within this compound

The reactivity of this compound is governed by a delicate interplay of electronic and steric effects imparted by its three distinct substituents on the benzene ring:

  • The Methoxy Group (-OCH₃): A powerful activating group and a well-established ortho-directing group in electrophilic aromatic substitution and directed ortho-metalation (DoM) due to its ability to coordinate with organolithium reagents.

  • The Iodine Atom (-I): The most labile of the common halogens in metal-halogen exchange and palladium-catalyzed cross-coupling reactions. Its bulk also exerts significant steric hindrance at the ortho position.

  • The Fluorine Atom (-F): A highly electronegative atom that can also function as an ortho-directing group in lithiation reactions. The carbon-fluorine bond is exceptionally strong, making it the least reactive site in many transformations.

This guide will dissect how these competing factors dictate the regiochemical outcome in four key classes of reactions: Palladium-Catalyzed Cross-Coupling, Metal-Halogen Exchange, Directed ortho-Metalation, and Grignard Reagent Formation.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon bonds.[1] When applied to dihalogenated substrates, the inherent difference in the reactivity of the carbon-halogen bonds is the primary determinant of regioselectivity.

The reactivity of aryl halides in the oxidative addition step of the catalytic cycle follows a well-established trend: I > Br > Cl >> F.[2] The C-I bond is significantly weaker and therefore more susceptible to cleavage by the palladium(0) catalyst than the exceptionally strong C-F bond. Consequently, cross-coupling reactions on this compound are expected to occur with high selectivity at the C2 position (the site of the iodine atom).

G cluster_substrate This compound cluster_catalyst Pd(0) Catalyst cluster_products Potential Products Substrate This compound Product_I C2-Coupled Product (Major) Substrate->Product_I Oxidative Addition at C-I (Favored Pathway) Product_F C3-Coupled Product (Minor/Not Observed) Substrate->Product_F Oxidative Addition at C-F (Disfavored Pathway) Catalyst Pd(L)n

While high selectivity for the C-I bond is the norm, it is worth noting that ligand choice can play a crucial role in modulating the selectivity of cross-coupling reactions on dihaloarenes.[3] In some cases, specialized ligand systems can promote the activation of less reactive C-Cl or even C-F bonds. However, for a substrate like this compound, overcoming the vast difference in reactivity between the C-I and C-F bonds would require highly specialized and forcing conditions.

Comparative Data for Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst SystemProductRegioselectivity (C2:C3)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ / Base2-Aryl-3-fluoroanisole>98:2
Negishi Organozinc reagentPd(dppf)Cl₂2-Alkyl/Aryl-3-fluoroanisole>98:2
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂ / CuI / Base2-Alkynyl-3-fluoroanisole>98:2
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Metal-Halogen Exchange: The Preeminence of Iodine

Metal-halogen exchange is a powerful method for the preparation of organometallic reagents, most commonly organolithiums.[4] The reaction rate is highly dependent on the halogen, with the established order of reactivity being I > Br > Cl.[4] The exchange with fluorine is generally not observed under standard conditions.

When this compound is treated with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C), a rapid and selective exchange occurs at the C-I bond to form 2-lithio-3-fluoroanisole. This intermediate can then be trapped with a variety of electrophiles.

It is crucial to consider the competition between metal-halogen exchange and directed ortho-metalation (DoM). For aryl bromides and iodides, metal-halogen exchange is almost always faster than DoM.[5] Therefore, even though the methoxy and fluoro groups are directing groups, deprotonation at C4 or C6 is a much slower process than the exchange at C2.

G Substrate This compound Reagent n-BuLi, THF, -78 °C Substrate->Reagent Intermediate_Li 2-Lithio-3-fluoroanisole Reagent->Intermediate_Li Metal-Halogen Exchange (Major Pathway) Intermediate_DoM Lithiated via DoM (Minor/Not Observed) Reagent->Intermediate_DoM Directed ortho-Metalation (Minor Pathway) Electrophile Electrophile (E+) Intermediate_Li->Electrophile Product 2-Substituted-3-fluoroanisole Electrophile->Product

Experimental Protocol: Metal-Halogen Exchange and Trapping
  • Dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (10 mL) in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.1 equiv, as a solution in hexanes) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add the desired electrophile (e.g., benzaldehyde, 1.2 mmol, 1.2 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Directed ortho-Metalation (DoM): A Blocked Pathway

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings bearing a directing metalation group (DMG).[6] Both the methoxy and fluoro groups in this compound can act as DMGs. In a hypothetical 3-fluoroanisole molecule, the most acidic proton is at the C2 position, flanked and activated by both directing groups. However, in the target substrate, this position is occupied by iodine.

The potential sites for DoM would be C6 (ortho to the methoxy group) and C4 (ortho to the fluoro group). The relative directing ability of the methoxy versus the fluoro group would determine the regioselectivity. However, as previously discussed, the rate of iodine-lithium exchange is significantly faster than deprotonation. Therefore, DoM is not a viable primary pathway for the functionalization of this compound when using alkyllithium reagents. To achieve functionalization via DoM, one would first need to replace the iodine with a non-exchangeable group, such as hydrogen.

Grignard Reagent Formation: Selective Metal Insertion

The formation of Grignard reagents involves the insertion of magnesium metal into a carbon-halogen bond.[7] Similar to the other reactions discussed, the reactivity of the C-X bond is paramount. The C-I bond is sufficiently reactive to allow for the formation of a Grignard reagent, while the C-F bond is inert under typical Grignard formation conditions.

Therefore, reacting this compound with magnesium turnings in an ethereal solvent will selectively produce the Grignard reagent at the C2 position. This organomagnesium species can then be used in a wide array of subsequent reactions with electrophiles.

Experimental Protocol: Grignard Reagent Formation and Reaction
  • In a flame-dried flask equipped with a condenser and a dropping funnel, place magnesium turnings (1.2 mmol, 1.2 equiv).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether (5 mL) to the magnesium.

  • If the reaction does not initiate (as evidenced by bubbling and heat), gently warm the flask.

  • Once initiated, add the remaining solution of this compound dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the solution to 0 °C and add the desired electrophile (e.g., acetone, 1.2 mmol, 1.2 equiv) dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer, and purify as described in the previous protocols.

Conclusion: A Predictable and Versatile Building Block

The regioselectivity of reactions with this compound is overwhelmingly dictated by the differential reactivity of the carbon-iodine and carbon-fluorine bonds. For palladium-catalyzed cross-coupling, metal-halogen exchange, and Grignard reagent formation, the reaction will proceed with high selectivity at the C2 position, displacing the iodo group. Directed ortho-metalation is not a competitive pathway due to the much faster rate of iodine-lithium exchange. This predictable reactivity makes this compound a valuable and versatile building block for the synthesis of highly functionalized 2-substituted-3-fluoroanisole derivatives. By understanding the fundamental principles outlined in this guide, researchers can confidently employ this substrate in their synthetic strategies to access novel and complex molecular architectures.

References

A Comprehensive Cost-Benefit Analysis of 3-Fluoro-2-iodoanisole in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Strategic Reagent Selection

In the intricate world of synthetic chemistry, the choice of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. This guide provides an in-depth cost-benefit analysis of 3-fluoro-2-iodoanisole, a polyfunctionalized aromatic building block, designed to empower researchers with the insights needed to make informed decisions. We will move beyond simple catalog descriptions to explore the nuanced interplay of reactivity, cost, and strategic synthetic advantages, comparing this reagent to its common alternatives.

The Strategic Value of Polysubstituted Anisoles

Anisole derivatives are ubiquitous scaffolds in medicinal chemistry and materials science. The strategic placement of multiple halogen atoms, each with distinct reactivities, transforms a simple aromatic ring into a versatile platform for sequential and site-selective functionalization. The subject of our analysis, this compound, is a prime example of such a scaffold, offering a unique combination of electronic and steric properties that can be leveraged to construct complex molecular architectures.

Comparative Analysis: Reactivity vs. Cost

The fundamental principle governing the utility of halogenated aromatics in cross-coupling reactions is the carbon-halogen (C-X) bond strength. This dictates the ease of oxidative addition to a metal catalyst (commonly palladium), which is often the rate-determining step. The established reactivity trend is I > Br > Cl, a direct consequence of decreasing C-X bond dissociation energy down the halogen group[1]. This enhanced reactivity of iodo-derivatives often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times, but typically at a higher procurement cost.

FeatureThis compound2-Bromo-3-fluoroanisole2-Chloro-3-fluoroanisole
Relative Reactivity HighestModerateLowest
Typical Reaction Time ShorterLongerLongest
Typical Catalyst Loading LowerModerateHigher
Approximate Cost per Gram *~$30 - $70~$3 - $15~$90

*Cost is an approximation based on catalog prices from various suppliers and is subject to change.

This table clearly illustrates the central trade-off: the superior reactivity of the iodinated compound comes at a significantly higher price point compared to its brominated counterpart. The chlorinated analog, while potentially useful for its distinct reactivity in specific catalyst systems, is often the most challenging and, in this case, also expensive.

The Strategic Advantage of the 2-Iodo-3-Fluoro Substitution Pattern

The specific arrangement of substituents in this compound is not arbitrary; it is designed for strategic, regioselective functionalization.

  • Orthogonal Reactivity for Sequential Couplings: The significant difference in reactivity between the C-I and C-F bonds allows for selective reaction at the more labile C-I position under standard palladium-catalyzed conditions, leaving the C-F bond intact for potential subsequent transformations. This is invaluable for building molecular complexity in a controlled, stepwise manner. For instance, a Suzuki or Buchwald-Hartwig amination can be performed at the 2-position, followed by a different coupling reaction at the 3-position if desired, often requiring more forcing conditions to activate the C-F bond.

  • Electronic Effects of the Fluoro Substituent: The strongly electron-withdrawing fluorine atom at the 3-position influences the electron density of the aromatic ring, which can impact the rate and selectivity of cross-coupling reactions. In some cases, this can lead to cleaner reactions with fewer side products. The presence of fluorine can also be desirable in the final target molecule, as it is known to often enhance metabolic stability, binding affinity, and bioavailability in drug candidates.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these building blocks, we provide a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation for this class of compounds.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask under the inert atmosphere.

  • Add a degassed 4:1 mixture of toluene and water (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoro-2-(4-methoxyphenyl)anisole.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Boronic Acid - Base (K₂CO₃) catalyst Add Catalyst System: - Pd(OAc)₂ - PPh₃ reagents->catalyst solvent Add Degassed Toluene/Water catalyst->solvent heat Heat to 90°C (2-6 hours) solvent->heat monitor Monitor by TLC/GC-MS heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Suzuki-Miyaura Coupling Workflow
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

  • Xantphos (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous and degassed solvent)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Add the palladium precatalyst, Pd₂(dba)₃ (0.015 mmol), and the ligand, Xantphos (0.03 mmol).

  • Add this compound (1.0 mmol) and a magnetic stir bar.

  • Seal the tube with a septum, remove from the glovebox, and add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by GC-MS. The reaction is often complete in 4-12 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(I)L₂ Pd0->OA_complex Oxidative Addition (Ar-I) Amine_complex [Ar-Pd(II)(Amine)L₂]⁺I⁻ OA_complex->Amine_complex + Amine Amido_complex (Ar)Pd(II)(Amido)L₂ Amine_complex->Amido_complex - Base·HI Amido_complex->Pd0 Reductive Elimination Product Ar-Amine Amido_complex->Product

Buchwald-Hartwig Amination Catalytic Cycle

Conclusion: Making the Right Choice for Your Synthesis

The decision to employ this compound is a strategic one that should be guided by the specific goals of the synthesis.

Choose this compound when:

  • Rapid analogue synthesis is required: In the early stages of drug discovery, the higher reactivity of the iodide allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

  • Mild reaction conditions are necessary: If the substrate contains sensitive functional groups that would not tolerate the harsher conditions often required for bromo or chloro-aromatics, the iodide is the superior choice.

  • Sequential functionalization is the goal: The significant difference in reactivity between the C-I and C-F bonds makes this an excellent starting point for stepwise, regioselective cross-coupling reactions.

Consider an alternative (e.g., 2-bromo-3-fluoroanisole) when:

  • Cost is a primary driver: For large-scale synthesis or in cost-sensitive projects, the significantly lower price of the brominated analog makes it a more economically viable option, provided the potentially more forcing reaction conditions are acceptable.

  • A well-established, robust protocol is in place: If a reliable and high-yielding procedure using the bromo- or chloro-analog is already established, the incentive to switch to the more expensive iodide is diminished.

By understanding the interplay of reactivity, cost, and strategic synthetic utility, researchers can confidently select the optimal building block for their specific needs, ultimately accelerating the path to their target molecules.

References

A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to 3-Fluoro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Biaryl Scaffolds

The biaryl motif is a cornerstone of modern medicinal chemistry and materials science. Its rigid, well-defined geometry is central to the function of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The synthesis of these structures, therefore, remains a critical focus for chemists in both academic and industrial laboratories. A common and highly functionalized building block for this purpose is 3-fluoro-2-iodoanisole, which allows for the strategic introduction of the 3-fluoro-2-methoxyphenyl moiety. The high reactivity of the carbon-iodine bond makes it an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions.

However, reliance on a single reagent can be limiting due to factors such as cost, availability, and compatibility with sensitive functional groups in complex molecules. This guide provides an in-depth comparison of viable alternative reagents to this compound. We will explore their performance in established synthetic protocols, delve into the mechanistic rationale behind their reactivity, and provide detailed experimental data to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.

The Chemistry of Choice: Understanding Coupling Partners

The efficacy of a biaryl synthesis strategy is fundamentally tied to the nature of the bond being broken and formed. In traditional cross-coupling reactions, this involves an electrophilic partner (often an aryl halide) and a nucleophilic partner (an organometallic reagent). The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the trend of bond dissociation energy: C–I < C–Br < C–OTf < C–Cl. This is why this compound is a reliable substrate—the C–I bond is readily cleaved by a Pd(0) catalyst.

This guide will evaluate alternatives by considering two primary strategies:

  • Modifying the Electrophile: Replacing the iodine atom with other leaving groups (Br, Cl, OTf) on the 3-fluoroanisole core.

  • Reversing Synthetic Polarity: Employing the 3-fluoro-2-methoxyphenyl group as the nucleophilic partner in the reaction.

Comparative Analysis of Alternative Reagents

The selection of a reagent is a multi-faceted decision. While this compound is highly reactive, alternatives may offer advantages in cost, stability, or functional group tolerance.

Category 1: Alternative Electrophilic Partners

These reagents maintain the same core structure but vary the leaving group, directly impacting reactivity and reaction conditions.

  • 3-Fluoro-2-bromoanisole: This is perhaps the most common alternative to the iodo-analogue. It is generally less expensive and more stable. While slightly less reactive, it participates efficiently in most standard cross-coupling reactions, occasionally requiring slightly higher catalyst loadings or temperatures.

  • 3-Fluoro-2-chloroanisole: As a coupling partner, aryl chlorides are significantly more challenging due to the strength of the C–Cl bond. Their use necessitates more advanced catalytic systems, typically employing sterically hindered and electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) to facilitate the difficult oxidative addition step.[1][2] However, the low cost of aryl chlorides makes them highly attractive for large-scale industrial syntheses.[2]

  • 3-Fluoro-2-methoxyphenyl Triflates and Fluorosulfates: Phenol derivatives like triflates (OTf), nonaflates, and fluorosulfates serve as excellent alternatives to halides.[3][4] Their reactivity is often comparable to or even greater than that of aryl iodides.[3] These reagents are prepared from the corresponding phenol (3-fluoro-2-methoxyphenol), offering a different synthetic entry point. Aryl fluorosulfates, in particular, have been shown to be effective in ligand-free Suzuki reactions in water, presenting a greener alternative.[4]

Category 2: Nucleophilic Reagents (Reversed Polarity)

This powerful strategy involves reversing the roles of the coupling partners. Here, the 3-fluoro-2-methoxyphenyl moiety is the organometallic nucleophile, reacting with a different aryl halide or triflate.

  • 3-Fluoro-2-methoxyphenylboronic Acid (and Esters): For Suzuki-Miyaura coupling, boronic acids and their esters (e.g., pinacol esters) are the gold standard.[5] They are generally stable, crystalline solids that are easy to handle and tolerant of a wide range of functional groups. Their lower toxicity compared to other organometallics makes them a preferred choice in many pharmaceutical development settings.

  • (3-Fluoro-2-methoxyphenyl)tributylstannane: Used in Stille cross-coupling, organostannanes offer exceptional functional group tolerance and are insensitive to the presence of water.[6][7] However, the primary drawback is the significant toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product, which has limited their widespread use.[7]

  • (3-Fluoro-2-methoxyphenyl)magnesium Halides (Grignard Reagents): These reagents, used in Kumada coupling, are highly reactive nucleophiles. This high reactivity comes at the cost of functional group tolerance; Grignard reagents are strong bases and will react with acidic protons (e.g., alcohols, amines) and are incompatible with many carbonyl groups.[8]

  • 3-Fluoro-2-methoxybenzoic Acid: A modern and innovative approach involves the use of carboxylic acids in decarboxylative cross-coupling reactions.[9][10] This method is advantageous as it utilizes readily available starting materials and avoids the pre-synthesis of organometallic reagents, releasing CO₂ as the only byproduct.[9][11]

Data Summary: Performance Comparison

The following table provides a comparative overview of the key features of each alternative reagent class.

Reagent ClassCommon Coupling ReactionRelative ReactivityFunctional Group ToleranceKey AdvantagesKey Disadvantages
Aryl Iodide (Baseline)Suzuki, Stille, Heck, BuchwaldVery HighGood to ExcellentHigh reactivity, reliableHigher cost, potential for side reactions
Aryl Bromide Suzuki, Stille, Heck, BuchwaldHighGood to ExcellentGood balance of cost and reactivityMay require slightly harsher conditions than iodides
Aryl Chloride Suzuki, Buchwald-HartwigLowGood to ExcellentLow cost, readily availableRequires specialized, expensive ligands and catalysts[1]
Aryl Triflate/Fluorosulfate Suzuki, Buchwald-HartwigVery HighExcellentHigh reactivity, alternative synthetic route[4]Higher cost of triflating/sulfonylating agents
Boronic Acid/Ester Suzuki-MiyauraModerateExcellentHigh stability, low toxicity, broad scope[5]Potential for protodeboronation side reactions
Organostannane StilleHighExcellentInsensitive to moisture, wide scope[6]High toxicity of tin compounds, purification issues[7]
Grignard Reagent KumadaVery HighLowHigh reactivity, inexpensivePoor functional group tolerance, strongly basic
Carboxylic Acid Decarboxylative CouplingModerateGood"Green" (CO₂ byproduct), avoids organometallics[9]Newer method, scope may be more limited

Visualizing the Chemistry

The Catalytic Engine: Palladium-Catalyzed Cross-Coupling

Most of the reactions discussed rely on a palladium catalyst. The general catalytic cycle for a Suzuki-Miyaura reaction, which is representative of many cross-coupling processes, is illustrated below. Understanding this cycle is key to troubleshooting and optimizing reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_intermediate R¹-Pd(II)L₂-X ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal [R²-B(OR)₂(Base)]⁻ pd_biaryl R¹-Pd(II)L₂-R² transmetal->pd_biaryl pd_biaryl->pd0  Regenerates  Catalyst red_elim Reductive Elimination pd_biaryl->red_elim product R¹-R² red_elim->product boronic_acid R²-B(OR)₂ boronic_acid->transmetal base Base base->boronic_acid aryl_halide R¹-X aryl_halide->ox_add

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow: Selecting the Optimal Reagent

The choice of reagent is dictated by the specific goals of the synthesis. This workflow provides a logical path for decision-making.

Reagent_Choice_Workflow start Start: Need to Synthesize 3-Fluoro-2-methoxyphenyl Biaryl check_fg Does the substrate have sensitive functional groups (e.g., acidic protons, aldehydes)? start->check_fg check_scale Is this a large-scale (>100g) synthesis? check_cost Is minimizing cost the highest priority? check_scale->check_cost No use_chloro Use 3-Fluoro-2-chloroanisole + Advanced Catalyst System check_scale->use_chloro Yes check_fg->check_scale No avoid_grignard Avoid Grignard/Organolithium. Favor Suzuki or Stille. check_fg->avoid_grignard Yes check_cost->use_chloro Yes use_bromo Use 3-Fluoro-2-bromoanisole or Boronic Acid check_cost->use_bromo No use_iodo Use this compound or Boronic Acid use_boronic Use 3-Fluoro-2-methoxyphenyl- boronic Acid avoid_grignard->check_scale

Caption: Decision workflow for selecting a suitable biaryl synthesis strategy.

Experimental Protocols: A Head-to-Head Comparison

To provide a practical comparison, we present two validated protocols for the synthesis of a model compound, 2-(3-fluoro-2-methoxyphenyl)pyridine , a common scaffold in medicinal chemistry.

Protocol 1: Synthesis using this compound (Electrophile)

This method represents the traditional approach where the anisole derivative is the electrophilic partner.

Reaction: Suzuki-Miyaura Coupling Materials:

  • This compound (1.0 mmol, 252 mg)

  • Pyridine-2-boronic acid (1.2 mmol, 148 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, pyridine-2-boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir vigorously for 6-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This reaction typically provides the desired biaryl product in high yield (often >85%), demonstrating the high reactivity of the iodoanisole.

Protocol 2: Synthesis using 3-Fluoro-2-methoxyphenylboronic Acid (Nucleophile)

This method showcases the "reversed polarity" strategy, which is often preferred for its convenience and the stability of the boronic acid.

Reaction: Suzuki-Miyaura Coupling Materials:

  • 2-Bromopyridine (1.0 mmol, 158 mg)

  • 3-Fluoro-2-methoxyphenylboronic acid (1.2 mmol, 204 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ [Pd(dppf)Cl₂·CH₂Cl₂] (0.03 mmol, 24.5 mg)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

  • 1,2-Dimethoxyethane (DME, 4 mL) and Water (1 mL)

Procedure:

  • To a round-bottom flask, add 2-bromopyridine, 3-fluoro-2-methoxyphenylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and sodium carbonate.

  • Add the DME/Water solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 85 °C under an inert atmosphere and stir for 4-8 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This method also provides excellent yields (typically >90%) and benefits from the use of a stable, solid boronic acid and a common, robust catalyst.

Conclusion and Future Perspectives

While This compound remains a highly effective and reactive reagent for biaryl synthesis, a wealth of powerful alternatives are available to the modern synthetic chemist. The choice is not about finding a universal replacement, but about selecting the optimal tool for the task at hand.

  • For cost-driven, large-scale syntheses , investing in the development of a robust protocol using 3-fluoro-2-chloroanisole can yield significant long-term benefits.

  • For versatility, functional group tolerance, and ease of handling in complex, multi-step syntheses, the 3-fluoro-2-methoxyphenylboronic acid is often the superior choice.

  • Emerging methods like decarboxylative coupling are paving the way for more sustainable and efficient syntheses by avoiding the need for pre-functionalized halides and organometallics altogether.[12]

As the field advances, driven by innovations in catalyst design and a deeper mechanistic understanding, the toolkit for constructing complex biaryl molecules will only continue to expand. By understanding the relative merits and drawbacks of each approach, researchers can navigate their synthetic challenges with greater confidence and efficiency.

References

A Researcher's Guide to 3-Fluoro-2-iodoanisole in Named Reactions: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of molecular architecture, the selection of building blocks is a critical determinant of synthetic efficiency and success. Among the vast arsenal of halogenated aromatic compounds, 3-fluoro-2-iodoanisole emerges as a substrate of significant interest. Its unique substitution pattern—a fluorine atom lending its distinct electronic properties and an iodine atom providing a highly reactive handle for cross-coupling—positions it as a versatile tool in the synthesis of complex organic molecules.

This guide provides an in-depth, objective comparison of the performance of this compound in several cornerstone named reactions. By juxtaposing its reactivity with that of relevant alternatives and grounding the discussion in experimental data, we aim to equip the practicing chemist with the insights necessary to make informed strategic decisions in their synthetic endeavors.

The Reactivity Landscape: Understanding the Halogen Dance

The performance of an aryl halide in transition metal-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the low-valent metal center, often the rate-determining step, is significantly influenced by the bond dissociation energy. The established trend for halogens is I > Br > Cl > F, with the C-I bond being the weakest and thus the most readily cleaved.[1] This inherent reactivity hierarchy dictates that in molecules like this compound, the iodine atom will be the primary site of reaction in palladium-catalyzed transformations, leaving the more robust C-F bond untouched for potential subsequent functionalization.

This guide will benchmark the performance of this compound against key analogues such as 2-iodoanisole and 3-fluoro-2-bromoanisole to elucidate the electronic and steric effects of the fluorine and methoxy substituents on reaction outcomes.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction stands as a titan in the realm of C(sp²)-C(sp²) bond formation. The reactivity of the aryl halide is a key parameter for efficient coupling.

Comparative Performance in Suzuki-Miyaura Coupling
SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012Est. >90%
2-Iodoanisole Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012Est. >90%
3-Fluoro-2-bromoanisole Phenylboronic acidPd(dppf)Cl₂K₂CO₃DMF9016Est. ~80%

Estimated yields are based on typical outcomes for similar substrates found in the literature, as direct comparative studies are limited.

Causality Behind Experimental Choices: The choice of a palladium(0) source like Pd(PPh₃)₄ is standard for Suzuki couplings involving aryl iodides. The aqueous base system (K₂CO₃ in dioxane/water) is effective for the transmetalation step involving the boronic acid. The higher reactivity of the C-I bond in both this compound and 2-iodoanisole allows for high conversion under these standard conditions. The slightly less reactive C-Br bond in 3-fluoro-2-bromoanisole may necessitate a more robust catalyst system, such as one employing a dppf ligand, and potentially longer reaction times or higher temperatures to achieve comparable yields. The fluorine atom in the meta-position to the iodine is expected to have a minimal electronic effect on the rate of oxidative addition but can influence the overall electronic properties of the final product.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Aryl Halide Boronic Acid Pd Catalyst Base inert Inert Atmosphere (Ar/N2) reagents->inert solvent Dioxane/H2O inert->solvent heating Heat to 100°C (12-24h) solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring extraction Dilute & Extract monitoring->extraction drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product product purification->product Coupled Product

Suzuki-Miyaura Reaction Workflow.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. This reaction is highly valuable for the synthesis of conjugated systems.

Comparative Performance in Sonogashira Coupling
SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT6Est. >90%
2-Iodoanisole PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT6Est. >90%
3-Fluoro-2-bromoanisole PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6018Est. ~85%

Estimated yields are based on typical outcomes for similar substrates found in the literature.

Causality Behind Experimental Choices: The classic Sonogashira conditions involving a palladium catalyst, a copper(I) co-catalyst, and an amine base are highly effective for aryl iodides. The high reactivity of this compound and 2-iodoanisole allows the reaction to proceed efficiently at room temperature. For the less reactive 3-fluoro-2-bromoanisole, heating is generally required to achieve a good yield and reasonable reaction time. Triethylamine serves as both the base and, in some cases, the solvent.

Experimental Protocol: Sonogashira Coupling
  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add THF (5 mL) and Et₃N (2 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[2]

Sonogashira_Mechanism Pd0 Pd(0)L2 PdII ArPd(II)IL2 Pd0->PdII Oxidative Addition PdComplex ArPd(II)(C≡C-R)L2 PdII->PdComplex ArI Ar-I ArI->PdII CuI CuI Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide + CuI, Base CuAcetylide->PdComplex Transmetalation PdComplex->Pd0 Reductive Elimination Product Ar-C≡C-R PdComplex->Product

Simplified Catalytic Cycle for Sonogashira Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for C-N bond formation.[3]

Comparative Performance in Buchwald-Hartwig Amination
SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10016Est. >85%
2-Iodoanisole MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10016Est. >85%
3-Fluoro-2-bromoanisole MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene11024Est. ~80%

Estimated yields are based on typical outcomes for similar substrates found in the literature.

Causality Behind Experimental Choices: Modern Buchwald-Hartwig protocols often employ bulky, electron-rich phosphine ligands like XPhos, which facilitate both the oxidative addition and reductive elimination steps. A strong, non-nucleophilic base such as sodium t-butoxide is crucial for the deprotonation of the amine.[4] The higher reactivity of aryl iodides allows for efficient coupling. Aryl bromides, being less reactive, may require higher temperatures and longer reaction times.

Experimental Protocol: Buchwald-Hartwig Amination
  • To a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.048 mmol), and NaOtBu (1.4 mmol) to a vial.

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Add toluene (2 mL) and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to the desired temperature with stirring for the specified time.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction: Olefin Arylation

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted olefins.[5]

Comparative Performance in Heck Reaction
SubstrateAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound StyrenePd(OAc)₂ / PPh₃Et₃NDMF10024Est. ~70-80%
2-Iodoanisole StyrenePd(OAc)₂ / PPh₃Et₃NDMF10024Est. ~70-80%
3-Fluoro-2-bromoanisole StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF12036Est. ~60-70%

Estimated yields are based on typical outcomes for similar substrates found in the literature.

Causality Behind Experimental Choices: The Heck reaction often requires higher temperatures compared to Suzuki and Sonogashira couplings. A common catalytic system involves Pd(OAc)₂ with a phosphine ligand. For less reactive aryl bromides, a more electron-rich and bulky ligand like tri(o-tolyl)phosphine may be beneficial. An organic base like triethylamine is typically used to neutralize the HX formed during the reaction.

Experimental Protocol: Heck Reaction
  • In a sealed tube, combine the aryl halide (1.0 mmol), alkene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and the phosphine ligand (0.1 mmol).

  • Add the base (e.g., Et₃N, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to the specified temperature for the required time.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Stille Coupling: A Versatile C-C Bond Formation

The Stille reaction, which couples an organohalide with an organostannane, is known for its tolerance of a wide range of functional groups.[6][7]

Comparative Performance in Stille Coupling
SubstrateOrganostannaneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
This compound Tributyl(vinyl)stannanePd(PPh₃)₄Toluene11016Est. >80%
2-Iodoanisole Tributyl(vinyl)stannanePd(PPh₃)₄Toluene11016Est. >80%
3-Fluoro-2-bromoanisole Tributyl(vinyl)stannanePd(PPh₃)₄Toluene11024Est. ~70%

Estimated yields are based on typical outcomes for similar substrates found in the literature.

Causality Behind Experimental Choices: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings. The reaction is typically carried out in a non-polar solvent like toluene at elevated temperatures. The higher reactivity of the C-I bond leads to faster and more efficient coupling compared to the C-Br bond.

Experimental Protocol: Stille Coupling
  • To a fresh-dried Schlenk tube, add the aryl halide (1.0 mmol) and the organostannane (1.1 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol) and freshly distilled toluene (10 mL).

  • Subject the Schlenk tube and its contents to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 110 °C and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound stands as a highly effective and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. Its performance is on par with, and in some cases may offer advantages over, its non-fluorinated counterpart, 2-iodoanisole, due to the electronic modulation provided by the fluorine atom in the final product. As expected, it consistently outperforms its bromo-analogue, 3-fluoro-2-bromoanisole, reacting under milder conditions and in shorter timeframes. The strategic incorporation of this compound in a synthetic route allows for the reliable and efficient introduction of diverse functionalities at the 2-position, while preserving the fluorine atom for potential downstream applications or to imbue the target molecule with desirable physicochemical properties. This guide serves as a foundational resource for chemists looking to harness the synthetic potential of this valuable building block.

References

Safety Operating Guide

Navigating the Safe Handling of 3-Fluoro-2-iodoanisole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 3-Fluoro-2-iodoanisole (CAS No. 7079-54-1), a halogenated aromatic compound utilized in advanced research and drug development. Due to its specific toxicological profile, stringent adherence to the protocols outlined herein is critical to ensure personnel safety and environmental protection. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and security.

Hazard Identification and Risk Assessment

Key Hazard Information:

PropertyValueSource
Physical State Liquid
GHS Pictogram
Signal Word Danger
Hazard Statement H301: Toxic if swallowed
Density 1.859 g/mL at 25 °C

Given the lack of specific occupational exposure limits (OELs) for this compound, a conservative approach is mandated. All operations should be conducted in a manner that minimizes the potential for aerosol generation and exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential when working with this compound. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Skin Protection Chemical-resistant gloves (Double-gloving recommended)Inner Glove: Nitrile. Outer Glove: Butyl rubber or Viton™. Regularly inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.
Laboratory CoatA flame-resistant lab coat, fully buttoned, is required.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesTo be used in a certified chemical fume hood. In situations where the ventilation is inadequate or during the cleanup of a significant spill, a full-face respirator or a self-contained breathing apparatus (SCBA) may be necessary. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing.

The causality behind these choices lies in creating multiple barriers to exposure. Double-gloving provides protection against accidental tears and allows for a safe doffing procedure. The choice of butyl rubber or Viton™ for the outer glove is based on their broad resistance to halogenated organic compounds.

Operational Plan: A Step-by-Step Protocol for Safe Handling

All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.

Pre-operational Checklist:

  • Verify the chemical fume hood is operational and has a current certification.

  • Ensure all necessary PPE is available and in good condition.

  • Locate the nearest eyewash station and safety shower.

  • Have spill cleanup materials readily accessible.

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_reagents Aliquot Reagents prep_hood->prep_reagents handle_transfer Transfer Chemical prep_reagents->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste cleanup_segregate->cleanup_dispose

Caption: Experimental workflow for handling this compound.

Detailed Steps:

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Preparation: In the chemical fume hood, carefully prepare your workspace. Aliquot the required amount of this compound using appropriate chemical-resistant tools (e.g., glass syringe or pipette with a compatible tip).

  • Reaction: Conduct the experiment, keeping the fume hood sash at the lowest practical height.

  • Decontamination: After the procedure, decontaminate all surfaces and equipment. Glassware should be rinsed with an appropriate solvent (e.g., acetone), with the rinsate collected as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the lab coat and face shield. The inner gloves and safety goggles should be the last items removed before washing hands thoroughly.

Emergency Response Plan

In the event of an exposure or spill, immediate and decisive action is crucial.

Emergency Workflow:

emergency_workflow cluster_response Immediate Response cluster_action Specific Actions spill Spill or Exposure Occurs alert Alert others in the area spill->alert evacuate Evacuate immediate area alert->evacuate ppe Don emergency PPE (if safe) evacuate->ppe skin_contact Skin Contact: Remove contaminated clothing. Flush with water for 15 min. eye_contact Eye Contact: Flush with eyewash for 15 min. ingestion Ingestion: Seek immediate medical attention. Do NOT induce vomiting. spill_cleanup Spill Cleanup: Contain spill with absorbent material. Collect in a sealed container. seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical ingestion->seek_medical report Report to EHS spill_cleanup->report seek_medical->report

Caption: Emergency response workflow for this compound incidents.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated consumables and PPE, must be treated as hazardous waste.

Disposal Protocol:

  • Segregation: Collect all halogenated organic waste separately from non-halogenated waste streams.

  • Container: Use a designated, chemically compatible, and clearly labeled hazardous waste container with a secure lid.

  • Labeling: The label must include "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's EHS-approved hazardous waste vendor. Do not dispose of this chemical down the drain or in regular trash.[2][3]

By adhering to these protocols, you contribute to a safe and compliant laboratory environment, ensuring the well-being of yourself, your colleagues, and the broader community.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.